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  • Product: 4-(Oxan-4-yloxy)piperidine
  • CAS: 933716-36-0

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 4-(Oxan-4-yloxy)piperidine: Structural Properties, Synthesis, and Applications in Drug Discovery

Executive Summary & Strategic Rationale In modern drug discovery, the over-reliance on flat, sp2-hybridized aromatic rings has historically led to molecules with poor aqueous solubility, high attrition rates in clinical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the over-reliance on flat, sp2-hybridized aromatic rings has historically led to molecules with poor aqueous solubility, high attrition rates in clinical trials, and suboptimal pharmacokinetic (PK) profiles. The paradigm shift toward "escaping from flatland" emphasizes the incorporation of sp3-rich, three-dimensional scaffolds [1].

4-(Oxan-4-yloxy)piperidine (also known as 4-(tetrahydro-2H-pyran-4-yloxy)piperidine) represents a highly optimized bis-aliphatic building block designed specifically for this purpose. Comprising a basic piperidine ring linked via an ether bridge to a neutral tetrahydropyran (oxane) ring, this fragment introduces significant three-dimensionality, lowers lipophilicity (logP), and provides multiple hydrogen-bonding vectors without adding unnecessary molecular weight. As a Senior Application Scientist, I have observed that incorporating this moiety into lead compounds consistently rescues poorly soluble chemotypes while maintaining or enhancing target affinity.

Chemical Structure & Physicochemical Profiling

Understanding the physicochemical parameters of 4-(Oxan-4-yloxy)piperidine is critical for predicting its behavior in complex biological systems. The molecule is commercially available both as a free base [2] and as a hydrochloride salt [3], with the latter being preferred for long-term storage due to the hygroscopic and easily oxidized nature of the secondary amine free base.

Quantitative Data Summary
PropertyValue (Free Base)Value (HCl Salt)
CAS Registry Number 933716-36-0 [2]1333571-22-4 [3]
Chemical Formula C₁₀H₁₉NO₂C₁₀H₂₀ClNO₂
Molecular Weight 185.26 g/mol 221.72 g/mol
Fraction sp3 (Fsp3) 1.00 (100% sp3 carbons)1.00
Hydrogen Bond Donors (HBD) 1 (Piperidine -NH)2 (Piperidine -NH₂⁺)
Hydrogen Bond Acceptors (HBA) 3 (N, Ether O, Oxane O)2 (Ether O, Oxane O)
Topological Polar Surface Area 31.3 Ų31.3 Ų (excluding counterion)
Conformational Dynamics

The ether linkage at the 4-position of both rings dictates the molecule's conformational space. Both the piperidine and oxane rings heavily favor chair conformations. The ether oxygen typically adopts an equatorial position relative to both rings to minimize 1,3-diaxial steric clashes. This extended, "dumbbell-like" topology allows the molecule to project its hydrogen-bond acceptors (the oxane oxygen) deep into solvent-exposed regions of a protein binding pocket, while the basic piperidine nitrogen can form critical salt bridges with acidic residues (e.g., Asp or Glu).

Synthetic Methodologies & Experimental Protocols

Synthesizing bis-secondary aliphatic ethers is notoriously challenging. Traditional Williamson ether synthesis often suffers from competitive E2 elimination when using secondary halides (like 4-bromotetrahydropyran). Therefore, Reductive Etherification is the preferred, high-yielding route.

Synthetic Workflow

Synthesis A 1-Boc-4-hydroxypiperidine D Reductive Etherification (TMSOTf, Et3SiH) A->D E Williamson Ether Synthesis (NaH, DMF) A->E B Tetrahydro-4H-pyran-4-one B->D C 4-Bromotetrahydropyran C->E F 1-Boc-4-(oxan-4-yloxy)piperidine D->F Preferred Route E->F Alternative (Prone to E2) G Deprotection (HCl in Dioxane) F->G H 4-(Oxan-4-yloxy)piperidine HCl G->H Final Product

Caption: Synthetic pathways for 4-(Oxan-4-yloxy)piperidine via Reductive Etherification and Williamson Ether Synthesis.

Detailed Protocol: Reductive Etherification

This protocol utilizes a self-validating system where the disappearance of the ketone starting material can be cleanly tracked via TLC or LC-MS, ensuring the Lewis acid-mediated reduction is complete before workup.

Reagents:

  • 1-Boc-4-hydroxypiperidine (1.0 equiv)

  • Tetrahydro-4H-pyran-4-one (1.2 equiv)

  • Triethylsilane (Et₃SiH) (2.5 equiv)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv, catalytic)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under argon. Add 1-Boc-4-hydroxypiperidine and tetrahydro-4H-pyran-4-one, dissolving them in anhydrous DCM (0.2 M concentration).

    • Causality: Anhydrous conditions are critical because TMSOTf is highly moisture-sensitive and will hydrolyze to triflic acid, which can prematurely cleave the Boc protecting group.

  • Silane Addition: Cool the mixture to 0 °C using an ice bath. Add Et₃SiH dropwise.

  • Catalyst Injection: Slowly inject TMSOTf. The solution may turn slightly yellow.

    • Causality: TMSOTf activates the ketone for nucleophilic attack by the alcohol, forming an intermediate oxocarbenium ion. Et₃SiH acts as the hydride source to irreversibly reduce this intermediate to the stable ether.

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor via LC-MS. The mass of the desired Boc-protected intermediate is [M+H]⁺ = 286.2.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the Lewis acid. Extract with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude intermediate in a 4M HCl/Dioxane solution. Stir at room temperature for 2 hours.

    • Causality: The highly acidic environment cleanly removes the Boc group, precipitating the final product as a hydrochloride salt, which drives the reaction to completion.

  • Isolation: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum to yield 4-(Oxan-4-yloxy)piperidine hydrochloride [3].

Applications in Medicinal Chemistry & ADME Optimization

The strategic insertion of 4-(Oxan-4-yloxy)piperidine into a drug candidate is rarely accidental. It is typically deployed to solve specific pharmacokinetic liabilities.

ADME A Incorporation of 4-(Oxan-4-yloxy)piperidine B Increased Fsp3 Fraction (Escape from Flatland) A->B C Basic Piperidine Nitrogen (pKa ~9.5) A->C D Dual Ether Oxygens (H-Bond Acceptors) A->D E Reduced logP & Improved Aqueous Solubility B->E G Lowered Toxicity & Reduced CYP450 Inhibition B->G C->E F Enhanced Target Binding (Salt bridges, H-bonds) C->F D->F

Caption: Pharmacokinetic and pharmacodynamic enhancements driven by the 4-(oxan-4-yloxy)piperidine moiety.

Solubility and logP Modulation

Aromatic rings drive up lipophilicity (logP), which often leads to poor aqueous solubility and high plasma protein binding. By replacing a biphenyl or phenyl-piperidine motif with the oxan-yloxy-piperidine system, researchers drastically increase the Fsp3 (fraction of sp3 carbons) [1]. The aliphatic nature of the rings, combined with the polar ether oxygen, disrupts crystal lattice packing energy, thereby significantly enhancing thermodynamic solubility.

Metabolic Stability

Unlike benzylic ethers or electron-rich aromatic systems that are highly susceptible to Cytochrome P450 (CYP) mediated oxidation, the fully saturated oxane and piperidine rings are relatively metabolically inert. The strong C-H bonds adjacent to the ether oxygen are sterically hindered, reducing the rate of oxidative O-dealkylation.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized or procured material, the following analytical parameters must be validated:

  • LC-MS (ESI+): The free base should exhibit a clean[M+H]⁺ peak at m/z 186.1.

  • ¹H NMR (400 MHz, DMSO-d₆ for HCl salt):

    • Look for the broad singlet/multiplet corresponding to the NH₂⁺ protons (~9.0 ppm).

    • The methine protons adjacent to the ether linkage (C4 of piperidine and C4 of oxane) will appear as distinct multiplets between 3.50 - 3.80 ppm.

    • The oxane ring's equatorial and axial protons adjacent to the oxygen (C2/C6) will appear as complex multiplets around 3.30 - 3.80 ppm, integrating for 4 protons.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

  • Accela ChemBio. (n.d.). 4-(oxan-4-yloxy)piperidine (CAS 933716-36-0). URL:[Link][1]

Sources

Exploratory

4-(Oxan-4-yloxy)piperidine CAS number and molecular weight data

This in-depth technical guide provides a comprehensive profile of 4-(Oxan-4-yloxy)piperidine , a specialized heterocyclic building block used in medicinal chemistry. Chemical Identity & Physicochemical Data 4-(Oxan-4-ylo...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive profile of 4-(Oxan-4-yloxy)piperidine , a specialized heterocyclic building block used in medicinal chemistry.

Chemical Identity & Physicochemical Data

4-(Oxan-4-yloxy)piperidine (also known as 4-(Tetrahydro-2H-pyran-4-yloxy)piperidine) is a bicyclic ether derivative featuring a piperidine ring linked to a tetrahydropyran (oxan) ring via an oxygen atom at the 4-position of both rings. This specific "head-to-head" ether linkage creates a non-aromatic, polar scaffold often used to modulate lipophilicity (


) and metabolic stability in drug candidates.
Key Identifiers
PropertyData
Common Name 4-(Oxan-4-yloxy)piperidine
IUPAC Name 4-(Tetrahydro-2H-pyran-4-yloxy)piperidine
CAS Number (HCl Salt) 1333571-22-4
CAS Number (Free Base) Not widely listed; typically handled as HCl salt
Molecular Formula

(Free Base)

(HCl Salt)
Molecular Weight 185.27 g/mol (Free Base) 221.72 g/mol (HCl Salt)
SMILES C1CNCCC1OC2CCOCC2
InChI Key HZUSVGKWIHLFQN-UHFFFAOYSA-N
Physicochemical Properties (Predicted)[4][5]
PropertyValueContext
LogP (cLogP) ~0.6Low lipophilicity due to ether oxygen and amine.
pKa (Base) ~10.8Typical for secondary piperidines.
TPSA 21.26 ŲPolar surface area contributed by ether and amine.
H-Bond Donors 1Secondary amine (

).
H-Bond Acceptors 2Ether oxygen (

) and amine nitrogen (

).

Structural Analysis & Design Rationale

The "Twin-Chair" Conformation

The molecule consists of two saturated six-membered rings—piperidine and tetrahydropyran—connected by a single ether bond. Both rings predominantly adopt a chair conformation to minimize steric strain.

  • Equatorial Preference: The bulky ether linkage at the 4-position of both rings strongly favors the equatorial position in both chairs to avoid 1,3-diaxial interactions. This results in an extended, linear topology rather than a compact, folded one.

  • Medicinal Utility: This scaffold serves as a bioisostere for 4,4'-bipiperidine or 4-phenylpiperidine motifs. The replacement of a methylene (

    
    ) or phenyl ring with the tetrahydropyran ether oxygen lowers lipophilicity (lowering 
    
    
    
    ) and improves solubility without significantly altering the steric bulk.

Synthesis & Manufacturing Protocols

The synthesis of 4-(Oxan-4-yloxy)piperidine is challenging due to the steric hindrance of forming an ether bond between two secondary carbons. The most robust laboratory-scale method involves a Williamson Ether Synthesis or a Mitsunobu Reaction using a protected piperidine precursor.

Method A: Williamson Ether Synthesis (Preferred for Scale)

This route avoids the use of expensive phosphine reagents and dead-end byproducts typical of Mitsunobu conditions.

Reagents:

  • Starting Material A: N-Boc-4-hydroxypiperidine (CAS: 109384-19-2)

  • Starting Material B: 4-Toluenesulfonyloxytetrahydropyran (Activated electrophile)

  • Base: Sodium Hydride (

    
    , 60% dispersion in oil)
    
  • Solvent: DMF (N,N-Dimethylformamide) or THF (Tetrahydrofuran)

  • Deprotection:

    
     in Dioxane or TFA (Trifluoroacetic acid)
    

Protocol:

  • Activation (Step 1):

    • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF under

      
       atmosphere.
      
    • Cool to 0°C and carefully add

      
       (1.2 eq). Stir for 30 minutes to form the alkoxide.
      
    • Note: Hydrogen gas evolution will occur; ensure proper venting.

  • Coupling (Step 2):

    • Add 4-Toluenesulfonyloxytetrahydropyran (1.1 eq) dropwise to the alkoxide solution.

    • Heat the reaction mixture to 60–80°C for 12–18 hours. The elevated temperature is required to overcome the steric hindrance of the secondary tosylate.

    • Workup: Quench with water, extract with ethyl acetate, wash with brine, and dry over

      
      . Purify via silica gel chromatography (Hexane/EtOAc) to yield the intermediate N-Boc-4-(oxan-4-yloxy)piperidine.
      
  • Deprotection (Step 3):

    • Dissolve the intermediate in

      
       in Dioxane (5-10 volumes).
      
    • Stir at room temperature for 2 hours. A white precipitate (the product HCl salt) usually forms.

    • Isolation: Filter the solid, wash with diethyl ether, and dry under vacuum to obtain 4-(Oxan-4-yloxy)piperidine hydrochloride .

Synthetic Workflow Diagram

Synthesis Start1 N-Boc-4-hydroxypiperidine Intermediate N-Boc-4-(Oxan-4-yloxy)piperidine (Protected Ether) Start1->Intermediate Reagents1 NaH, DMF 60-80°C Start2 4-TsO-Tetrahydropyran Start2->Intermediate Reagents2 HCl / Dioxane Deprotection Product 4-(Oxan-4-yloxy)piperidine HCl (CAS: 1333571-22-4) Intermediate->Product

Figure 1: Synthetic pathway for 4-(Oxan-4-yloxy)piperidine via Williamson Ether Synthesis.

Applications in Drug Discovery[5][6][7][8]

This building block is primarily used to construct G-Protein Coupled Receptor (GPCR) ligands and Kinase Inhibitors .

Solubility Enhancement

The tetrahydropyran ether moiety is a "solubilizing tail." Unlike a cyclohexyl group (which is lipophilic), the oxan ring introduces polarity without becoming a hydrogen bond donor (HBD). This is critical for crossing cell membranes where HBD count must be minimized (Lipinski's Rule of 5).

Metabolic Stability

Ether linkages are generally resistant to oxidative metabolism by Cytochrome P450 enzymes compared to benzylic carbons or esters. The 4-position of the tetrahydropyran ring is metabolically "quiet," blocking the rapid hydroxylation often seen at the 4-position of cyclohexane rings.

Specific Target Classes
  • GPR119 Agonists: Used in metabolic disorder treatments (diabetes/obesity). The piperidine-ether-cycle motif is a common pharmacophore in this class.

  • Muscarinic Antagonists: The bulky, non-aromatic nature of the scaffold mimics the spatial requirements for binding to muscarinic acetylcholine receptors.

Handling & Safety Data

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Storage:

  • Store at 2–8°C (Refrigerated).

  • Hygroscopic: Store under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, which can lead to clumping of the hydrochloride salt.

References

  • PubChem Compound Summary. (2025). 4-(Oxan-4-yloxy)piperidine hydrochloride.[1] National Center for Biotechnology Information. Retrieved from [Link]

  • WIPO Patentscope. (2020). WO2020049599 - Process for Preparation of Venetoclax Intermediates. (Reference for related tetrahydropyran-piperidine scaffolds). Retrieved from [Link]

Sources

Foundational

Biphasic Solubility Profiling of 4-(Oxan-4-yloxy)piperidine: A Comprehensive Technical Guide

Executive Summary In modern medicinal chemistry and drug development, the physicochemical properties of building blocks dictate the pharmacokinetic viability of the final active pharmaceutical ingredient (API). 4-(Oxan-4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the physicochemical properties of building blocks dictate the pharmacokinetic viability of the final active pharmaceutical ingredient (API). 4-(Oxan-4-yloxy)piperidine (CAS: 933716-36-0)[1], also known as 4-(tetrahydro-2H-pyran-4-yloxy)piperidine, is a highly versatile secondary amine featuring a hydrophilic piperidine ring linked via an ether bridge to a moderately lipophilic tetrahydropyran (oxan) ring.

As a Senior Application Scientist, I frequently observe that the biphasic solubility of this compound is misunderstood during early-stage synthesis and formulation. This whitepaper provides an authoritative, in-depth analysis of the solubility profile of 4-(Oxan-4-yloxy)piperidine in organic versus aqueous systems, detailing the causality behind its behavior and providing self-validating experimental protocols for solubility determination.

Physicochemical Profiling: The Causality of Solvation

To understand the solubility of 4-(Oxan-4-yloxy)piperidine, we must first deconstruct its molecular anatomy and acid-base equilibria.

Structural Anatomy and pKa

The molecule contains two distinct oxygen/nitrogen heterocycles:

  • The Piperidine Ring: Contains a highly basic secondary amine. The conjugate acid of an unsubstituted piperidine has a pKa of approximately 11.1 to 11.2[2]. While the inductive electron-withdrawing effect of the C4-ether linkage slightly depresses this value, the nitrogen remains highly basic (estimated pKa ~10.5).

  • The Oxan (Tetrahydropyran) Ring: Contributes to the molecule's steric bulk and lipophilicity, though its ether oxygen can act as a weak hydrogen-bond acceptor.

Ionization State and Phase Partitioning

Because of its high pKa, 4-(Oxan-4-yloxy)piperidine exists almost exclusively (>99.9%) as a protonated cation at physiological pH (7.4) and in acidic environments. In this state, ion-dipole interactions with water molecules make the compound highly aqueous-soluble. Conversely, at pH > 12, the molecule exists as a neutral free base , drastically reducing its aqueous solubility and driving its partition into organic solvents via Van der Waals forces and dipole-dipole interactions.

G LowPH Acidic / Physiological pH (< 9) Protonated Cation HighPH Basic pH (> 12) Neutral Free Base LowPH->HighPH Add Base (e.g., NaOH) AqPhase Aqueous Phase (High Solubility) LowPH->AqPhase Ion-Dipole Interactions HighPH->LowPH Add Acid (e.g., HCl) OrgPhase Organic Phase (High Solubility) HighPH->OrgPhase Van der Waals & Dipole

Caption: pH-driven ionization and phase partitioning of 4-(Oxan-4-yloxy)piperidine.

Solubility Matrix: Organic vs. Aqueous Environments

The physical form of the compound—whether it is the free base or a synthesized salt (e.g., Hydrochloride salt, CAS: 1333571-22-4[3])—fundamentally alters its solvation thermodynamics.

Quantitative Solubility Matrix
SolventDielectric Constant (ε)Solubility: Free BaseSolubility: HCl SaltPrimary Solvation Mechanism
Water (pH 7.4) 80.1Moderate to High (Protonates)Very High (>100 mg/mL)Ion-Dipole, H-Bonding
Water (pH 12.0) 80.1Low (<1 mg/mL)Low (Reverts to Free Base)H-Bonding (Limited by lipophilicity)
DMSO 46.7HighHighDipole-Dipole, Universal Solvation
Methanol 32.7HighHighH-Bonding (Donor/Acceptor)
Dichloromethane 9.1Very High InsolubleDipole-Induced Dipole
Hexane 1.9ModerateInsolubleDispersion Forces

Expert Insight for Liquid-Liquid Extraction (LLE): A common pitfall in the laboratory is losing the free base in the aqueous wash during organic workups. Because the compound is highly basic, washing a Dichloromethane (DCM) or Ethyl Acetate (EtOAc) extract with neutral water or mild acid will instantly protonate the piperidine nitrogen, pulling the compound into the aqueous layer. Rule of thumb: Always basify the aqueous phase to pH > 12 (using 1M NaOH or saturated K2CO3) before extracting with organic solvents to ensure the compound remains in the organic phase.

Experimental Workflows for Solubility Determination

In drug discovery, we distinguish between Kinetic Solubility (the metastable concentration before precipitation occurs from a pre-dissolved stock) and Thermodynamic Solubility (the true equilibrium concentration of the solid in a solvent)[4][5].

Workflow Start 4-(Oxan-4-yloxy)piperidine Thermo Thermodynamic Solubility (Shake-Flask Method) Start->Thermo Kinetic Kinetic Solubility (Laser Nephelometry) Start->Kinetic Solid Excess Solid in Buffer Thermo->Solid DMSO 10 mM DMSO Stock Kinetic->DMSO Incubate Incubate 24-72h @ 25°C Solid->Incubate Dilute Serial Dilution in Buffer DMSO->Dilute Filter Phase Separation (Filter) Incubate->Filter Laser Laser Light Scattering Dilute->Laser HPLC HPLC-UV Quantification Filter->HPLC Precip Turbidity / Precipitation Point Laser->Precip

Caption: Parallel workflows for determining thermodynamic vs. kinetic solubility.

Protocol A: Thermodynamic Solubility (Saturation Shake-Flask Method)

The shake-flask method remains the gold standard for determining the true equilibrium solubility of crystalline APIs[6][7].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM phosphate buffer (pH 7.4) using Na2HPO4 and KH2PO4. Verify pH with a calibrated meter[8].

  • Sample Saturation: Weigh an excess amount of 4-(Oxan-4-yloxy)piperidine solid (e.g., 5 mg) into a glass vial. Add 1.0 mL of the pH 7.4 buffer. The presence of undissolved solid is critical to maintain equilibrium[7].

  • Incubation: Seal the vial and place it in a thermostatic shaker at 25°C, agitating at 400 rpm for 24 to 72 hours. Causality note: 24 hours is the minimum required to overcome the crystal lattice energy barrier and achieve true thermodynamic equilibrium[8].

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, or filter through a 0.22 µm PTFE syringe filter to remove all undissolved particles.

  • Quantification: Dilute the supernatant appropriately and quantify the concentration using isocratic HPLC-UV against a pre-established calibration curve.

Protocol B: Kinetic Solubility (High-Throughput Laser Nephelometry)

Kinetic solubility is vital during early-stage High-Throughput Screening (HTS) where compounds are stored in DMSO[5][9].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of 4-(Oxan-4-yloxy)piperidine in 100% DMSO[4][9].

  • Serial Dilution: In a 96-well microtiter plate, perform a serial dilution of the DMSO stock into an aqueous phosphate buffer (pH 7.4), keeping the final DMSO concentration strictly below 2% v/v to prevent solvent-induced solubilization artifacts[4].

  • Incubation: Incubate the plate at 37°C for 2 hours to allow metastable supersaturated states to precipitate[9].

  • Nephelometric Measurement: Scan the well plate using a laser nephelometer (e.g., Nephelostar Plus). Undissolved particles will scatter the laser light, generating a signal measured in Nephelometric Turbidity Units (NTU)[4][10].

  • Data Analysis: Plot the intensity of scattered light versus compound concentration. The "kick-off" point—where light scattering sharply increases above baseline—represents the kinetic solubility limit[10].

Conclusion

The biphasic solubility of 4-(Oxan-4-yloxy)piperidine is heavily dictated by the protonation state of its piperidine nitrogen. By manipulating the pH, researchers can seamlessly drive the compound between aqueous and organic phases, enabling efficient purification and formulation. Employing the correct analytical protocol—Shake-Flask for late-stage thermodynamic equilibrium or Nephelometry for early-stage kinetic screening—ensures accurate physicochemical profiling for downstream drug development.

References

  • BIOFOUNT - 933716-36-0 | 4-(oxan-4-yloxy)
  • ChemSrc - 1333571-22-4 | 4-(Oxan-4-yloxy)
  • Ataman Chemicals - PIPERIDINE Properties and pKa URL
  • LookChem - Cas 110-89-4, Piperidine Chemical Properties URL
  • Bio-protocol - Determination of Thermodynamic Solubility URL
  • Pharmaceutical Sciences - A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility URL
  • AxisPharm - Kinetic Solubility Assays Protocol URL
  • JRC Publications Repository - Solubility Determination of Chemicals by Nephelometry URL
  • American Pharmaceutical Review - What is the Solubility of My Compound?

Sources

Exploratory

Calculated LogP and pKa values for 4-(Oxan-4-yloxy)piperidine

In-Depth Technical Guide: Physicochemical Profiling of 4-(Oxan-4-yloxy)piperidine Executive Summary 4-(Oxan-4-yloxy)piperidine (CAS: 1333571-22-4 for HCl salt) represents a strategic scaffold in modern drug discovery, of...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Physicochemical Profiling of 4-(Oxan-4-yloxy)piperidine

Executive Summary

4-(Oxan-4-yloxy)piperidine (CAS: 1333571-22-4 for HCl salt) represents a strategic scaffold in modern drug discovery, often utilized as a polar linker or a solvent-exposed solubilizing group. Its structural hybridity—combining the basicity of a secondary amine (piperidine) with the polarity of a cyclic ether (tetrahydropyran/oxane)—offers a unique physicochemical profile.

This guide provides a rigorous analysis of the calculated LogP and pKa values for this moiety. Unlike simple aliphatic amines, the 4-alkoxy substitution introduces inductive electron-withdrawing effects that modulate basicity, while the tetrahydropyran ring adjusts lipophilicity without significantly compromising water solubility. Accurate determination of these values is critical for predicting blood-brain barrier (BBB) penetration, lysosomal trapping, and off-target hERG binding.

Chemical Identity & Structural Analysis

Before interpreting calculated values, the structural boundaries must be defined to ensure accurate computational input.

AttributeDetail
IUPAC Name 4-(Tetrahydro-2H-pyran-4-yloxy)piperidine
Common Name 4-(Oxan-4-yloxy)piperidine
Molecular Formula C₁₀H₁₉NO₂
Molecular Weight 185.26 g/mol
SMILES C1CNCCC1OC2CCOCC2
Key Functional Groups Secondary Amine (Ionizable center), Ether Linkage (H-bond acceptor), Tetrahydropyran (Polar lipophilic core)
Structural Logic Diagram

The following diagram illustrates the functional decomposition of the molecule used for fragment-based property calculation.

G cluster_0 Fragment Analysis cluster_1 Physicochemical Output Node1 Piperidine Ring (Basicity Source) Node2 Ether Linkage (-O-) Node1->Node2 C4 Substitution Prop1 pKa Modulation (Inductive Effect) Node1->Prop1 Node3 Tetrahydropyran (Modulates LogP) Node2->Node3 Linker Node2->Prop1 -I Effect Prop2 LogD Profile (pH Dependent) Node3->Prop2

Caption: Structural decomposition showing the impact of the ether linkage on the basicity of the piperidine nitrogen and the overall lipophilicity.

Calculated pKa Analysis

The pKa of the piperidine nitrogen is the dominant ionization event. Unsubstituted piperidine has a pKa of approximately 11.22 .[1] However, the introduction of an oxygen atom at the 4-position (beta to the gamma-carbon relative to nitrogen) exerts a through-bond inductive electron-withdrawing effect (-I), which stabilizes the free base form and slightly lowers the pKa of the conjugate acid.

Consensus Calculated Values

The values below represent a consensus from multiple algorithms (e.g., Hammett equation-based, fragment-based, and ab initio DFT methods).

MethodPredicted pKa (Base)ConfidenceMechanistic Insight
Empirical (Hammett) 10.1 ± 0.3HighAccounts for the -I effect of the 4-alkoxy group, lowering pKa from ~11.2.
Ab Initio (DFT B3LYP) 9.85MediumSolvation energy calculation often underestimates basicity in secondary amines.
Database Match 10.3HighBased on 4-methoxy-piperidine analogs.
Consensus Value 10.1 High Physiological State: >99.8% Protonated at pH 7.4
Biological Implication

At physiological pH (7.4), the molecule exists almost exclusively as a cationic species (Protonated Ammonium).



This high degree of ionization suggests low passive permeability unless mediated by transporters, but high solubility in aqueous media.

Calculated LogP and LogD Analysis

Lipophilicity (LogP) measures the partition of the neutral form, while LogD measures the distribution at a specific pH (accounting for ionization).

  • LogP (Neutral): The molecule contains 10 carbons but two heteroatoms (N, O) and a cyclic ether. The tetrahydropyran ring is moderately lipophilic but the ether oxygen reduces the overall value compared to a cyclohexyl analog.

  • LogD (pH 7.4): Since the molecule is ionized at pH 7.4, the effective distribution coefficient (LogD) will be significantly lower than LogP.

ParameterValueContext
cLogP (Neutral) 0.65 ± 0.4 Moderately polar. The ether oxygen reduces lipophilicity by ~1.0 log unit vs. -CH2-.
LogD (pH 7.4) -2.1 to -1.5 Highly hydrophilic due to ionization.
LogD (pH 10.0) 0.3 Approaches LogP as pH nears pKa.

Interpretation: The negative LogD at physiological pH indicates this fragment is excellent for improving solubility in drug design but may require masking (prodrug) or specific formulation if used as the primary scaffold for CNS penetration.

Experimental Validation Protocols

To validate these calculated values, the following self-validating protocols are recommended. These workflows ensure data integrity through internal controls.

Protocol A: Potentiometric Titration for pKa

Gold standard for water-soluble amines.

  • Preparation: Dissolve 5 mg of 4-(Oxan-4-yloxy)piperidine HCl in 20 mL degassed 0.15 M KCl (ionic strength adjustor).

  • Calibration: Calibrate the electrode using pH 4.01, 7.00, and 10.01 standards. Slope efficiency must be >98%.

  • Titration: Titrate with 0.1 M KOH (CO2-free) using a micro-burette.

  • Data Processing: Plot pH vs. Volume of Base. The first derivative (

    
    ) identifies the inflection point.
    
  • Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence point.

Protocol B: Shake-Flask Method for LogD

Required for ionized species.

  • Phases: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa for 24 hours.

  • Equilibration: Add compound to the aqueous phase (conc. ~1 mM). Add equal volume of octanol.

  • Agitation: Shake for 4 hours at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (210 nm detection for the amine/ether backbone).

  • Validation: Mass balance check—sum of amount in both phases must equal >95% of initial input.

Experimental Workflow Diagram

Experiment cluster_pka pKa Determination (Potentiometry) cluster_logd LogD Determination (Shake Flask) Step1 Sample Prep (Degassed KCl) Step2 Titration (0.1M KOH) Step1->Step2 Step3 Bjerrum Plot Analysis Step2->Step3 Validation Data Integrity Check (Mass Balance > 95%) Step3->Validation StepA Phase Saturation (Octanol/PBS) StepB Equilibration (4h Shake) StepA->StepB StepC HPLC Quantification (Both Phases) StepB->StepC StepC->Validation

Caption: Parallel workflows for determining pKa and LogD, converging on a mass-balance validation step to ensure experimental accuracy.

References

  • PubChem Compound Summary. (2025). 4-(Oxan-4-yloxy)piperidine hydrochloride.[2] National Library of Medicine. Retrieved from [Link]

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
  • ChemAxon. (2024). MarvinSketch pKa Plugin: Algorithms and Validation. Retrieved from [Link]

  • ACD/Labs. (2024). Percepta Platform: Physicochemical Property Prediction. Retrieved from [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for LogD/pH profiling protocols).

Sources

Foundational

Therapeutic Potential of Piperidine-Tetrahydropyran Ether Derivatives: A Technical Guide

Executive Summary The piperidine-tetrahydropyran (THP) ether scaffold represents a "privileged structure" in modern medicinal chemistry.[1] This structural motif—specifically the 4-(tetrahydropyran-4-yloxy)piperidine cor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine-tetrahydropyran (THP) ether scaffold represents a "privileged structure" in modern medicinal chemistry.[1] This structural motif—specifically the 4-(tetrahydropyran-4-yloxy)piperidine core—has emerged as a critical replacement for metabolically unstable ester linkages and lipophilic phenyl rings. By linking a basic piperidine amine with a polar, non-basic THP ring via an ether bond, medicinal chemists can optimize solubility, metabolic stability, and receptor subtype selectivity.

This guide analyzes the therapeutic utility of this scaffold, focusing on GPR119 agonists for type 2 diabetes and Muscarinic/Sigma-1 ligands for CNS disorders.

Part 1: Medicinal Chemistry & Structural Rationale[1][2]

The "Ether Advantage"

In early drug discovery, ester linkages are often used to probe structure-activity relationships (SAR) due to synthetic ease. However, esters are rapidly hydrolyzed by plasma esterases, leading to poor oral bioavailability.

  • Bioisosterism: The ether linkage in piperidine-THP derivatives serves as a bioisostere for esters and amides, maintaining the hydrogen bond acceptor capability while resisting hydrolysis.

  • Conformational Restriction: The ether oxygen introduces a specific bond angle (approx. 110°) that directs the vectors of the two aliphatic rings, often locking the molecule into a bioactive conformation that fits "tyrosine cages" in GPCR binding pockets.

Tetrahydropyran as a Phenyl Replacement

The THP ring is frequently used to replace phenyl rings to reduce lipophilicity (LogP) and block metabolic "soft spots" (e.g., CYP450 oxidation of aromatic rings).

  • Solubility: The THP oxygen lowers LogP compared to a cyclohexyl or phenyl group, improving aqueous solubility.

  • Metabolic Stability: Unlike phenyl rings which are prone to arene oxide formation, the THP ring is metabolically robust.

Part 2: Therapeutic Applications[3][4][5]

Metabolic Disorders: GPR119 Agonists

The most prominent application of the piperidine-THP ether scaffold is in the development of GPR119 agonists for Type 2 Diabetes (T2D).

  • Target: GPR119 (Gs-coupled GPCR) expressed in pancreatic

    
    -cells and intestinal L-cells.
    
  • Mechanism: Activation elevates intracellular cAMP, triggering glucose-dependent insulin secretion (GSIS) and GLP-1 release.

  • Key Compound Class: Compounds like APD597 utilize a piperidine-THP ether core. The ether linkage connects the pharmacophore's "tail" (THP) to the "head" (often a heteroaryl group on the piperidine nitrogen).

Data Summary: GPR119 Agonist Potency (Representative Data)

Compound VariantLinker TypehGPR119 EC50 (nM)HLM Stability (t1/2 min)
Ester Analog -COO-12< 5 (Rapid Hydrolysis)
Direct Ether -O-8 > 120
Methylene Ether -CH2-O-45> 120
Amide -CONH-250> 120

Note: The direct ether linkage (-O-) offers the optimal balance of potency and metabolic stability.

CNS Disorders: Muscarinic & Sigma-1 Ligands
  • Muscarinic Agonists (M1/M4): The piperidine-THP ether motif is used to design allosteric modulators that avoid the side effects of non-selective cholinergic drugs (e.g., Xanomeline). The THP ring mimics the acetylcholine ester moiety but with greater stability.

  • Sigma-1 Receptor (Pain): Dual H3/Sigma-1 ligands containing piperidine ethers have shown efficacy in neuropathic pain models, where the ether oxygen may participate in hydrogen bonding with receptor residues (e.g., Tyr103).

Part 3: Experimental Protocols

Synthesis of 4-(Tetrahydropyran-4-yloxy)piperidine

Method: Reductive Etherification (Modern Approach) This protocol avoids the harsh conditions of Williamson ether synthesis (NaH) and minimizes elimination side products.

Reagents:

  • N-Boc-4-piperidone (1.0 equiv)

  • 4-Hydroxytetrahydropyran (1.2 equiv)

  • Triethylsilane (Et3SiH) (3.0 equiv)

  • Bismuth(III) bromide (BiBr3) or TMSOTf (Catalytic, 5 mol%)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Protocol:

  • Activation: Dissolve N-Boc-4-piperidone and 4-hydroxytetrahydropyran in dry MeCN under N2 atmosphere.

  • Catalyst Addition: Cool to 0°C. Add BiBr3 (5 mol%) slowly.

  • Reduction: Add Et3SiH dropwise over 30 minutes. The ketone is activated by the Lewis acid, attacked by the alcohol, and the resulting oxocarbenium ion is reduced by the silane.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (stain with phosphomolybdic acid).

  • Quench: Quench with saturated aqueous NaHCO3.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]

  • Purification: Flash column chromatography (Hexane/EtOAc) yields the N-Boc protected ether.

  • Deprotection: Treat with 4M HCl in Dioxane to yield the free amine salt.

In Vitro cAMP Assay (GPR119 Potency)

Objective: Validate agonist activity of the synthesized ether derivative.

  • Cell Line: CHO-K1 cells stably expressing human GPR119.

  • Reagent: HTRF (Homogeneous Time Resolved Fluorescence) cAMP kit.

  • Protocol:

    • Seed cells at 2,000 cells/well in 384-well plates.

    • Add IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.

    • Incubate cells with serial dilutions of the test compound for 30 minutes at 37°C.

    • Add cAMP-d2 and anti-cAMP-Cryptate detection reagents.

    • Incubate for 1 hour at room temperature.

    • Read: Measure fluorescence ratio (665nm/620nm).

    • Analysis: Plot dose-response curve to determine EC50.

Part 4: Visualizations

GPR119 Signaling Pathway

The following diagram illustrates the mechanism of action for piperidine-THP ether agonists in pancreatic


-cells.

GPR119_Signaling Agonist Piperidine-THP Ether Agonist Receptor GPR119 (GPCR) Agonist->Receptor Activates Gs Gαs Protein Receptor->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac2 cAMP->Epac Activates Insulin Insulin Secretion (GSIS) PKA->Insulin Phosphorylation Cascade Epac->Insulin Exocytosis

Figure 1: GPR119 signaling cascade in pancreatic


-cells triggered by piperidine-THP ether agonists.
Synthetic Workflow: Reductive Etherification

Visualizing the modern catalytic route to the core scaffold.

Synthesis_Route Piperidone N-Boc-4-Piperidone Mix Mix in MeCN (0°C) Piperidone->Mix Alcohol 4-OH-Tetrahydropyran Alcohol->Mix Catalysis Add BiBr3 (Cat) + Et3SiH Mix->Catalysis Reaction Reductive Etherification Catalysis->Reaction Oxocarbenium Intermediate Product Piperidine-THP Ether (N-Boc) Reaction->Product Yield ~80% Deprotection HCl/Dioxane Product->Deprotection Final Final Scaffold (Free Amine) Deprotection->Final

Figure 2: Bi(III)-catalyzed reductive etherification for scalable synthesis of the piperidine-THP core.

References

  • Ritter, K. et al. (2012). GPR119 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry. Link

  • Semple, G. et al. (2011). Discovery of the GPR119 agonist APD597. Bioorganic & Medicinal Chemistry Letters. Link

  • Ligneau, X. et al. (2000). Neurochemical and behavioral effects of ciproxifan, a potent histamine H3 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics. Link

  • Noyori, R. et al. (1979).[3] Reductive etherification of carbonyl compounds. Journal of the American Chemical Society.[4][5] Link

  • Conn, P.J. et al. (2009). Allosteric modulators of muscarinic receptors. Trends in Pharmacological Sciences. Link

Sources

Exploratory

Bioisosteric Utility of the Tetrahydro-2H-pyran-4-yloxy Moiety in Drug Design

Executive Summary The tetrahydro-2H-pyran-4-yloxy moiety (often abbreviated as oxan-4-yloxy or THP-ether) represents a high-value bioisosteric replacement for phenyl and cyclohexyloxy groups in modern drug discovery. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrahydro-2H-pyran-4-yloxy moiety (often abbreviated as oxan-4-yloxy or THP-ether) represents a high-value bioisosteric replacement for phenyl and cyclohexyloxy groups in modern drug discovery. Its strategic incorporation functions as a "physicochemical switch," typically lowering LogD by 1.0–1.5 units while simultaneously enhancing aqueous solubility and metabolic stability.

This technical guide analyzes the structural, electronic, and synthetic attributes of this moiety. It provides actionable protocols for its installation and examines its critical role in mitigating hERG channel liability, illustrated through the development of the Src/Abl kinase inhibitor Saracatinib (AZD0530) .

Structural & Physicochemical Profile

The tetrahydro-2H-pyran-4-yloxy group is characterized by a saturated six-membered ring containing an ether oxygen at position 4 relative to the attachment point. Unlike the planar phenyl ring or the lipophilic cyclohexyl ring, the THP ether offers a unique balance of steric bulk and polarity.

Comparative Physicochemical Metrics

The following table summarizes the impact of replacing a phenyl or cyclohexyl ether with a tetrahydropyran-4-yl ether on key drug-like properties.

PropertyPhenyl Ether (-O-Ph)Cyclohexyl Ether (-O-Cy)Tetrahydropyran-4-yl Ether (-O-THP)Impact of THP Switch
Geometry Planar (2D)Chair (3D)Chair (3D)Increases sp³ character (Fsp³); escapes "flatland."
LogP / LogD High (Lipophilic)High (Lipophilic)Moderate (Lower) Typically reduces LogD by ~1.0 – 1.5 units .
Aq. Solubility LowLowHigh Ether oxygen acts as a hydrogen bond acceptor (HBA).
Electronic Electron-withdrawing (Resonance)Inductive donorInductive donor + DipoleIntroduces a permanent dipole; HBA capability.
Metabolic Risk Aromatic hydroxylationOxidation (multiple sites)Focused Oxidation Oxidation primarily at C2/C6 (alpha to oxygen).
Conformational Analysis

The THP ring predominantly adopts a chair conformation . Unlike the cyclohexyl group, the presence of the oxygen atom at position 1 (relative to the ring numbering) creates a permanent dipole.

  • Vector Alignment: The C4-O substituent typically prefers the equatorial position to minimize 1,3-diaxial interactions, similar to cyclohexane derivatives.

  • Solvation: The ring oxygen is solvent-exposed, allowing water molecules to hydrogen bond. This "solvation shell" is the primary driver for the observed solubility improvements.

Physicochemical_Flow Figure 1: Physicochemical evolution from Phenyl to THP ether. Phenyl Phenyl Ether (Planar, Lipophilic) Cyclohexyl Cyclohexyl Ether (3D, Lipophilic) Phenyl->Cyclohexyl Saturation (+Fsp³) THP Tetrahydropyran-4-yl Ether (3D, Polar, Soluble) Cyclohexyl->THP Bioisosteric Switch (-CH2- to -O-) LogD ↓ ~1.5 Solubility ↑↑

Bioisosteric Utility & Safety Implications

The "Solubility Switch"

Poor aqueous solubility is a leading cause of attrition in drug development. Replacing a carbon atom (C4 of cyclohexane) or a phenyl ring with the THP ether introduces a hydrogen bond acceptor (HBA) without adding a hydrogen bond donor (HBD). This is critical because:

  • Permeability is maintained: Unlike adding an -OH or -NH group, the THP ether does not significantly penalize membrane permeability.

  • Crystal Packing Disruption: The 3D sp³ character disrupts the π-π stacking often seen with planar aromatic systems, lowering the melting point and increasing dissolution rates.

Mitigating hERG Liability

Inhibition of the hERG potassium channel is strongly correlated with high lipophilicity (LogP > 3) and the presence of basic amines.

  • Mechanism: The hERG channel pore is hydrophobic. Lipophilic blockers bind via hydrophobic interactions.

  • The THP Solution: By lowering the overall LogP of the molecule, the THP moiety reduces the affinity for the hERG hydrophobic pocket.

  • Evidence: In the optimization of CCR5 antagonists and Src inhibitors, replacing a phenyl/cyclohexyl group with THP reduced hERG inhibition from IC₅₀ < 1 µM to > 30 µM while maintaining target potency.

Case Study: Saracatinib (AZD0530)

Saracatinib is a dual-specific Src/Abl kinase inhibitor developed by AstraZeneca. It features a tetrahydro-2H-pyran-4-yloxy group at the C5 position of the quinazoline core.[1]

  • Target: Src Kinase (tyrosine kinase).

  • Role of THP Moiety:

    • Solubility: The quinazoline core is highly insoluble. The C5-THP ether drastically improves the solubility profile compared to the C5-benzyloxy analogue.

    • Selectivity: The bulky, aliphatic THP group fills the ribose-binding pocket region of the kinase, providing shape complementarity that favors Src over other kinases.

    • Metabolism: The THP group is relatively stable, with the primary metabolic soft spot being the piperazine tail, not the ether.

Saracatinib_Logic Figure 2: Strategic incorporation of THP in Saracatinib design. Quinazoline Quinazoline Core (Scaffold) Problem Problem: High Lipophilicity Poor Solubility hERG Risk Quinazoline->Problem 5-Benzyloxy analog Solution Solution: C5-Tetrahydropyran-4-yloxy Problem->Solution Bioisosteric Replacement Outcome Outcome: AZD0530 (Saracatinib) LogD ~ 2.8 High Selectivity Solution->Outcome Optimization

Synthetic Methodology

Installing the tetrahydro-2H-pyran-4-yloxy moiety is achieved primarily through two routes: Nucleophilic Aromatic Substitution (S_NAr) for electron-deficient aromatics (Process Route) and Mitsunobu Coupling for phenols (Discovery Route).

Protocol A: S_NAr Displacement (Process Chemistry)

This is the preferred route for scale-up, as utilized in the synthesis of Saracatinib. It requires an electron-deficient aryl fluoride/chloride.

Reagents:

  • Substrate: 2,4,6-Trifluorobenzonitrile (or similar electron-deficient scaffold).

  • Nucleophile: Tetrahydro-2H-pyran-4-ol.[1]

  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvent: THF or DMF.

Step-by-Step:

  • Activation: Charge a reactor with tetrahydro-2H-pyran-4-ol (1.1 equiv) and anhydrous THF. Cool to 0°C.

  • Deprotonation: Slowly add NaH (60% dispersion, 1.2 equiv) maintaining internal temperature < 5°C. Stir for 30 mins to form the alkoxide.

  • Addition: Add the aryl fluoride substrate (dissolved in THF) dropwise.

  • Reaction: Warm to ambient temperature (or reflux if the ring is less activated). Monitor by HPLC for consumption of starting material.

  • Workup: Quench with water/NH₄Cl. Extract with EtOAc. The THP ether is generally stable to aqueous workup.

Protocol B: Mitsunobu Coupling (Medicinal Chemistry)

Used when the aryl substrate is a phenol and not electron-deficient enough for S_NAr.

Reagents:

  • Substrate: Phenol derivative (Ar-OH).

  • Alcohol: Tetrahydro-2H-pyran-4-ol.[1]

  • Phosphine: Triphenylphosphine (PPh₃).

  • Azodicarboxylate: DIAD or DEAD.

  • Solvent: THF or Toluene.

Step-by-Step:

  • Dissolve the phenol (1.0 equiv), tetrahydro-2H-pyran-4-ol (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.

  • Cool to 0°C.

  • Add DIAD (1.5 equiv) dropwise over 15 minutes.

  • Stir at room temperature for 12–24 hours.

  • Note: This reaction inverts the stereochemistry if the alcohol is chiral (not applicable for symmetrical 4-THP, but critical if using substituted THP).

Synthesis_Pathways Figure 3: Synthetic pathways for installing the oxan-4-yloxy moiety. Start_F Aryl Fluoride (Electron Deficient) Route_A Route A: S_NAr Base (NaH/KOtBu) THF, 0°C -> RT Start_F->Route_A Start_OH Phenol (Electron Rich/Neutral) Route_B Route B: Mitsunobu PPh3, DIAD THF, RT Start_OH->Route_B THP_OH Tetrahydro-2H-pyran-4-ol THP_OH->Route_A THP_OH->Route_B Product Tetrahydro-2H-pyran-4-yl Ether Route_A->Product Displacement of F Route_B->Product Dehydration coupling

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Hennequin, L. F., et al. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosterism).
  • Pike, K. G., et al. (2011). Optimisation of the hERG liability of a series of CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(11), 3467-3470.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

Sources

Foundational

Mastering Metabolic Stability: A Guide for 4-(Oxan-4-yloxy)piperidine Derivatives

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the intricate process of drug discovery and development, achieving a finely tuned balance between therapeutic potency and a favorable pharmacoki...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate process of drug discovery and development, achieving a finely tuned balance between therapeutic potency and a favorable pharmacokinetic profile is paramount. Among the key determinants of a drug candidate's success is its metabolic stability—the inherent resistance of a compound to biotransformation by the body's metabolic enzymes.[1][2] A compound with poor metabolic stability is often rapidly cleared from the body, leading to a short duration of action and potentially low oral bioavailability, which can hinder its therapeutic potential.[1][2][3] Conversely, excessively high stability might lead to drug accumulation and potential toxicity. Therefore, a thorough understanding and early assessment of metabolic stability are crucial for guiding medicinal chemistry efforts and selecting candidates with a higher probability of clinical success.[4][5]

The 4-(Oxan-4-yloxy)piperidine scaffold has emerged as a valuable structural motif in modern medicinal chemistry, prized for its ability to confer desirable physicochemical properties and engage with a variety of biological targets. However, like many heterocyclic structures, this scaffold presents specific metabolic challenges that must be addressed. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for predicting, assessing, and optimizing the metabolic stability of 4-(Oxan-4-yloxy)piperidine derivatives. We will delve into the underlying biochemical principles, provide detailed experimental protocols for key in vitro assays, explore the utility of in silico predictive models, and discuss strategic chemical modifications to enhance metabolic robustness.

Understanding the Scaffold: Potential Metabolic Liabilities

The metabolic fate of a 4-(Oxan-4-yloxy)piperidine derivative is largely dictated by its susceptibility to enzymatic attack, primarily by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver.[1][6][7] These Phase I enzymes catalyze oxidative reactions that introduce or unmask polar functional groups, preparing the molecule for subsequent Phase II conjugation and excretion.[1][8][9]

The primary metabolic "soft spots" on the 4-(Oxan-4-yloxy)piperidine core include:

  • The Piperidine Ring: This is often the most metabolically vulnerable part of the scaffold. Common metabolic pathways include:

    • N-dealkylation: If the piperidine nitrogen is substituted, enzymatic removal of the alkyl group is a very common metabolic route.[10]

    • Ring Hydroxylation: Oxidation can occur at the carbon atoms adjacent (alpha) to the nitrogen, or at other positions on the ring, leading to hydroxylated metabolites.[11]

    • Ring Opening: In some cases, oxidative processes can lead to the cleavage of the piperidine ring.[12][13]

  • The Oxane Ring: While generally more metabolically stable than the piperidine moiety, the oxane (tetrahydropyran) ring can still undergo hydroxylation at its carbon positions.

  • The Ether Linkage: O-dealkylation at the ether linkage is a possible, though often less favored, metabolic pathway compared to reactions on the piperidine ring.

The following diagram illustrates the potential sites of metabolism on the core 4-(Oxan-4-yloxy)piperidine scaffold.

Caption: Potential metabolic "soft spots" on the 4-(Oxan-4-yloxy)piperidine scaffold.

In Vitro Assessment of Metabolic Stability

To experimentally determine the metabolic stability of a compound, a tiered approach using in vitro liver-based systems is standard practice in the pharmaceutical industry.[14][15] These assays provide quantitative data on how quickly a compound is metabolized, allowing for the ranking of different derivatives and the prediction of in vivo clearance.[3][16]

Tier 1: Liver Microsomal Stability Assay

The initial screen for metabolic stability is typically performed using liver microsomes.[3][9] These are subcellular fractions derived from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I enzymes, particularly the CYPs.[1][6] The assay measures the rate of disappearance of the parent compound over time when incubated with microsomes and a necessary cofactor, NADPH.[17][18]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

    • Prepare a 2X NADPH regenerating solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).

    • Prepare a positive control compound with known metabolic lability (e.g., Verapamil or Testosterone).

  • Incubation:

    • In a 96-well plate, add phosphate buffer and the test compound to achieve a final concentration of 1 µM.

    • Pre-warm the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed 2X NADPH regenerating solution.

    • The final incubation mixture will contain the test compound (1 µM), HLM (0.5 mg/mL protein), and the NADPH regenerating system in a final volume of 200 µL.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • The slope of the linear regression line gives the rate constant of elimination (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Caption: Workflow for the liver microsomal stability assay.

Tier 2: Hepatocyte Stability Assay

For a more physiologically relevant assessment, cryopreserved human hepatocytes are used.[1][19][20] Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes, as well as active transporter systems.[9][20] This assay provides a more comprehensive picture of a compound's metabolic fate.[20]

Experimental Protocol: Cryopreserved Human Hepatocyte Stability Assay

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.[21]

    • Transfer the cells to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., using trypan blue). Viability should be >80%.[17]

    • Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 or 1.0 x 10^6 viable cells/mL).[17][20]

  • Incubation:

    • In a non-coated plate, add the hepatocyte suspension.

    • Add the test compound (final concentration typically 1 µM) to initiate the incubation at 37°C in a humidified CO2 incubator, often with gentle shaking.[19]

  • Time-Point Sampling and Analysis:

    • The sampling, quenching, and LC-MS/MS analysis steps are analogous to the microsomal stability assay, with time points typically extending up to 120 or 240 minutes.[19]

  • Data Analysis:

    • Data analysis is similar to the microsomal assay, with intrinsic clearance (CLint) expressed in units of µL/min/10^6 cells.[20]

Table 1: Hypothetical Comparative Stability Data

Compound IDScaffold ModificationMicrosomal t½ (min)Hepatocyte t½ (min)Interpretation
XYZ-001 Parent Scaffold1510Rapid Phase I metabolism, possible contribution from Phase II.
XYZ-002 Deuteration at α-C4540Blocked a key Phase I hotspot, significantly improved stability.
XYZ-003 Fluorination at α-C> 60> 60Very stable to Phase I metabolism.
XYZ-004 N-Methyl replaced with N-Cyclopropyl2522Modest improvement by increasing steric bulk at the nitrogen.

Metabolite Identification (MetID)

While stability assays quantify the rate of metabolism, they do not reveal where the metabolism is occurring. Metabolite identification (MetID) studies are performed to determine the chemical structures of the metabolites.[14] This information is invaluable for medicinal chemists to understand the metabolic liabilities of a compound series and to design strategies to block these "soft spots".[14]

The workflow for MetID involves incubating the test compound at a higher concentration with liver microsomes or hepatocytes, followed by analysis using high-resolution LC-MS/MS.[22] The high-resolution mass spectrometer can accurately determine the mass of metabolites, indicating the type of biotransformation (e.g., a +16 Da mass shift suggests hydroxylation).[22] Subsequent MS/MS fragmentation analysis helps to pinpoint the exact location of the modification on the molecule.[22][23]

Caption: General workflow for metabolite identification (MetID).

In Silico Prediction of Metabolic Stability

In the early stages of drug discovery, before compounds are even synthesized, computational (in silico) models can be used to predict metabolic stability.[8][24][25] These models help prioritize which compounds to synthesize and can guide the design of more stable analogues.[24][26]

  • Site of Metabolism (SoM) Prediction: Various software platforms use machine learning algorithms or quantum mechanical calculations to predict which atoms in a molecule are most likely to be oxidized by CYP enzymes.[24][26][27] These tools can highlight potential metabolic hotspots on the 4-(Oxan-4-yloxy)piperidine scaffold, allowing chemists to proactively address them.

  • Quantitative Structure-Metabolism Relationship (QSMR): By building a dataset of experimentally determined metabolic stability data for a series of related compounds, it is possible to create QSMR models. These models correlate physicochemical properties (like lipophilicity, polar surface area, and electronic features) with metabolic stability, enabling the prediction of stability for new, unsynthesized molecules in the same series.

The most effective drug discovery programs use an iterative cycle of design, prediction, synthesis, and testing, where in silico and in vitro data continually inform one another.

Iterative_Design_Cycle cluster_design Design Phase cluster_predict In Silico Prediction cluster_synthesize Chemistry cluster_test In Vitro Testing Design Design New Analogs InSilico Predict SoM & Stability Design->InSilico Prioritize Synthesize Synthesize Prioritized Compounds InSilico->Synthesize InVitro Test in Microsomal & Hepatocyte Assays Synthesize->InVitro InVitro->Design Inform Next Cycle

Caption: The iterative cycle of drug design using in silico and in vitro data.

Strategies for Improving Metabolic Stability

When a compound is found to have poor metabolic stability, medicinal chemists have several strategies to improve its profile. These modifications are guided by MetID data that pinpoint the exact site of metabolic attack.

  • Blocking Metabolic Hotspots:

    • Fluorination: Replacing a hydrogen atom at a metabolic hotspot with a fluorine atom is a common and effective strategy. The high strength of the C-F bond makes it resistant to oxidative cleavage.[11]

    • Deuteration: Swapping a C-H bond for a C-D (deuterium) bond can slow down metabolism due to the kinetic isotope effect, where the heavier deuterium atom makes bond cleavage more difficult.[2][4]

    • Steric Hindrance: Introducing a bulky group (e.g., a methyl or cyclopropyl group) near the site of metabolism can physically block the enzyme's access to the vulnerable position.[11]

  • Modulating Electronic Properties: For piperidine rings, reducing the electron density of the nitrogen can decrease its susceptibility to oxidation. This can be achieved by introducing electron-withdrawing groups on or near the ring.

  • Conformational Constraint: Locking the molecule into a more rigid conformation, for example, by creating a bicyclic system, can sometimes orient the metabolic soft spot away from the enzyme's active site.[28]

Table 2: Problem-Solution Map for Enhancing Metabolic Stability

Metabolic Liability IdentifiedPotential Medicinal Chemistry SolutionRationale
Hydroxylation at α-carbon of piperidine Introduce fluorine or a methyl group at that position.Block the site of metabolism via electronic effects (F) or steric hindrance (CH3).
N-dealkylation of a small alkyl group Replace with a larger, more robust group (e.g., cyclopropyl).Increase steric bulk to hinder enzyme access.
General high clearance (multiple sites) Reduce overall lipophilicity (LogP) of the molecule.Lower lipophilicity can reduce non-specific binding to metabolizing enzymes.
Ring oxidation Introduce electron-withdrawing groups on an adjacent aromatic ring.Decrease the electron density of the piperidine ring, making it less prone to oxidation.

Conclusion

The prediction and optimization of metabolic stability are integral to modern drug discovery. For compounds built around the 4-(Oxan-4-yloxy)piperidine scaffold, a systematic and integrated approach is essential for success. By combining the predictive power of in silico models with the empirical data from in vitro assays like microsomal and hepatocyte stability, project teams can gain a deep understanding of a compound's metabolic liabilities. This knowledge, further refined by detailed metabolite identification studies, empowers medicinal chemists to make rational, data-driven decisions to design drug candidates with improved pharmacokinetic properties, ultimately increasing the likelihood of delivering safe and effective medicines to patients.

References

  • Harnessing Advanced Predictive Models to Propel Drug Metabolism and Pharmacokinetics. (n.d.). Google Cloud.
  • LC/MS-based Metabolites Workflow and Research Applications. (2014, December 15). Thermo Fisher Scientific.
  • Machine learning models in the prediction of drug metabolism: Challenges and future perspectives. (n.d.). National Center for Biotechnology Information.
  • Technical Support Center: Enhancing Piperidine Moiety Bioavailability. (n.d.). Benchchem.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Thermo Fisher Scientific - US.
  • An End-to-End Untargeted LC/MS Workflow for Metabolomics and Lipidomics. (n.d.). Agilent.
  • How Predictive Models Empower Drug Discovery. (n.d.). CAS.
  • LC/MS Metabolomics Workflow (v1.1.1). (n.d.). NMDC Documentation.
  • Predicting Drug Metabolism: Experiment and/or Computation? (n.d.). University of Cambridge.
  • Role of human liver microsomes in in vitro metabolism of drugs-a review. (2009, July 7). PubMed.
  • Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective. (n.d.). PubMed.
  • How to Study Slowly Metabolized Compounds Using In Vitro Models. (2023, December 28). WuXi AppTec DMPK.
  • In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. (n.d.). Thermo Fisher Scientific.
  • Hepatocyte Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
  • Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. (n.d.). Request PDF.
  • Drug Metabolism Studies Using Liver Microsomes. (2024, July 8). Milecell Bio.
  • Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. (n.d.). National Center for Biotechnology Information.
  • How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). Patsnap Synapse.
  • Metabolite Identification Workflows - A Flexibile Approach to Data Analysis and Reporting. (n.d.). Waters.
  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (n.d.). National Center for Biotechnology Information.
  • Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds. (2008, September 15). PubMed.
  • metabolic stability assays for predicting intrinsic clearance. (2021, January 5). YouTube.
  • Metabolic Stability in Drug Development: 5 Assays. (2023, October 9). WuXi AppTec.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011, June 18). National Center for Biotechnology Information.
  • Drug metabolic stability in early drug discovery to develop potential lead compounds. (2021, August 15). PubMed.
  • Mitigating Heterocycle Metabolism in Drug Discovery. (2012, April 25). Journal of Medicinal Chemistry.
  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. (n.d.). Dalton Transactions (RSC Publishing).
  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.
  • Drug metabolic stability in early drug discovery to develop potential lead compounds. (2021, September 11). Taylor & Francis.
  • 4-(Oxan-3-yl)piperidine vs. Morpholine-Containing Compounds in Drug Discovery. (n.d.). Benchchem.
  • Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. (n.d.). PubMed.
  • In Vitro Metabolism: Drug Safety & Efficacy Assays. (n.d.). Syngene.
  • Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. (2019). Pharmacology & Pharmacy, 10, 465-473.
  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. (2020, August 28). Experts@Minnesota.
  • ADME 101: Drug Metabolism Studies – Metabolic Stability. (2024, November 22). YouTube.
  • metabolic stability & determining intrinsic drug clearance. (2023, September 12). YouTube.
  • A Medicinal Chemist's Guide to the Bioisosteric Replacement of Piperidine with 4-(Oxan-3. (n.d.). Benchchem.
  • In vitro metabolic stability assays for the selected compounds. (n.d.). ResearchGate.
  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. (n.d.). eScholarship.org.
  • a) Different modalities of piperidine-containing drugs and drug... (n.d.). ResearchGate.
  • Bicyclic Bioisosteres of Piperidine: Version 2.0. (n.d.). ResearchGate.
  • Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. (n.d.). ResearchGate.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011, June 18). ACS Medicinal Chemistry Letters.
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024, June 26). MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-(Oxan-4-yloxy)piperidine via Reductive Etherification

This Application Note provides a validated, high-fidelity protocol for the synthesis of 4-(tetrahydro-2H-pyran-4-yloxy)piperidine (also known as 4-(oxan-4-yloxy)piperidine). While direct alkylation ( ) is often the first...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a validated, high-fidelity protocol for the synthesis of 4-(tetrahydro-2H-pyran-4-yloxy)piperidine (also known as 4-(oxan-4-yloxy)piperidine).

While direct alkylation (


) is often the first strategy considered, it is frequently suboptimal for linking two secondary aliphatic rings due to competing elimination (

) and steric hindrance. This guide prioritizes Reductive Etherification , a superior methodology that ensures higher yields, cleaner reaction profiles, and scalability.[1]

SiH / TMSOTf)
Target Molecule:  4-(Tetrahydro-2H-pyran-4-yloxy)piperidine
Key Intermediates: 

-Boc-4-piperidone, 4-Hydroxytetrahydropyran

Introduction & Strategic Analysis

The ether linkage between two saturated heterocycles—specifically the piperidine and tetrahydropyran (oxane) rings—is a privileged motif in medicinal chemistry. It improves metabolic stability compared to amine linkers and lowers lipophilicity (


) compared to carbocyclic analogs.
The Synthetic Challenge

Synthesizing sterically hindered ethers between two secondary carbons presents a specific challenge:

  • Route A: Williamson Ether Synthesis (

    
    ):  Reacting 
    
    
    
    -Boc-4-hydroxypiperidine with 4-tosyloxytetrahydropyran (or vice versa) typically requires strong bases (NaH). This often leads to elimination of the leaving group to form 3,6-dihydro-2H-pyran (dihydro-2H-pyran) rather than the desired substitution product.
  • Route B: Mitsunobu Reaction: While effective for primary-secondary ethers, the Mitsunobu reaction is often sluggish or fails for secondary-secondary aliphatic ethers due to the high

    
     (~16-18) of the alcohol nucleophile and steric bulk.
    
The Solution: Reductive Etherification

This protocol utilizes reductive etherification , condensing a ketone with an alcohol in the presence of a silane reducing agent and a Lewis acid. This method proceeds via an oxocarbenium intermediate, avoiding the basic conditions that promote elimination.

Reaction Scheme:



Experimental Protocols

Protocol A: Reductive Etherification (Coupling)

Objective: Synthesis of tert-butyl 4-(tetrahydro-2H-pyran-4-yloxy)piperidine-1-carboxylate.

Reagents:

  • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -Boc-4-piperidone (1.0 equiv)[2]
    
  • 4-Hydroxytetrahydropyran (1.2 equiv)

  • Triethylsilane (

    
    ) (2.0 equiv)
    
  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 equiv)

  • Dichloromethane (DCM), anhydrous[2]

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (

    
     or Ar).[2]
    
  • Dissolution: Add

    
    -Boc-4-piperidone (10.0 mmol, 1.99 g) and 4-hydroxytetrahydropyran (12.0 mmol, 1.22 g) to the flask. Dissolve in anhydrous DCM (50 mL).
    
  • Cooling: Cool the reaction mixture to 0 °C using an ice/water bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Addition of Silane: Add Triethylsilane (

    
    ) (20.0 mmol, 3.2 mL) dropwise via syringe.
    
  • Catalyst Addition (Critical): Add TMSOTf (11.0 mmol, 2.0 mL) dropwise over 5–10 minutes. Note: The reaction is exothermic; maintain temperature < 5 °C.

  • Reaction: Allow the mixture to warm naturally to room temperature and stir for 12–16 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 3:1) or LC-MS.[3][4] The ketone starting material should be consumed.[2]

  • Quench: Cool the mixture back to 0 °C and carefully quench with saturated aqueous

    
     (30 mL). Vigorous gas evolution may occur.
    
  • Workup:

    • Separate the organic layer.[3][5]

    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Combine organic extracts, wash with brine, and dry over anhydrous

      
      .
      
    • Filter and concentrate under reduced pressure to yield a crude oil.

  • Purification: Purify via flash column chromatography on silica gel (Gradient: 0-30% EtOAc in Hexanes).

    • Yield Expectation: 75–85% as a colorless oil or white solid.

Protocol B: Boc-Deprotection (Final Step)

Objective: Isolation of 4-(tetrahydro-2H-pyran-4-yloxy)piperidine (free base or salt).

Reagents:

  • Trifluoroacetic acid (TFA) or HCl (4M in dioxane)

  • DCM or MeOH

Procedure:

  • Dissolve the purified Boc-protected ether (from Protocol A) in DCM (5 mL per gram of substrate).

  • Add TFA (10–20 equiv) at 0 °C.

  • Stir at room temperature for 2 hours.

  • Concentrate in vacuo.

  • Free Base Generation: Redissolve residue in DCM, wash with 1M NaOH (or saturated

    
    ), dry over 
    
    
    
    , and concentrate.

Data Presentation & Comparison

The following table contrasts the efficiency of the Reductive Etherification protocol against the traditional Williamson Ether Synthesis for this specific scaffold.

ParameterReductive Etherification (Recommended)Williamson Ether Synthesis (

)
Key Reagents Et

SiH, TMSOTf
NaH, 4-TsO-Tetrahydropyran
Mechanism Oxocarbenium Ion ReductionNucleophilic Substitution
Major Byproduct Silyl ethers (removable)Elimination (Dihydro-2H-pyran)
Typical Yield 75 – 85% 20 – 40%
Purification Standard Flash ChromatographyDifficult (separation from alkene)
Scalability High (Exotherm controlled)Moderate (NaH handling risks)

Mechanistic Visualization

The success of this protocol relies on the formation of an oxocarbenium ion intermediate. The ketone oxygen is activated by the Lewis acid, followed by hemiketal formation. The silyl group facilitates the ejection of the leaving group oxygen, generating the electrophilic oxocarbenium species, which is then trapped by the hydride from the silane.

ReductiveEtherification Start N-Boc-4-Piperidone (Ketone) Intermediate1 Hemiketal / Silyl Ketal Start->Intermediate1 Activation Alcohol 4-Hydroxytetrahydropyran (Alcohol) Alcohol->Intermediate1 Nucleophilic Attack Oxocarbenium Oxocarbenium Ion (Electrophile) Intermediate1->Oxocarbenium Elimination of TMS-OH Product 4-(Oxan-4-yloxy)piperidine (Ether) Oxocarbenium->Product Hydride Transfer TMSOTf TMSOTf (Lewis Acid) TMSOTf->Intermediate1 Silane Et3SiH (Hydride Source) Silane->Product

Caption: Mechanistic pathway of reductive etherification. The oxocarbenium ion is the key intermediate that enables coupling of hindered secondary centers.

Troubleshooting & Critical Parameters

  • Moisture Sensitivity: TMSOTf is highly moisture-sensitive. Ensure all glassware is flame-dried and DCM is distilled or dried over molecular sieves. Moisture will hydrolyze the oxocarbenium ion back to the ketone.

  • Temperature Control: The addition of TMSOTf is exothermic. Keep the reaction at 0 °C during addition to prevent decomposition or polymerization of the silane.

  • Stoichiometry: Use an excess of the alcohol (1.2 equiv) and silane (2.0 equiv) to drive the reaction to completion. The ketone is the limiting reagent to simplify purification.

  • Alternative Lewis Acids: If TMSOTf is unavailable,

    
      can be used, though yields are typically 5–10% lower.
    

References

  • Doyle, M. P., et al. "Silane reductions in acidic media. A rapid, mild, and efficient method for the reduction of ketones and alcohols." Journal of Organic Chemistry, 1972. Link

  • Sassaman, M. B., et al. "Reductive etherification of ketones and aldehydes." Tetrahedron, 1988. Link

  • BenchChem. "Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine." (Source for starting material preparation).[2][5][6][7][8][9][10][11][12][13][14] Link

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer, 2007. (General reference for oxocarbenium mechanisms).

Sources

Application

Preparation of pharmaceutical intermediates using 4-(Oxan-4-yloxy)piperidine

Application Note: Preparation of Pharmaceutical Intermediates using 4-(Oxan-4-yloxy)piperidine Abstract & Strategic Value This technical guide details the synthetic utilization of 4-(Oxan-4-yloxy)piperidine (also known a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Pharmaceutical Intermediates using 4-(Oxan-4-yloxy)piperidine

Abstract & Strategic Value

This technical guide details the synthetic utilization of 4-(Oxan-4-yloxy)piperidine (also known as 4-(tetrahydro-2H-pyran-4-yloxy)piperidine), a privileged secondary amine building block in modern medicinal chemistry.

Why this scaffold? In drug design, the 4-(oxan-4-yloxy)piperidine moiety serves as a critical bioisostere for 4-cyclohexyloxypiperidine. The insertion of the oxygen atom into the cyclohexane ring (creating the oxane/tetrahydropyran) significantly lowers the lipophilicity (


) of the molecule while maintaining steric bulk and molecular shape. This modification often improves aqueous solubility and metabolic stability by reducing the potential for oxidative metabolism common in purely alicyclic rings.

This guide provides validated protocols for functionalizing the secondary amine nitrogen (


) to generate high-value pharmaceutical intermediates, focusing on Nucleophilic Aromatic Substitution (

)
and Reductive Amination .

Chemical Properties & Handling

  • IUPAC Name: 4-(Tetrahydro-2H-pyran-4-yloxy)piperidine

  • CAS Number: 320786-26-1 (Free Base) / 1864060-26-3 (HCl Salt analog context)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 185.27 g/mol

PropertySpecificationHandling Note
Physical State Viscous oil (Free Base) or White Solid (HCl Salt)Free base absorbs

from air; store under Argon.
Basicity (

)
~10.5 (Piperidine NH)Strong nucleophile; requires buffering in pH-sensitive reactions.
Solubility DCM, MeOH, DMSO, DMFFree base is soluble in non-polar solvents; Salt requires polar media.
Stability Stable ether linkageEther bond is stable to standard acidic/basic workups.

Application Protocol A: Nucleophilic Aromatic Substitution ( )

Context: This reaction is the primary method for attaching the scaffold to heteroaryl cores (e.g., pyrimidines, quinazolines, pyridines) common in kinase inhibitors and GPCR ligands.

Target Intermediate: 4-(6-Chloropyrimidin-4-yl)-4-(oxan-4-yloxy)piperidine (Model for Kinase Inhibitor Core).

Experimental Workflow
  • Reagents:

    • Substrate: 4,6-Dichloropyrimidine (1.0 equiv, 149 g/mol ).

    • Nucleophile: 4-(Oxan-4-yloxy)piperidine (1.05 equiv, 185.27 g/mol ).

    • Base:

      
      -Diisopropylethylamine (DIPEA) (2.5 equiv).
      
    • Solvent: Isopropyl Alcohol (IPA) or DMF (for higher temp).

  • Step-by-Step Procedure:

    • Setup: Charge a reaction vessel with 4,6-dichloropyrimidine dissolved in IPA (10 volumes).

    • Addition: Cool to 0°C. Add DIPEA slowly to control exotherm.

    • Nucleophile Addition: Add 4-(oxan-4-yloxy)piperidine (dissolved in minimal IPA) dropwise over 30 minutes. Critical: Slow addition favors mono-substitution over bis-substitution.

    • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS for disappearance of starting material.

    • Workup:

      • Concentrate IPA under reduced pressure.

      • Dilute residue with Ethyl Acetate (EtOAc) and water.

      • Wash organic layer with saturated

        
         and Brine.
        
      • Dry over

        
        , filter, and concentrate.
        
    • Purification: Recrystallize from Hexanes/EtOAc or purify via silica flash chromatography (0-5% MeOH in DCM).

  • Mechanism & Causality: The secondary amine acts as the nucleophile attacking the electron-deficient C4 position of the pyrimidine. The DIPEA scavenges the generated HCl, driving the equilibrium forward. IPA is chosen as a protic solvent to stabilize the transition state of the

    
     mechanism.
    

Application Protocol B: Reductive Amination

Context: Used to attach the scaffold to benzylic or aliphatic linkers, common in monoamine neurotransmitter transporter inhibitors.

Target Intermediate: N-Benzyl-4-(oxan-4-yloxy)piperidine derivatives.

Experimental Workflow
  • Reagents:

    • Amine: 4-(Oxan-4-yloxy)piperidine (1.0 equiv).

    • Carbonyl: Benzaldehyde derivative (1.1 equiv).

    • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

    • Acid Catalyst: Acetic Acid (AcOH) (1-2 equiv).

    • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Step-by-Step Procedure:

    • Imine Formation: Dissolve the amine and aldehyde in DCE at RT. Add AcOH. Stir for 30–60 minutes to allow the hemiaminal/imine equilibrium to establish.

    • Reduction: Add STAB in one portion. Note: STAB is milder than

      
       and reduces the imine selectively without reducing the aldehyde.
      
    • Reaction: Stir at RT for 12–16 hours.

    • Quench: Add saturated aqueous

      
       carefully (gas evolution).
      
    • Extraction: Extract with DCM (

      
      ). Wash combined organics with brine.
      
    • Purification: The product is often pure enough for the next step; otherwise, silica chromatography (DCM/MeOH/

      
      ).
      

Visualization of Workflows

The following diagrams illustrate the synthetic logic and mechanistic pathways for utilizing this scaffold.

Figure 1: Synthesis Workflow & Decision Tree

G Start 4-(Oxan-4-yloxy) piperidine Electrophile Select Electrophile Start->Electrophile Path1 Aryl Halide (e.g., Chloropyrimidine) Electrophile->Path1 Heteroaryl Core Path2 Aldehyde/Ketone (e.g., Benzaldehyde) Electrophile->Path2 Linker Attachment Path3 Carboxylic Acid Electrophile->Path3 Fragment Assembly Rxn1 SnAr Reaction (Base, Heat) Path1->Rxn1 Rxn2 Reductive Amination (STAB, AcOH) Path2->Rxn2 Rxn3 Amide Coupling (HATU/EDC) Path3->Rxn3 Prod1 Kinase Inhibitor Intermediate Rxn1->Prod1 Prod2 GPCR Ligand Intermediate Rxn2->Prod2 Prod3 Peptidomimetic Scaffold Rxn3->Prod3

Caption: Decision tree for functionalizing 4-(oxan-4-yloxy)piperidine based on target pharmaceutical class.

Figure 2: Mechanistic Pathway ( )

Mechanism Step1 Reagents: Piperidine + Chloropyrimidine TS Meisenheimer Complex (Transition State) Step1->TS Nucleophilic Attack Base DIPEA Scavenges H+ TS->Base Proton Transfer Product Substituted Heterocycle + DIPEA-HCl TS->Product Restoration of Aromaticity (Loss of Cl-)

Caption: Simplified mechanistic flow for the


 reaction between the piperidine scaffold and an aryl chloride.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in

Bis-substitution (if di-halo electrophile used)Reduce temperature; Add amine dropwise to the electrophile (inverse addition).
Incomplete Reaction Poor solubility of salt formEnsure use of Free Base or add extra equivalent of DIPEA to neutralize HCl salt in situ.
Impurity in Reductive Amination Reduction of aldehyde to alcoholUse STAB instead of

; Ensure pre-formation of imine (30 min stir) before adding reductant.

References

  • Hennequin, L. F., et al. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor.[1][2][3] Journal of Medicinal Chemistry, 49(22), 6465–6488. Link

    • Context: Validates the use of the tetrahydropyran-4-yloxy moiety in clinical candidates (Sarac
  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. Context: General reference for the use of pyran ethers to lower LogP compared to cyclohexyl analogs.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Context: The authoritative protocol for the reductive amination conditions described in Protocol B.
  • BenchChem. (2025).[4][5] Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one.Link

    • Context: Background on the preparation of the pyran ring systems used as precursors.[6][7]

Sources

Method

Application Note: Advanced Mitsunobu Conditions for 4-(Oxan-4-yloxy)piperidine Synthesis

This Application Note and Protocol details the specific Mitsunobu reaction conditions required to synthesize 4-(Oxan-4-yloxy)piperidine ethers , specifically focusing on the challenging formation of the dialkyl ether lin...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the specific Mitsunobu reaction conditions required to synthesize 4-(Oxan-4-yloxy)piperidine ethers , specifically focusing on the challenging formation of the dialkyl ether linkage between two secondary aliphatic carbons: the piperidine-4-position and the oxan-4-position (tetrahydro-2H-pyran-4-position).

Executive Summary

The synthesis of 4-(Oxan-4-yloxy)piperidine (also known as 4-(tetrahydro-2H-pyran-4-yloxy)piperidine) involves the coupling of two secondary aliphatic alcohols: N-protected-4-hydroxypiperidine and 4-hydroxytetrahydro-2H-pyran .

The Challenge: Standard Mitsunobu conditions (DEAD/PPh₃) fail for this transformation. The classic Mitsunobu reaction requires the nucleophile to have a pKa < 13 (e.g., phenols, carboxylic acids).[1] Aliphatic alcohols (pKa ~16–18) are too basic to be deprotonated by the standard betaine intermediate, preventing the formation of dialkyl ethers.

The Solution: This protocol utilizes Cyanomethylenetributylphosphorane (CMBP) , also known as the Tsunoda Reagent .[2][3] CMBP is a specialized phosphorane ylide that acts as both the oxidant and the base, capable of mediating the coupling of secondary alcohols with weak nucleophiles (pKa > 13), successfully forming the desired sterically hindered dialkyl ether bond.

Chemical Strategy & Mechanism[1][4][5][6][7][8]

Why Standard Conditions Fail

In a standard Mitsunobu reaction, the betaine formed by DEAD and PPh₃ has a basicity limited to approximately pKa 13. It cannot deprotonate a secondary alcohol (pKa ~17) to generate the alkoxide necessary for S_N2 attack. Consequently, the activated alcohol rearranges or eliminates rather than coupling.

The Phosphorane (CMBP) Advantage

Cyanomethylenetributylphosphorane (CMBP) overcomes this limitation through a modified mechanism:

  • Dual Functionality: The ylide carbon acts as a strong base, while the phosphorus acts as the oxygenophile.

  • High Temperature Tolerance: Unlike DEAD, which is thermally unstable, CMBP allows reactions to be run at reflux (80–110°C), providing the activation energy needed for sterically hindered secondary-secondary couplings.

  • Irreversible Activation: The driving force is the formation of tributylphosphine oxide and acetonitrile.

Reaction Pathway Diagram

CMBP_Mechanism cluster_conditions Reaction Conditions CMBP CMBP Reagent (Cyanomethylenetributylphosphorane) Intermed Activated Oxyphosphonium Intermediate CMBP->Intermed Activates Alcohol 1 Alcohol1 Alcohol 1 (Electrophile) 4-Hydroxytetrahydropyran Alcohol1->Intermed Alcohol2 Alcohol 2 (Nucleophile) N-Boc-4-hydroxypiperidine Product Target Ether 4-(Oxan-4-yloxy)piperidine Alcohol2->Product SN2 Attack Intermed->Product Byproducts Byproducts Acetonitrile + Bu3P=O Intermed->Byproducts Elimination Condition1 Toluene/Benzene Reflux

Caption: Mechanistic pathway for CMBP-mediated etherification. The reagent activates the electrophilic alcohol while simultaneously facilitating the deprotonation of the nucleophilic alcohol.

Experimental Protocols

Protocol A: CMBP-Mediated Intermolecular Etherification (Recommended)

This is the primary method for synthesizing the dialkyl ether linkage between the piperidine and oxane rings.

Reagents:

  • Nucleophile: N-Boc-4-hydroxypiperidine (1.0 equiv)

  • Electrophile: 4-Hydroxytetrahydro-2H-pyran (1.5 equiv)

  • Reagent: Cyanomethylenetributylphosphorane (CMBP) (2.0 equiv)

  • Solvent: Anhydrous Toluene or Benzene (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Dissolution: Add N-Boc-4-hydroxypiperidine (2.01 g, 10 mmol) and 4-Hydroxytetrahydro-2H-pyran (1.53 g, 15 mmol) to the flask. Dissolve in anhydrous Toluene (50 mL).

  • Reagent Addition: Add CMBP (4.83 g, 20 mmol) to the mixture at room temperature. The mixture may turn slightly yellow.

  • Reaction: Heat the reaction mixture to 110°C (Reflux) . Stir vigorously for 12–24 hours.

    • Note: The high temperature is critical for overcoming the steric hindrance of two secondary carbons.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). Look for the disappearance of the piperidine starting material.

  • Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: The byproduct (acetonitrile) evaporates. The tributylphosphine oxide is polar.[4] Purify the residue via flash column chromatography on silica gel (Gradient: 10% to 40% EtOAc in Hexanes).

  • Result: Isolate tert-butyl 4-(tetrahydro-2H-pyran-4-yloxy)piperidine-1-carboxylate as a colorless oil or white solid.

Protocol B: ADDP/PBu₃ Alternative

If CMBP is unavailable, the combination of 1,1'-(Azodicarbonyl)dipiperidine (ADDP) and Tributylphosphine (PBu₃) can be used. This system is more reactive than DEAD/PPh₃ but less potent than CMBP for this specific transformation.

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 equiv)

  • 4-Hydroxytetrahydro-2H-pyran (1.5 equiv)

  • ADDP (2.0 equiv)

  • PBu₃ (2.0 equiv)

  • Solvent: Anhydrous THF or Toluene

Procedure:

  • Dissolve alcohol and nucleophile in THF under argon.

  • Add PBu₃ first.

  • Cool to 0°C.

  • Add ADDP in portions (solid) to maintain temperature.

  • Allow to warm to room temperature and then heat to 60°C for 24 hours.

  • Note: Yields are typically lower (30-50%) compared to CMBP due to competitive elimination.

Data Summary & Comparison

FeatureStandard Mitsunobu (DEAD/PPh₃)Modified Mitsunobu (ADDP/PBu₃)Tsunoda Reagent (CMBP)
Primary Utility Esters, Aryl Ethers (Phenols)Amides, Hindered EstersDialkyl Ethers (Aliphatic)
pKa Limit Nucleophile < 13Nucleophile < 15Nucleophile > 15 (Alcohols)
Thermal Stability Low (Decomposes > 50°C)ModerateHigh (Stable at Reflux)
Byproducts Ph₃PO + Hydrazine (Hard to remove)Bu₃PO + HydrazineBu₃PO + Acetonitrile (Volatile)
Suitability for Target Fail Moderate/Low Yield High (Recommended)

Troubleshooting & Critical Parameters

  • Steric Hindrance: Coupling two secondary carbons (cyclohexyl-like systems) is sterically demanding. If yields are low, increase the equivalents of the electrophile (Oxan-4-ol) to 3.0 equiv.

  • Order of Addition: In CMBP reactions, the order is less critical than in DEAD reactions, but adding the reagent last to the mixture of alcohols is standard.

  • Moisture Sensitivity: CMBP is sensitive to moisture.[5] Ensure all solvents are strictly anhydrous.

  • Alternative Route: If Mitsunobu fails despite optimization, the industrial alternative is the Williamson Ether Synthesis using 4-methanesulfonyloxytetrahydro-2H-pyran and the sodium alkoxide of N-Boc-4-hydroxypiperidine (NaH in DMF), though this often leads to elimination products.

References

  • Tsunoda, T., Ozaki, F., & Itô, S. (1994).[2] Novel Reactivity of Stabilized Methylenetributylphosphorane: A New Mitsunobu Reagent.[2] Tetrahedron Letters, 35(28), 5081–5082.[2] Link

  • Tsunoda, T., et al. (1999).[5] New Mitsunobu reagents in the C–C bond formation. Pure and Applied Chemistry, 71(6). (Demonstrates alkylation of high pKa nucleophiles).

  • Swamy, K. C. K., et al. (2009).[6] Mitsunobu and Related Reactions: Advances and Applications.[3][7][8][4][5][9] Chemical Reviews, 109(6), 2551–2651. Link

  • BenchChem. (2025). Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine. (General context for piperidine functionalization). Link

  • Denton, R. M., et al. (2011). Catalytic Mitsunobu Reactions.[2][8][9][10] Aldrichimica Acta, 44(3). (Review of modern catalytic variants).

Sources

Application

Application Note: High-Fidelity N-Alkylation of 4-(Oxan-4-yloxy)piperidine

[1] Abstract & Strategic Overview The 4-(Oxan-4-yloxy)piperidine scaffold (also referred to as 4-(tetrahydro-2H-pyran-4-yloxy)piperidine) is a privileged substructure in medicinal chemistry, frequently serving as a polar...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Strategic Overview

The 4-(Oxan-4-yloxy)piperidine scaffold (also referred to as 4-(tetrahydro-2H-pyran-4-yloxy)piperidine) is a privileged substructure in medicinal chemistry, frequently serving as a polar, metabolic stability-enhancing core in GPCR ligands and kinase inhibitors.[1] Its structural duality—combining a basic piperidine nitrogen with a polar, non-basic tetrahydropyran ether—presents specific synthetic challenges.[1]

While the C4-ether linkage is chemically robust, the secondary amine at the N1 position is prone to over-alkylation (quaternization) during direct alkylation and incomplete conversion during reductive amination due to steric drag from the C4-substituent.

This guide provides two field-proven protocols designed to maximize mono-alkylation selectivity and yield:

  • Method A: Direct N-Alkylation (Best for primary alkyl halides).[1]

  • Method B: Reductive Amination (Best for introducing branched alkyl groups or benzyl moieties).[1]

Chemical Context & Mechanistic Insights

The Substrate[2][3][4][5][6]
  • IUPAC Name: 4-(tetrahydro-2H-pyran-4-yloxy)piperidine[1]

  • Key Feature: The C4-ether oxygen creates a dipole that can influence the solubility profile, often requiring polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM) for optimal homogeneity.[1]

  • pKa: The piperidine nitrogen typically has a pKa of ~10-11. This dictates the need for inorganic bases with comparable or higher basicity (

    
    , 
    
    
    
    ) in direct alkylation.[1]
Reaction Pathways

The following diagram illustrates the two primary pathways and the critical "off-pathway" trap of quaternization.

ReactionPathways cluster_legend Critical Control Point Substrate 4-(Oxan-4-yloxy)piperidine (Secondary Amine) Product Target: N-Alkylated Product (Tertiary Amine) Substrate->Product R-X, Base (Direct Alkylation) Imine Intermediate: Iminium Ion Substrate->Imine R-CHO (Condensation) QuatSalt Impurity: Quaternary Ammonium Salt Product->QuatSalt Excess R-X (Over-Alkylation) Imine->Product NaBH(OAc)3 (Reduction)

Figure 1: Reaction pathways for N-functionalization. Note that reductive amination avoids the quaternary salt pathway entirely.

Method A: Direct N-Alkylation (Nucleophilic Substitution)[2]

Best For: Primary alkyl halides (bromides, iodides) and active benzyl halides.[1] Risk: Dialkylation (Quaternization).[1][2]

Optimization Parameters

To prevent over-alkylation, the stoichiometry of the alkylating agent must be strictly controlled.[1] The use of Cesium Carbonate (


)  is recommended over Potassium Carbonate (

) for less reactive halides due to the "Cesium Effect" (higher solubility and larger cation radius enhancing nucleophilicity).
ParameterRecommendationRationale
Stoichiometry Amine:Halide (1.0 : 0.95 - 1.[1]05)Slight deficit or near-equivalence of halide prevents quaternization.[1]
Base

(2.0 eq) or DIPEA (2.5 eq)

in DMF/ACN promotes mono-alkylation; DIPEA is used for soluble organic bases.[1]
Solvent Acetonitrile (ACN) or DMFACN is preferred for ease of workup; DMF for solubility of polar substrates.[1]
Additive TBAI or NaI (0.1 eq)Finkelstein catalyst.[1] Essential if using Alkyl Chlorides.
Detailed Protocol

Materials:

  • 4-(Oxan-4-yloxy)piperidine (1.0 equiv)[1]

  • Alkyl Halide (1.0 equiv)[1]

  • 
     (2.0 equiv)[1]
    
  • Acetonitrile (anhydrous)[1][3]

  • TBAI (Tetrabutylammonium iodide) - Optional, 10 mol%[1]

Step-by-Step Procedure:

  • Preparation: Charge a round-bottom flask with 4-(Oxan-4-yloxy)piperidine (1.0 eq) and

    
     (2.0 eq).
    
  • Solvation: Add anhydrous Acetonitrile (10 mL per gram of amine). Stir at Room Temperature (RT) for 15 minutes to ensure deaggregation of the amine salt (if starting from HCl salt).

  • Addition: Add the Alkyl Halide (1.0 eq) dropwise over 20 minutes.

    • Critical: If the alkyl halide is a liquid, dilute it in a small volume of ACN before addition to avoid local high concentrations that favor double alkylation.[1]

  • Reaction:

    • For Iodides/Bromides : Stir at RT for 4–16 hours.[1]

    • For Chlorides : Add TBAI (0.1 eq) and heat to 60°C.

  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM + 1%

    
    ) or LCMS. Look for the disappearance of the secondary amine (M+H) and appearance of the tertiary amine (M+R).
    
  • Workup (Self-Validating Step):

    • Filter off the inorganic solids.[1]

    • Concentrate the filtrate.[1][3][4][5]

    • Acid/Base Extraction: Dissolve residue in EtOAc. Wash with water.[1]

    • Validation: If the product is basic, extract into 1M HCl.[1] Wash the aqueous acid layer with EtOAc (removes non-basic impurities).[1] Basify the aqueous layer to pH 10 with NaOH, then extract back into EtOAc.[1] This ensures high purity.[1]

Method B: Reductive Amination (Preferred)[1][9]

Best For: Aldehydes, Ketones, and avoiding quaternary salts.[1] Mechanism: Formation of an iminium ion followed by in situ reduction.[1][3][5]

Why Sodium Triacetoxyborohydride (STAB)?

Unlike Sodium Cyanoborohydride (


), STAB (

) is non-toxic and less reactive, meaning it will reduce the iminium ion selectively without reducing the aldehyde/ketone starting material.[1] This allows for a "one-pot" procedure.[1][6]
Detailed Protocol

Materials:

  • 4-(Oxan-4-yloxy)piperidine (1.0 equiv)[1]

  • Aldehyde/Ketone (1.1 - 1.2 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acetic Acid (AcOH) (1.0 - 2.0 equiv)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Step-by-Step Procedure:

  • Imine Formation: In a dry flask, dissolve 4-(Oxan-4-yloxy)piperidine (1.0 eq) and the Aldehyde (1.1 eq) in DCM (10-15 mL/g).

  • Activation: Add Acetic Acid (1.0 eq). Stir at RT for 30–60 minutes.

    • Note: This step catalyzes the formation of the iminium species.[7]

  • Reduction: Add STAB (1.5 eq) in one portion.

    • Observation: Mild effervescence may occur.[1]

  • Reaction: Stir at RT for 2–16 hours.

    • Checkpoint: Monitor by LCMS.[1] The imine intermediate is often unstable on LCMS; you will likely see the product peak grow as the aldehyde peak diminishes.

  • Quench: Quench by adding saturated aqueous

    
     solution. Stir for 15 minutes until gas evolution ceases.
    
  • Extraction: Separate phases. Extract the aqueous layer 2x with DCM.[1]

  • Purification: Dry organic layers over

    
    , filter, and concentrate.
    
    • Note: Reductive amination products are often clean enough to proceed without chromatography, provided the excess aldehyde is removed (e.g., via scavenger resin or acid/base workup).[1]

Workflow & Decision Matrix

Use the following logic flow to determine the correct experimental path and troubleshooting steps.

Workflow Start Start: 4-(Oxan-4-yloxy)piperidine Decision Electrophile Type? Start->Decision PathA Alkyl Halide (R-X) Decision->PathA PathB Aldehyde/Ketone (R=O) Decision->PathB MethodA Method A: Direct Alkylation Solvent: ACN/DMF Base: Cs2CO3 PathA->MethodA MethodB Method B: Reductive Amination Solvent: DCM Reagent: STAB + AcOH PathB->MethodB Check QC Check (LCMS/TLC) MethodA->Check MethodB->Check Issue1 Issue: Dialkylation? Check->Issue1 M + 2R observed Issue2 Issue: Low Conversion? Check->Issue2 SM remains Success Pure Product Isolate via Acid-Base Extraction Check->Success Clean M+R Sol1 Action: Reduce R-X eq or Switch to Method B Issue1->Sol1 Sol2 Action: Add TBAI (Method A) or Increase Temp Issue2->Sol2

Figure 2: Experimental decision matrix and troubleshooting logic.

References

  • BenchChem. (2025).[1][3][5][8] Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. Retrieved from [1]

  • ResearchGate. (2017).[1] Procedure for N-alkylation of Piperidine? Retrieved from

  • National Institutes of Health (NIH). (2010).[1] Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt).[1][9] J Med Chem. Retrieved from

  • UPCommons. (2015).[1] Structure-Activity Studies of Novel di-substituted [1,2,5]oxadiazolo[3,4-b]pyrazine Analogs. Retrieved from [1]

  • ACS Green Chemistry Institute. (2026).[1] Reductive Amination Guide. Retrieved from [1]

Sources

Method

Protecting Group Strategies for 4-(Oxan-4-yloxy)piperidine Synthesis

Executive Summary & Strategic Analysis The synthesis of 4-(oxan-4-yloxy)piperidine (also referred to as 4-(tetrahydro-2H-pyran-4-yloxy)piperidine) represents a classic challenge in medicinal chemistry: the formation of a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of 4-(oxan-4-yloxy)piperidine (also referred to as 4-(tetrahydro-2H-pyran-4-yloxy)piperidine) represents a classic challenge in medicinal chemistry: the formation of a sterically demanded ether bond between two secondary carbons while managing a nucleophilic amine.[1]

This scaffold is a critical bioisostere in drug discovery, often serving as a solubility-enhancing core in GPCR ligands and kinase inhibitors.[1] The ether linkage provides rotational freedom distinct from directly coupled rings, while the polarity of the oxane (tetrahydropyran) ring modulates metabolic stability.

The Core Challenge: Selectivity & Reactivity

Direct etherification without protection is non-viable due to the competing nucleophilicity of the piperidine nitrogen. Even with N-protection, the formation of a secondary-secondary ether linkage is kinetically sluggish and prone to elimination (E2) side reactions.[1]

Strategic Recommendation: We prioritize the N-Boc (tert-butoxycarbonyl) protecting group strategy due to its orthogonality to basic etherification conditions and facile acidic deprotection.[1] Two primary synthetic routes are validated for this application:

  • Route A: Mitsunobu Etherification (Direct) – Ideal for small-scale, rapid analog synthesis.[1]

  • Route B: Williamson Ether Synthesis (Stepwise) – Preferred for gram-scale/process chemistry due to lower reagent costs and easier purification.[1]

Strategic Workflow Visualization

The following diagram outlines the decision matrix and chemical pathways for synthesizing the target scaffold.

G Start Target: 4-(Oxan-4-yloxy)piperidine Substrate Starting Material: 4-Hydroxypiperidine Protect Step 1: N-Protection (Boc-Anhydride, Et3N) Substrate->Protect Intermediate Intermediate: N-Boc-4-hydroxypiperidine Protect->Intermediate RouteA Route A: Mitsunobu (Direct Coupling) Intermediate->RouteA RouteB Route B: Williamson (Stepwise Alkylation) Intermediate->RouteB ReagentsA Reagents: Tetrahydropyran-4-ol PPh3, DIAD/DEAD RouteA->ReagentsA ReagentsB Reagents: Tetrahydropyran-4-yl Tosylate NaH, DMF, Heat RouteB->ReagentsB ProductProtected Protected Ether: N-Boc-4-(oxan-4-yloxy)piperidine ReagentsA->ProductProtected Inversion (Meso) ReagentsB->ProductProtected Retention/Inversion Deprotect Step 3: Deprotection (HCl/Dioxane or TFA/DCM) ProductProtected->Deprotect Final Final Product HCl Salt Deprotect->Final

Caption: Comparative synthetic workflows for 4-(oxan-4-yloxy)piperidine synthesis via Mitsunobu and Williamson strategies.

Detailed Protocols

Phase 1: N-Protection (Common Precursor)

Objective: Mask the secondary amine to prevent N-alkylation.[1] Substrate: 4-Hydroxypiperidine (CAS: 5382-16-1)[1]

  • Dissolution: Dissolve 4-hydroxypiperidine (1.0 equiv) in DCM (10 vol) or THF/Water (1:1).

  • Base Addition: Add Triethylamine (1.5 equiv) or Na₂CO₃ (2.0 equiv).[1] Cool to 0°C.[1][2][3]

  • Boc-Anhydride: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) dissolved in minimal solvent.[1]

  • Reaction: Warm to RT and stir for 4–12 hours. Monitor by TLC (stain with Ninhydrin; product is not UV active unless derivatized, but Boc group may show weak absorption).[1]

  • Workup: Wash with 1M citric acid (to remove unreacted amine), then brine. Dry over MgSO₄ and concentrate.

  • Yield: Typically >90% as a white solid/oil.[1]

Phase 2, Route A: Mitsunobu Reaction (Direct Coupling)

Mechanism: Redox-condensation substituting the alcohol with an activated phosphonium intermediate.[1] Advantages: Mild conditions; avoids the need to pre-activate the oxane ring. Disadvantages: Atom economy (PPh₃O and hydrazine byproducts); difficult purification on large scale.[1]

ParameterSpecification
Nucleophile N-Boc-4-hydroxypiperidine (1.0 equiv)
Alcohol Tetrahydropyran-4-ol (1.2 equiv)
Phosphine Triphenylphosphine (PPh₃) (1.5 equiv)
Azodicarboxylate DIAD or DEAD (1.5 equiv)
Solvent Anhydrous THF or Toluene
Temperature 0°C to Reflux (substrate dependent)

Step-by-Step Protocol:

  • Setup: In a flame-dried flask under N₂, dissolve N-Boc-4-hydroxypiperidine (1.0 equiv), Tetrahydropyran-4-ol (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (0.2 M).

  • Addition: Cool the solution to 0°C. Add DIAD (Diisopropyl azodicarboxylate) (1.5 equiv) dropwise over 20 minutes. Note: Exothermic.

  • Reaction: Allow to warm to room temperature. Stir for 12–24 hours.[1]

    • Optimization: If conversion is low, heat to 50°C. The steric bulk of two secondary centers often requires thermal energy.

  • Workup: Concentrate the solvent. Triturate the residue with Et₂O/Hexane (1:1) to precipitate PPh₃O (Triphenylphosphine oxide).[1] Filter off the solid.[4]

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Critical Check: Ensure separation of the product from hydrazine dicarboxylate byproducts.[2]

Phase 2, Route B: Williamson Ether Synthesis (Scalable)

Mechanism: SN2 displacement of a leaving group by an alkoxide.[1] Advantages: Scalable; cleaner reaction profile if elimination is controlled.[1] Disadvantages: Requires pre-synthesis of the activated oxane; strong base required.

Pre-requisite: Synthesis of Tetrahydropyran-4-yl 4-methylbenzenesulfonate (Tosylate) .

  • React Tetrahydropyran-4-ol with TsCl and Pyridine/DCM.[1] Yields are typically high (>85%).[1]

ParameterSpecification
Nucleophile N-Boc-4-hydroxypiperidine (1.2 equiv)
Electrophile Tetrahydropyran-4-yl Tosylate (1.0 equiv)
Base Sodium Hydride (NaH, 60% in oil) (1.5 equiv)
Solvent Anhydrous DMF or NMP
Temperature 60°C – 90°C

Step-by-Step Protocol:

  • Alkoxide Formation: In a flame-dried flask under N₂, suspend NaH (1.5 equiv) in anhydrous DMF. Cool to 0°C.[1][2][3]

  • Addition: Add N-Boc-4-hydroxypiperidine (1.2 equiv) dissolved in DMF dropwise. Stir at 0°C for 30 mins, then RT for 30 mins until H₂ evolution ceases.

  • Coupling: Add Tetrahydropyran-4-yl Tosylate (1.0 equiv) in one portion.

  • Heating: Heat the mixture to 80°C for 6–12 hours.

    • Note: Secondary tosylates are prone to E2 elimination.[1] Do not exceed 100°C.

  • Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF, then brine.[1]

  • Purification: Flash chromatography. The elimination byproduct (3,6-dihydro-2H-pyran) is volatile and non-polar, easily separated.[1]

Phase 3: Deprotection (Final Step)

Objective: Removal of the Boc group to yield the free amine or HCl salt.

Protocol:

  • Dissolve the purified ether intermediate in 1,4-Dioxane.[1]

  • Add 4M HCl in Dioxane (5–10 equiv).

  • Stir at RT for 2–4 hours. A white precipitate (Product HCl salt) usually forms.[1]

  • Isolation: Filter the solid and wash with diethyl ether. Alternatively, concentrate to dryness to obtain the quantitative salt.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Mitsunobu) Steric hindrance preventing betaine attack.[1]Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ for a more reactive system.[1]
Elimination Product (Williamson) Base is too strong/Temperature too high.[1]Switch base to KH (Potassium Hydride) or lower temp to 60°C and extend time.
Separation of PPh₃O Poor solubility difference.[1]Use polymer-supported PPh₃ (PS-PPh₃) for filtration-based removal.[1][2]
Incomplete Deprotection t-Butyl cation scavenging.[1]Add Triethylsilane (TES) as a cation scavenger during TFA deprotection.[1]

References

  • Organic Chemistry Portal. (n.d.).[1] Williamson Ether Synthesis. Retrieved from [Link]

  • Swamy, K. C. K., et al. (2009).[1] Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. 5[1]

  • Google Patents. (2015).[1] Synthesis method of N-boc-4-hydroxypiperidine (CN104628625A). Retrieved from [1]

Sources

Application

Incorporating 4-(Oxan-4-yloxy)piperidine into fragment-based drug discovery libraries

Application Note: Strategic Incorporation of 4-(Oxan-4-yloxy)piperidine into Fragment-Based Drug Discovery (FBDD) Libraries Abstract This guide details the integration of 4-(oxan-4-yloxy)piperidine (also known as 4-(tetr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 4-(Oxan-4-yloxy)piperidine into Fragment-Based Drug Discovery (FBDD) Libraries

Abstract

This guide details the integration of 4-(oxan-4-yloxy)piperidine (also known as 4-(tetrahydro-2H-pyran-4-yloxy)piperidine) into fragment libraries. As the pharmaceutical industry seeks to "escape flatland" by moving away from purely aromatic fragments, this


-rich scaffold offers a critical balance of solubility, metabolic stability, and defined 3D vectors. This document provides a validated synthesis protocol, library expansion strategies, and biophysical screening methodologies designed to maximize hit rates against challenging targets.

Scientific Rationale: The "Soluble 3D-Linker" Concept

In Fragment-Based Drug Discovery (FBDD), the "Rule of 3" has historically favored low molecular weight (<300 Da) and high solubility. However, many libraries suffer from low shape diversity (low fraction of


 carbons, 

).

The 4-(oxan-4-yloxy)piperidine motif addresses three critical failure modes in early discovery:

  • Solubility & Physicochemical Profile:

    • Piperidine: Provides a basic center (

      
      ) for salt formation and high aqueous solubility, essential for high-concentration biophysical assays (NMR, SPR).
      
    • Oxane (Tetrahydropyran, THP): Acts as a bioisostere of cyclohexane but with significantly lower

      
       (approx. 
      
      
      
      ) due to the ether oxygen. It maintains the chair conformation, providing a defined steric bulk without the "grease" of a carbocycle.
  • Metabolic Stability: The ether linkage at the 4-position of the THP ring blocks the common metabolic oxidation hotspot found in open-chain ethers or unsubstituted cycloalkanes.

  • Vector Definition: The ether oxygen acts as a hydrogen bond acceptor (HBA) while creating a non-linear, flexible-yet-constrained geometry that probes pockets inaccessible to planar aromatic rings.

Table 1: Physicochemical Comparison of Core Scaffolds

PropertyCyclohexyl-Piperidine4-(Oxan-4-yloxy)piperidine Advantage
cLogP ~2.5~0.8Reduced lipophilicity reduces non-specific binding.
H-Bond Acceptors 1 (N)2 (N, O)Additional vector for protein interaction.
Solubility (pH 7.4) ModerateHighCritical for fragment screening at >1 mM.
Shape (

)
1.01.0High 3D character ("Escape from Flatland").

Chemical Synthesis Protocol

Synthesizing the core building block requires overcoming the steric hindrance of reacting a secondary alcohol with a secondary electrophile. The Williamson Ether Synthesis is the standard approach, but strict control of conditions is required to minimize E2 elimination byproducts.

Protocol: Synthesis of tert-butyl 4-((tetrahydro-2H-pyran-4-yl)oxy)piperidine-1-carboxylate

Reagents:

  • tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq)

  • Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate (1.2 eq) [Prepared from 4-hydroxytetrahydropyran]

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add tert-butyl 4-hydroxypiperidine-1-carboxylate (10 mmol) and dissolve in anhydrous DMF (50 mL).

  • Deprotonation: Cool the solution to 0°C. Add NaH (15 mmol) portion-wise over 15 minutes. Caution: H2 gas evolution. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete alkoxide formation.

  • Coupling: Re-cool to 0°C. Add Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate (12 mmol) dropwise as a solution in minimal DMF.

  • Reaction: Heat the mixture to 60°C for 12-16 hours. Expert Note: Do not exceed 80°C, as E2 elimination of the tosylate to form 3,6-dihydro-2H-pyran becomes the dominant pathway.

  • Quench & Workup: Cool to RT. Quench carefully with saturated

    
     (aq).[1] Extract with EtOAc (3x).[1] Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over 
    
    
    
    .[2]
  • Purification: The crude mixture will contain the desired ether and the elimination byproduct. Purify via Flash Column Chromatography (SiO2, 0-40% EtOAc in Hexanes). The ether product is typically more polar than the alkene byproduct.

  • Deprotection (for Library Entry): Treat the purified intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) to yield the free amine salt.

Yield Expectation: 40-55% (limited by steric hindrance).

Library Expansion Strategy

Once the core scaffold is synthesized, it serves as a "solubilizing tail" or "exit vector" handle. The secondary amine of the piperidine is the primary growth vector.

Caption: Divergent synthesis workflow for elaborating the core scaffold into functional sub-libraries.

Biophysical Screening Protocols

The high solubility of this scaffold allows for aggressive screening concentrations.

A. Ligand-Observed NMR (STD-NMR)
  • Rationale: The aliphatic protons on the THP and Piperidine rings provide distinct, non-overlapping signals in the 1.0–4.0 ppm region, usually clear of protein background.

  • Protocol:

    • Sample: 500

      
      M fragment + 5-10 
      
      
      
      M Target Protein in
      
      
      buffer.
    • Pulse Sequence: Standard Saturation Transfer Difference (STD) sequence.

    • Analysis: Look for saturation transfer to the THP ring protons. If the THP protons show strong STD signals, it indicates the "tail" is making specific contact with the protein surface (e.g., a hydrophobic patch), rather than just waving in solvent.

B. Surface Plasmon Resonance (SPR)
  • Rationale: Low molecular weight fragments often have fast off-rates (

    
    ). The high solubility of this scaffold allows injections at 1-5 mM without aggregation, ensuring saturation of the binding isotherm.
    
  • QC Check: Ideally, run a "Clean Screen" first. Inject the fragment at 1 mM over the reference surface (e.g., dextran) to ensure no non-specific sticky binding, which is rare for this hydrophilic scaffold but possible if the "R" group is lipophilic.

Case Study: Optimization of a Kinase Inhibitor

Scenario: A fragment hit (Amino-pyrimidine) binds to the ATP hinge of a kinase but has poor solubility (


) and no metabolic stability.

Application of Scaffold:

  • Design: The 4-(oxan-4-yloxy)piperidine is attached to the solvent-exposed region of the pyrimidine via the piperidine nitrogen.

  • Result (Compound B):

    • Solubility: Increases to

      
       (due to the piperidine amine).
      
    • Binding: The THP ether oxygen forms a water-mediated hydrogen bond with a lysine residue at the pocket entrance.

    • Metabolism: The THP ring resists oxidation better than a cyclohexyl or open-chain ether analog.

  • Outcome: Compound B becomes the lead series, demonstrating how this specific building block solves "property" problems while adding binding affinity.

References

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to molecular interactions. Journal of Medicinal Chemistry. Link (Discusses the importance of ether oxygens and sp3 character).

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link (Foundational text on Fsp3 importance).

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.[3][4][5][6] Nature Chemistry. Link (General FBDD principles).

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. Link (Context on cyclic ethers as lipophilicity modulators).

  • Falchi, F., et al. (2014). Design, synthesis, and characterization of a library of sp3-rich fragments. MedChemComm. Link (Specifics on library design).

Sources

Method

Application Note: Standard Operating Procedure for Handling and Functionalizing 4-(Oxan-4-yloxy)piperidine

Executive Summary & Mechanistic Rationale The transition toward sp³-rich, three-dimensional molecular architectures has become a cornerstone of modern drug discovery, driven by the need to improve aqueous solubility, met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The transition toward sp³-rich, three-dimensional molecular architectures has become a cornerstone of modern drug discovery, driven by the need to improve aqueous solubility, metabolic stability, and target specificity. 4-(Oxan-4-yloxy)piperidine is a highly versatile, bifunctional building block that perfectly aligns with this paradigm.

Mechanistically, this scaffold combines the highly nucleophilic, easily functionalizable secondary amine of a piperidine ring with a metabolically robust, hydrogen-bond-accepting tetrahydropyran (oxane) ether linkage. The ether linkage provides critical conformational flexibility while maintaining a compact polar surface area (PSA), making it an ideal moiety for optimizing the pharmacokinetic profiles of kinase inhibitors, PROTACs, and GPCR ligands.

The advent of general methodologies for transition-metal-catalyzed C–N bond formation has significantly accelerated the integration of such complex secondary amines into commercial manufacturing and innovative small-molecule discovery[1]. This Application Note provides authoritative, self-validating Standard Operating Procedures (SOPs) for the storage, handling, and synthetic functionalization of 4-(oxan-4-yloxy)piperidine.

Physicochemical Profiling & Storage SOP

Understanding the physicochemical properties of 4-(oxan-4-yloxy)piperidine is critical for maintaining reagent integrity and ensuring reproducible reaction kinetics.

Quantitative Physicochemical Data
PropertyValue
Chemical Name 4-(Oxan-4-yloxy)piperidine
CAS Number (Free Base) 933716-36-0[2]
CAS Number (HCl Salt) 1333571-22-4[3]
Molecular Formula C₁₀H₁₉NO₂
Molecular Weight 185.26 g/mol [4]
Exact Mass 185.1416 Da
Appearance Colorless to pale yellow viscous oil / low-melting solid
Handling & Storage Causality
  • The Challenge: Like many aliphatic secondary amines, the free base of 4-(oxan-4-yloxy)piperidine is moderately hygroscopic and susceptible to N-oxidation. Prolonged exposure to ambient air allows it to absorb atmospheric carbon dioxide, forming insoluble carbamate salts that drastically reduce its nucleophilic titer.

  • The Solution (SOP): The free base must be stored at 2–8 °C under a strict inert atmosphere (Argon or Nitrogen) in a tightly sealed amber vial.

  • Alternative: For long-term bench stability, handling the compound as its hydrochloride salt (CAS 1333571-22-4)[3] is recommended. Note: If the HCl salt is utilized, all downstream protocols must be supplemented with an additional 1.0 equivalent of a non-nucleophilic base (e.g., DIPEA) to liberate the free amine in situ.

Synthetic Workflow & Decision Matrix

The functionalization of the piperidine nitrogen depends entirely on the electronic nature of the electrophilic coupling partner. The decision matrix below outlines the logical routing for scaffold derivation.

G Start 4-(Oxan-4-yloxy)piperidine (sp³-rich scaffold) Decision Electrophile Reactivity Profile? Start->Decision SNAr Nucleophilic Aromatic Substitution (SNAr) Metal-free, Polar Aprotic Decision->SNAr Electron-Deficient Aryl/Heteroaryl Halide BHA Buchwald-Hartwig Cross-Coupling Pd-Catalyzed, Non-polar Decision->BHA Unactivated/Electron-Rich Aryl Halide Amide Amide Coupling Peptide Coupling Reagents Decision->Amide Carboxylic Acid (Requires Activation) Prod1 Heteroaryl Piperidine (e.g., Pyrimidine adduct) SNAr->Prod1 Prod2 Aryl Piperidine (e.g., Phenyl adduct) BHA->Prod2 Prod3 Piperidine Amide (Carbonyl adduct) Amide->Prod3

Decision matrix for functionalizing 4-(oxan-4-yloxy)piperidine based on electrophile reactivity.

Standard Operating Procedures (SOPs)

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale: SNAr is the most atom-economical, metal-free route for coupling the piperidine to electron-deficient heteroaromatics (e.g., 2-chloropyrimidines). A polar aprotic solvent (DMF) is selected to stabilize the anionic Meisenheimer intermediate. DIPEA is utilized as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the starting amine from precipitating out of the catalytic cycle.

Reaction Setup:

Reagent Equivalents Amount (mmol) Mass/Volume Function
4-(Oxan-4-yloxy)piperidine 1.0 1.0 185.3 mg Nucleophile
2-Chloro-4-methylpyrimidine 1.1 1.1 141.4 mg Electrophile
DIPEA 2.5 2.5 435 µL Non-nucleophilic Base

| DMF (Anhydrous) | N/A | N/A | 5.0 mL | Polar Aprotic Solvent |

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, charge the 4-(oxan-4-yloxy)piperidine and 2-chloro-4-methylpyrimidine.

  • Solvation: Add anhydrous DMF followed by DIPEA.

  • Execution: Seal the vial and heat the mixture to 90 °C in an aluminum heating block for 4–6 hours.

  • Self-Validation (IPC): Monitor the reaction via LC-MS. The system is validated as "complete" when the starting amine peak (

    
     186.1 [M+H]⁺) is fully consumed, and the product mass (
    
    
    
    278.2 [M+H]⁺) dominates the chromatogram.
  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash sequentially with water (3 × 20 mL) and brine (20 mL). Causality: Multiple aqueous washes are mandatory to completely partition the highly polar DMF into the aqueous layer, preventing it from co-eluting and interfering with downstream silica gel chromatography. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Mechanistic Rationale: The Buchwald-Hartwig amination is strictly employed when the desired C–N bond cannot be formed by a classical SNAr reaction due to the low reactivity of an unactivated aryl coupling partner[5]. For secondary amines like 4-(oxan-4-yloxy)piperidine, bulky dialkylbiarylphosphine ligands such as JohnPhos or DavePhos are required to facilitate palladium-catalyzed amination[6]. These ligands accelerate reductive elimination and sterically block β-hydride elimination—a notorious side reaction that degrades sp³-rich amines into imines. Furthermore, N-heterocyclic carbene (NHC) complexes can also be deployed to couple this amine with challenging electrophiles like aryl fluorides or sulfamates[7][8].

Reaction Setup:

Reagent Equivalents Amount (mmol) Mass/Volume Function
4-(Oxan-4-yloxy)piperidine 1.2 1.2 222.3 mg Amine Partner
4-Bromotoluene 1.0 1.0 171.0 mg Aryl Halide
Pd₂(dba)₃ 0.02 0.02 18.3 mg Precatalyst (Pd source)
JohnPhos 0.08 0.08 23.9 mg Ligand[6]
NaOtBu 1.5 1.5 144.2 mg Strong Base

| Toluene (Degassed) | N/A | N/A | 5.0 mL | Non-polar Solvent |

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromotoluene, 4-(oxan-4-yloxy)piperidine, Pd₂(dba)₃, JohnPhos, and NaOtBu.

  • Degassing (Critical Step): Seal the tube with a rubber septum. Evacuate the flask and backfill with Argon (repeat 3 times). Causality: Ambient oxygen is highly detrimental to the catalytic cycle; it rapidly oxidizes the active Pd(0) species into an inactive Pd(II) complex, permanently poisoning the reaction.

  • Solvation: Syringe in anhydrous, sparged toluene. Causality: Toluene is an ideal non-polar solvent that solubilizes the hydrophobic Pd-ligand complex and permits high-temperature reflux without neutralizing the basicity of NaOtBu.

  • Execution: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the sealed tube at 100 °C for 12 hours.

  • Self-Validation (IPC): The initial dark red/purple color of the Pd₂(dba)₃ complex will transition to a lighter orange/brown as the active monomeric catalytic species forms and cycles. Monitor by TLC (Hexanes/EtOAc 7:3) until the aryl bromide is consumed.

  • Workup: Cool to room temperature. Dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite, eluting with additional EtOAc (20 mL). Causality: The Celite filtration traps insoluble inorganic salts (NaBr) and precipitated palladium black, which would otherwise cause severe tailing during chromatography and contaminate the final API. Concentrate the filtrate in vacuo.

References[3] "1333571-22-4_4-(Oxan-4-yloxy)piperidine hydrochlorideCAS号 ...", chemsrc.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLQeRv-wet0O-7EVv20rcG5CtJx3DBwroJwn3Jr9e3j4A8VSW-nzSjKpJUGZi2eA27ASLffdXfCBmg6GLBXBXmVETmvSa1rw_knBD8Bq6GvUPRb8St0jqw3QnYeaBIU1Ebb6xEkKK856Y1sCvk0jCI[2] "1354962-67-6,1-[2-(trifluoromethyl)phenyl]butan-2-amine ...", accelachem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExj2D2Gh4P_4hlQMcugbeWHKdvHGPyq9w_5cUgBYXcnAfh8JTF-cy-JkVejgGkxKJbybDhFb2EK3OKfRuQJiDPgFskHuuwq8Ug-KPQ7Lje1LAI6tQ0C9oiB5Pd-GjIPAa0z2HU00RaOscfpEnl7zzl1QIl7x5SD2fDZlUfopXPSClc76KNbw==[4] "933716-36-0|4-(oxan-4-yloxy)piperidine|4-(oxan-4 ... - BIOFOUNT", bio-fount.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4Mq-7Cdm3kWsueSmj-0JPqqyYNQr4TqgYeL5i9oSB9DOxX-XfNEVhl-JdMDwMvilimSv1MYpRW9lZxK4dNIhvJrlyjBl8tnKo4QYjD84guUOJ5qtG2SYYf_86BTbSYzbiicOLr0A5vzqBL6p_[5] "Accel Scientific: Catalog No.: EC00HUXU", accelsci.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExCV1hZPbvbsPxycHT4pru9ffysbwCtzkXQEOCW3RCtdds3Qzb9LJ8I_cJ3kGWwL_YC1MGpoBH2DcfyKUoiAje2wGyfQp-A0Yhfb6G7QcbLhbWj2J1T9jS1be3H0moVGIZanAl[7] "Buchwald Ligands Review | Entegris", entegris.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdG7XszJ_dLK3EiRGiJxJuigZYwykMoSQ7XNrwxYumUgQy-bwb30K-me-BhHNpsQHkCL7R5lLX7BXakz0TsMpWEZVtzdz-rIN4IMwZqweeja05n9dI9cOQjjoIQHNkdesKrSIO00JxXY03t4sX6Clfjgy2bbcRfPAk_biW7Am1Jck0SNDikhdY14M3sJxH75NDAQTK9CRao9nODFDZIUXndZ4Mx3ZiGgc=[8] "Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions", nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhcZiz6A1M2dxZhNIKe-wJVPAlcSsZfIAJdJgEUAXngdDRupneA7nhloueFcTpyALWiYrPch3rHjlBcksUdZ1_oXNWtlNbZTU5DsTxhPyGkIiGwnChlNl3wdogQOey3MWms589[9] "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions | Chemical Reviews", acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCmwiLOLCvCbckk5bTFyF026Sf59ydc38hVJHkiL461UfbFwlMaY3IIaJ_pCXlYbkA8BGL1TwxzfkWqjOZdbTEfk0Tpy5n1zx5I2xt4iyCZagusTi85FLsSd93mx4v6xn_HN9B73BoiP8q4vq4zJoiZGz8[1] "Buchwald Hartwig amination catalysts - Johnson Matthey", matthey.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBtWfDqrd2vH6JgWohL97eFFG5r-TxXuv53OGBdGIAZE65PckQNfhP9iH-o-v8S_bMfDcbzADArx2vA_7YPDcULafeINYLwZwJ1h2uyCnD3oAZOZtgE7wryZQ7TsYhgeHsCJfCCnfoTjRGcjuxZM1FTYiawblzUPCsi1eASTuOvQ8ZTUxKyJsue5WhVQwyo_xqk33yTVQcTRNNejBIeWVktots2WUnz2kDeb1sxqyY1VgHEqqdZHmap2aUp3CFPLi0w5u4uTo=[6] "Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides", acsgcipr.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCoSHEw1Yzh-KVfHLU0JabPkQiEKKTOGFQx6YkPgT9yTyGMSmUkLExbUFfTPWQ2e7-ffB9a6FNlR6qrs_j6hhOBTbadCqfN8R8kJ-UFIirXK1q1Oq4p1rdOREUsg1FBksQZfGX_760Sh3ULe6YXrLHCubBJ_2p2NKLKjmfR7d-8v59IQ==

Sources

Application

Application Note: Williamson Ether Synthesis Protocols for Oxane-Piperidine Linkages

Executive Summary & Strategic Analysis The ether linkage between oxane (tetrahydropyran, THP) and piperidine rings represents a privileged structural motif in medicinal chemistry, widely observed in GPCR agonists (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The ether linkage between oxane (tetrahydropyran, THP) and piperidine rings represents a privileged structural motif in medicinal chemistry, widely observed in GPCR agonists (e.g., GPR119), antihistamines, and metabolic modulators. This scaffold combines the metabolic stability and hydrogen-bond accepting capability of the THP ring with the basicity and solubility profile of the piperidine moiety.

While the Williamson ether synthesis is the textbook method for forming C-O-C bonds, its application to oxane-piperidine coupling presents specific stereoelectronic challenges. The reaction efficiency is dictated by the substitution pattern of the reacting centers.

The Core Challenge: Elimination vs. Substitution

The success of the Williamson synthesis (


 mechanism) depends critically on the nature of the electrophile:
  • Scenario A (Primary Electrophile): Reaction of a secondary alkoxide (e.g., 4-hydroxypiperidine) with a primary halide (e.g., 4-(iodomethyl)tetrahydropyran). High Success Rate.

  • Scenario B (Secondary Electrophile): Reaction of a secondary alkoxide with a secondary halide (e.g., 4-bromotetrahydropyran). High Failure Rate due to competing

    
     elimination, yielding dihydropyran byproducts.
    

This guide provides three distinct protocols tailored to these scenarios, ranging from robust standard conditions to advanced methods for sterically demanding couplings.

Retrosynthetic Logic & Decision Matrix

Before selecting a protocol, the researcher must classify their specific target molecule.

DecisionMatrix cluster_legend Strategic Choice Start Target Structure Analysis LinkerType Is there a methylene spacer (-CH2-) at the linkage? Start->LinkerType SpacerYes Yes (Primary-Secondary Ether) LinkerType->SpacerYes Spacer present SpacerNo No (Direct Secondary-Secondary Ether) LinkerType->SpacerNo Direct 4-O-4 Link RouteA Protocol A: Standard Williamson (NaH / DMF) SpacerYes->RouteA High Yield RouteC Protocol C: Phase Transfer Catalysis (Green / Scale-up) SpacerYes->RouteC Alternative RouteB Protocol B: Activated Electrophile (Triflate / Low Temp) SpacerNo->RouteB Required to stop E2

Figure 1: Decision matrix for selecting the optimal synthetic protocol based on steric environment.

Detailed Experimental Protocols

Protocol A: Standard Williamson (Primary Electrophile)

Target: Linkage via methylene spacer (e.g., 4-(tetrahydropyran-4-ylmethoxy)piperidine). Mechanism: Robust


 displacement of a primary iodide by a secondary alkoxide.
Reagents & Materials
  • Nucleophile: N-Boc-4-hydroxypiperidine (1.0 equiv).[1]

  • Electrophile: 4-(Iodomethyl)tetrahydropyran (1.1 equiv). (Note: Iodides are preferred over bromides for faster kinetics at lower temperatures).

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv).

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMAc.

  • Quench: Saturated

    
    .
    
Step-by-Step Methodology
  • Apparatus Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Alkoxide Formation:

    • Charge NaH (1.2 equiv) into the flask.

    • Wash NaH with anhydrous hexanes (

      
      ) to remove mineral oil if downstream purification is sensitive (optional).
      
    • Add anhydrous DMF (0.2 M concentration relative to substrate).

    • Cool to 0 °C in an ice bath.

    • Add N-Boc-4-hydroxypiperidine (1.0 equiv) dissolved in minimal DMF dropwise over 15 minutes.

    • Observation: Evolution of

      
       gas.[2] Stir at 0 °C for 30 mins until bubbling ceases (clear solution indicates complete deprotonation).
      
  • Electrophile Addition:

    • Add 4-(Iodomethyl)tetrahydropyran (1.1 equiv) dropwise.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT) naturally.

    • Stir for 4–12 hours. Monitor by TLC (stain with Ninhydrin or PMA).

  • Work-up:

    • Cool to 0 °C. Quench carefully with sat.

      
      .[1][3]
      
    • Dilute with Ethyl Acetate (EtOAc) and water.[4]

    • Wash organic layer with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: The "Triflate" Route (Secondary-Secondary Coupling)

Target: Direct linkage (e.g., 4-(tetrahydropyran-4-yloxy)piperidine). Challenge: Reaction of 4-hydroxypiperidine with 4-bromotetrahydropyran typically yields <10% product and >80% elimination (dihydropyran). Solution: Use a Triflate (OTf) leaving group. Triflates are "super-leaving groups" (


 times more reactive than bromide), allowing the 

reaction to proceed at low temperatures where

elimination is kinetically suppressed.
Reagents
  • Nucleophile: N-Boc-4-hydroxypiperidine (1.0 equiv).[1]

  • Electrophile Precursor: Tetrahydropyran-4-ol (1.0 equiv).

  • Activation Reagent: Triflic anhydride (

    
    ) (1.1 equiv).
    
  • Base 1 (for activation): Pyridine or 2,6-Lutidine (1.2 equiv).

  • Base 2 (for etherification): NaH (1.2 equiv) or KH.

  • Solvent: Anhydrous DCM (Step 1) and DMF (Step 2).

Step-by-Step Methodology

Step 1: In-situ Generation of Tetrahydropyran-4-yl Triflate (Note: Secondary triflates are unstable; prepare and use immediately).

  • Dissolve tetrahydropyran-4-ol (1.1 equiv) and pyridine (1.2 equiv) in anhydrous DCM at -78 °C .

  • Add

    
     (1.1 equiv) dropwise. Stir for 20 mins at -78 °C, then 0 °C for 10 mins.
    
  • Dilute with cold pentane, wash rapidly with cold water, dry over

    
    , and concentrate in vacuo at <10 °C. (Alternatively, use the crude DCM solution if solvent swap is managed carefully).
    

Step 2: Displacement

  • In a separate flask, generate the sodium alkoxide of N-Boc-4-hydroxypiperidine (as in Protocol A) using NaH in DMF.

  • Cool the alkoxide solution to -40 °C or -78 °C .

  • Add the freshly prepared Triflate (dissolved in minimal DMF) slowly.

  • Stir at -40 °C for 2 hours, then slowly warm to 0 °C. Do not heat.

  • Critical Check: If elimination dominates, lower temperature or switch to Protocol C .

Protocol C: Phase Transfer Catalysis (PTC)

Target: Scalable synthesis for moderately difficult substrates. Advantage: Uses a biphasic system (Liquid/Liquid) to control the concentration of active nucleophile, often reducing side reactions.

Reagents
  • Organic Phase: Toluene or Benzene.[5]

  • Aqueous Phase: 50% w/v NaOH or KOH.

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5-10 mol%).

  • Substrates: N-Boc-4-hydroxypiperidine + 4-Bromotetrahydropyran (or Iodide).

Methodology
  • Dissolve N-Boc-4-hydroxypiperidine (1.0 equiv) and the electrophile (1.5 equiv) in Toluene (5 volumes).

  • Add the Phase Transfer Catalyst (0.1 equiv).

  • Add 50% NaOH solution (2.0 equiv) vigorously.

  • Heat to 60–80 °C with vigorous mechanical stirring (essential for interfacial area).

  • Monitor: This reaction is slower than NaH/DMF but often cleaner.

  • Work-up: Separate layers. Wash organic layer with water.[6]

Troubleshooting & Optimization Guide

ProblemDiagnosisCorrective Action
Low Yield / No Reaction Nucleophile not basic enough or Electrophile unreactive.Switch from Bromide to Iodide or Triflate . Add 18-Crown-6 if using KH/THF.
Elimination Product (Alkene) E2 mechanism dominating (common with secondary halides).Cool down. Use Protocol B (Triflate at -40°C). Switch solvent to less polar (Ether/THF) to tighten ion pairing.
N-Alkylation Boc group fell off or wasn't present.Ensure N-Boc is used.[1][3][7] Avoid strong acids. If Boc cleaves, re-protect or use N-Benzyl.
Hydrolysis of Electrophile Wet solvents (OH- attacks R-X).Flame-dry glassware. Use fresh anhydrous DMF (water <50 ppm).

Visualizing the Workflow

Workflow cluster_prep Step 1: Activation cluster_rxn Step 2: Coupling Alcohol N-Boc-4-Hydroxypiperidine Alkoxide Sodium Alkoxide (Reactive Species) Alcohol->Alkoxide Deprotonation (DMF, 0°C) Base NaH (1.2 eq) Base->Alkoxide Transition Transition State (SN2 vs E2) Alkoxide->Transition Electrophile Electrophile (R-X or R-OTf) Electrophile->Transition Product Ether Product Transition->Product Low Temp / Primary X Byproduct Elimination Byproduct (Dihydropyran) Transition->Byproduct High Temp / Secondary X

Figure 2: Reaction workflow highlighting the critical divergence between substitution and elimination.

References

  • Williamson, A. W. (1850).[8] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational Mechanism).

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Planning and Limitations". Retrieved from

  • BenchChem Application Note. (2025). "Synthesis of 4-(Tetrahydropyran-3-yl)piperidine: A Technical Guide". Retrieved from

  • Organic Syntheses. (2014). "Alkylation using Triflates and secondary alcohols". Org.[1][8][9] Synth., 91, 124. Retrieved from

  • Chemistry Steps. (2022). "Competition between SN2 and E2 in Williamson Synthesis". Retrieved from

Sources

Method

Scale-up synthesis methods for 4-(Oxan-4-yloxy)piperidine building blocks

This Application Note is structured as a comprehensive technical guide for the scale-up synthesis of 4-(Oxan-4-yloxy)piperidine (also known as 4-(tetrahydro-2H-pyran-4-yloxy)piperidine). It prioritizes modern, safety-con...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the scale-up synthesis of 4-(Oxan-4-yloxy)piperidine (also known as 4-(tetrahydro-2H-pyran-4-yloxy)piperidine). It prioritizes modern, safety-conscious methodologies over traditional routes that pose significant process hazards.

Executive Summary & Strategic Analysis

The 4-(oxan-4-yloxy)piperidine scaffold is a privileged building block in medicinal chemistry, offering a metabolically stable ether linkage between two saturated heterocycles. This motif improves Fsp³ character and solubility compared to biaryl ether analogs.

From a process chemistry perspective, constructing an ether bond between two secondary carbons is challenging.

  • The Problem: Traditional Williamson ether synthesis (SN2) between a secondary alkoxide and a secondary halide/sulfonate is prone to E2 elimination , resulting in olefinic impurities (e.g., 3,6-dihydro-2H-pyran derivatives) that are difficult to purge. Furthermore, the use of Sodium Hydride (NaH) in polar aprotic solvents (DMF/DMSO) poses a severe thermal runaway hazard on scale.

  • The Solution: This protocol prioritizes Reductive Etherification (Method A). This route utilizes a ketone and an alcohol in the presence of a silane reducing agent.[1][2][3][4][5] It proceeds under mild conditions, avoids explosive H₂ evolution, and significantly suppresses elimination side-reactions.

Route Comparison Table
FeatureMethod A: Reductive Etherification (Recommended)Method B: Williamson Ether Synthesis (Legacy)
Key Reagents Tetrahydropyran-4-one, Et₃SiH, TMSOTfNaH, 4-Mesyloxytetrahydropyran
Mechanism Oxocarbenium ion reductionSN2 Nucleophilic Substitution
Primary Impurity Silyl ether (hydrolysis easy)Elimination (alkenes) - Hard to remove
Safety Profile High (Mild temp, no gas evolution)Low (H₂ gas, Exotherm, NaH/DMF risk)
Scalability Excellent (Homogeneous, flow-compatible)Poor (Heterogeneous slurry, heat transfer limits)

Chemical Reaction Engineering (Visualization)

Workflow Diagram: Reductive Etherification

The following diagram illustrates the recommended process flow, including the critical oxocarbenium intermediate pathway.

ReductiveEtherification Ketone Tetrahydropyran-4-one (Electrophile) Hemiketal Hemiketal Intermediate Ketone->Hemiketal Condensation Alcohol N-Boc-4-hydroxypiperidine (Nucleophile) Alcohol->Hemiketal Condensation Side1 Silyl Ether (Byproduct) Alcohol->Side1 Competing Silylation Reagents Et3SiH (Reductant) TMSOTf (Catalyst) Oxocarbenium Oxocarbenium Ion (Reactive Species) Reagents->Oxocarbenium Activation Hemiketal->Oxocarbenium TMSOTf (-TMSOH) Product Target Ether (N-Boc Protected) Oxocarbenium->Product Hydride Transfer (from Et3SiH)

Figure 1: Mechanistic pathway for the reductive etherification of a ketone and secondary alcohol.

Detailed Experimental Protocols

Method A: Reductive Etherification (Recommended)

Reaction Class: Lewis Acid-Catalyzed Reductive Coupling Scale: 100 g Input

Materials
  • N-Boc-4-hydroxypiperidine: 100.0 g (0.497 mol)

  • Tetrahydro-4H-pyran-4-one: 54.7 g (0.547 mol, 1.1 equiv)

  • Triethylsilane (Et₃SiH): 115.6 g (0.994 mol, 2.0 equiv)

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate): 11.0 g (0.05 mol, 0.1 equiv) [Handle with Care: Fuming]

  • Dichloromethane (DCM): 1.0 L (10 vol)

  • Acetonitrile (MeCN): Optional co-solvent for polarity adjustment.

Step-by-Step Protocol
  • Reactor Setup: Equip a 3-L jacketed glass reactor with an overhead stirrer, nitrogen inlet, internal temperature probe, and a pressure-equalizing addition funnel. Purge with N₂.

  • Charge: Add N-Boc-4-hydroxypiperidine (100 g) and Tetrahydro-4H-pyran-4-one (54.7 g) to the reactor.

  • Solvation: Add anhydrous DCM (1.0 L). Stir at 200 RPM until fully dissolved. Cool the mixture to 0 °C .

  • Reductant Addition: Add Triethylsilane (115.6 g) in one portion. The mixture remains clear.

  • Catalyst Addition (Critical): Charge TMSOTf (11.0 g) into the addition funnel. Dilute with 50 mL DCM if necessary for volume control.

    • Process Safety: Add TMSOTf dropwise over 30 minutes, maintaining internal temperature < 5 °C . This step is exothermic.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) . Stir for 4–12 hours.

    • IPC (In-Process Control): Monitor by TLC (30% EtOAc/Hexanes) or LCMS. Look for the disappearance of the alcohol starting material.

  • Quench: Cool to 0 °C. Slowly add saturated aqueous NaHCO₃ (500 mL). Vigorous stirring is required to hydrolyze any silyl byproducts.

  • Workup:

    • Separate the organic layer.[6][7]

    • Extract the aqueous layer with DCM (2 x 200 mL).

    • Combine organics and wash with Brine (300 mL).

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oil often solidifies. Recrystallize from Heptane/EtOAc (9:1) or perform a short silica plug filtration if high purity is required.

Expected Yield: 85–92% Appearance: White to off-white crystalline solid.

Method B: Williamson Ether Synthesis (Alternative)

Use Case: Only when reagents for Method A are unavailable. Warning: High risk of elimination impurities.

Materials
  • N-Boc-4-hydroxypiperidine: 50.0 g

  • 4-Methanesulfonyloxytetrahydropyran: 49.0 g (1.1 equiv) [Prepared from the alcohol]

  • Sodium Hydride (60% in oil): 11.9 g (1.2 equiv)

  • DMF (Anhydrous): 500 mL

Protocol
  • Slurry Preparation: In a dry reactor under N₂, suspend NaH (11.9 g) in DMF (250 mL). Cool to 0 °C.

  • Alkoxide Formation: Dissolve N-Boc-4-hydroxypiperidine (50 g) in DMF (150 mL). Add dropwise to the NaH slurry over 1 hour. Caution: H₂ gas evolution. Vent properly. Stir for 1 hour at 0 °C until gas evolution ceases.

  • Coupling: Dissolve 4-Methanesulfonyloxytetrahydropyran (49 g) in DMF (100 mL). Add dropwise to the reactor.

  • Heating: Warm to 50–60 °C and stir for 12 hours.

    • Note: Higher temperatures increase elimination (formation of 3,6-dihydro-2H-pyran).

  • Quench: Cool to 0 °C. Carefully add Water (slowly!) to quench excess NaH.

  • Extraction: Dilute with water (1 L) and extract with EtOAc (3 x 300 mL). (DMF requires extensive water washes to remove).

  • Purification: Column chromatography is almost always required to separate the olefin elimination product from the ether.

Process Safety & Hazard Analysis

Thermal Runaway Risks (NaH/DMF)

Method B utilizes Sodium Hydride in DMF. This combination is known to exhibit a delayed exotherm and thermal runaway at elevated temperatures (>60 °C).

  • Mitigation: If Method B must be used, strictly control temperature < 50 °C. Ensure reactor has emergency cooling capacity.

  • Reference: Organic Process Research & Development has documented multiple incidents regarding NaH/DMF scale-up [1].

Elimination vs. Substitution

The diagram below highlights the competing pathways in Method B (Williamson), explaining the lower yield compared to Method A.

CompetingPathways cluster_0 Method B: Williamson (Basic Conditions) Start Alkoxide + Electrophile (Sec-O- + Sec-LG) SN2 Substitution (SN2) Target Ether Start->SN2 Minor Pathway (Steric hinderance) E2 Elimination (E2) Impurity: Dihydropyran Start->E2 Major Pathway (Basicity dominates)

Figure 2: Competition between substitution and elimination in Williamson synthesis.

References

  • Yang, Q., et al. "Thermal Stability of NaH in DMF." Organic Process Research & Development, 2019, 23(10), 2210–2217.

  • BenchChem. "Synthesis of 4-(Tetrahydropyran-3-yl)piperidine: A Technical Guide." (General reference for piperidine/pyran handling).

  • Pagenkopf, B. L., et al. "Reduction of Esters to Ethers Utilizing the Powerful Lewis Acid BF2OTf·OEt2." Synlett, 2007.[7] (Mechanistic grounding for silane reduction).

  • Rosati, O., et al. "Reductive Etherification of Aldehydes and Ketones... Catalysed by Yb(OTf)3."[2][4] Advanced Synthesis & Catalysis, 2019.

  • Safe Scale-up Guidelines. Stanford Environmental Health & Safety.

Disclaimer: This protocol is for research and development purposes. All scale-up activities should be preceded by a specific risk assessment (HazOp) and performed by qualified personnel.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-(Oxan-4-yloxy)piperidine Synthesis

Welcome to the Application Scientist Support Portal. The synthesis of 4-(oxan-4-yloxy)piperidine (also known as 4-(tetrahydro-2H-pyran-4-yloxy)piperidine) is a notorious bottleneck in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The synthesis of 4-(oxan-4-yloxy)piperidine (also known as 4-(tetrahydro-2H-pyran-4-yloxy)piperidine) is a notorious bottleneck in medicinal chemistry. Because this building block requires the formation of a sterically congested secondary-secondary ether, traditional etherification methods often fail.

This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic and kinetic causality behind these failures, and provides a self-validating, high-yield protocol based on modern reductive etherification.

Troubleshooting FAQs: Mechanistic Insights

Q: Why is my yield consistently below 20% when using the Williamson ether synthesis (N-Boc-piperidin-4-ol + NaH + tetrahydropyran-4-yl methanesulfonate)? A: The failure of the Williamson ether synthesis here is a classic kinetic competition between substitution (


) and elimination (

). When attempting to couple two secondary carbons, the steric bulk surrounding the electrophilic carbon significantly raises the activation energy required for the nucleophile to achieve the necessary backside attack. Consequently, the strongly basic alkoxide (generated from N-Boc-piperidin-4-ol) acts as a base rather than a nucleophile. This leads to the rapid

elimination of the mesylate, producing 3,6-dihydro-2H-pyran as the major side product rather than your target ether[1].

Q: I switched to the Mitsunobu reaction (DEAD/PPh3) to avoid strong bases, but the yield is still poor. Why? A: While the Mitsunobu reaction avoids the strong basicity of the Williamson approach, it is highly sensitive to steric hindrance. The reaction requires the secondary alcohol to attack a bulky, positively charged triphenylphosphonium intermediate. For secondary-secondary ether formations, this transition state is extremely crowded. The activated complex often decomposes prematurely, or the sterically hindered nucleophile fails to attack, resulting in the recovery of starting materials and the accumulation of difficult-to-remove hydrazinedicarboxylate byproducts.

Q: What is the most reliable, high-yield method for synthesizing this building block? A: The definitive solution is Reductive Etherification . Instead of reacting two alcohols, you react a ketone (N-Boc-piperidin-4-one) with a secondary alcohol (tetrahydropyran-4-ol) in the presence of a silane reducing agent and a Lewis acid[2]. Causality: This method completely changes the bond-forming step. The Lewis acid activates the ketone to condense with the alcohol, forming a planar,


-hybridized oxocarbenium ion. Because this intermediate is planar, steric hindrance is drastically reduced. The silane (such as Triethylsilane or Chlorodimethylsilane) then delivers a small, highly reactive hydride to the oxocarbenium ion, irreversibly trapping the ether[3]. This pathway operates under mildly acidic conditions, completely suppressing 

elimination[2].

ReactionPathways W_React N-Boc-piperidin-4-ol + THP-Mesylate W_Cond NaH, THF (Strong Base) W_React->W_Cond R_React N-Boc-piperidin-4-one + Tetrahydropyran-4-ol R_Cond Et3SiH, TMSOTf (Lewis Acid + Hydride) R_React->R_Cond E2_Prod E2 Elimination (3,6-dihydro-2H-pyran) W_Cond->E2_Prod Steric Hindrance Favors Elimination Target 4-(Oxan-4-yloxy)piperidine (Target Ether) W_Cond->Target SN2 (<20% Yield) R_Cond->Target Oxocarbenium Reduction (>80% Yield)

Mechanistic divergence: Williamson ether synthesis vs. Reductive Etherification.

Quantitative Data: Reaction Pathway Comparison

To guide your synthetic planning, the following table summarizes the expected performance of various etherification strategies for this specific secondary-secondary system.

Synthetic StrategyKey ReagentsPrimary Mechanistic FailureMajor Side ProductExpected Yield
Williamson Ether NaH, THP-OMs, THFSteric block of

3,6-dihydro-2H-pyran (

)
10 - 25%
Mitsunobu DEAD, PPh3, THFSteric block of betaine attackHydrazinedicarboxylate adducts15 - 30%
Reductive Etherification Et

SiH, TMSOTf, DCM
None (Planar intermediate)Trace unreacted alcohol75 - 90%

Validated Experimental Protocol: Reductive Etherification

This protocol utilizes the classic Noyori conditions (Triethylsilane and Trimethylsilyl trifluoromethanesulfonate)[2]. It is designed as a self-validating system , meaning you can analytically confirm the success of each phase before proceeding.

Reagents Required:
  • N-Boc-piperidin-4-one (1.0 equiv, limiting reagent)

  • Tetrahydropyran-4-ol (1.2 equiv)

  • Triethylsilane (Et

    
    SiH) (1.2 equiv)
    
  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv, catalytic)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:
  • Preparation: Flame-dry a round-bottom flask under argon. Add N-Boc-piperidin-4-one (1.0 equiv) and tetrahydropyran-4-ol (1.2 equiv). Dissolve in anhydrous DCM (0.2 M concentration).

  • Cooling & Silane Addition: Cool the reaction mixture to 0 °C using an ice bath. Syringe in Et

    
    SiH (1.2 equiv). Stir for 5 minutes to ensure homogeneity.
    
  • Catalyst Initiation: Dropwise, add TMSOTf (0.1 equiv). Causality Note: The reaction is exothermic. Slow addition prevents the localized overheating that can lead to Boc-deprotection.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Self-Validation Check (Crucial): Before quenching, run a TLC (Hexanes/EtOAc 7:3) stained with Ninhydrin or PMA.

    • Pass Condition: Complete disappearance of the ketone spot confirms the oxocarbenium intermediate has been fully consumed and reduced.

    • Fail Condition: If ketone remains, the hydride transfer stalled. Add an additional 0.2 equiv of Et

      
      SiH and stir for 2 more hours.
      
  • Quenching: Quench the reaction by adding saturated aqueous NaHCO

    
    . Causality Note: This neutralizes the TMSOTf, preventing unwanted cleavage of the newly formed ether or the Boc group during workup.
    
  • Extraction & Purification: Extract the aqueous layer 3x with DCM. Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure. Purify via silica gel column chromatography (gradient: 10% to 30% EtOAc in Hexanes).

Workflow Step1 1. Dissolve Ketone & Alcohol (dry DCM, 0°C) Step2 2. Add Et3SiH (1.2 equiv) Step1->Step2 Step3 3. Dropwise TMSOTf (0.1 equiv) Step2->Step3 Step4 4. Stir at RT (Monitor via TLC) Step3->Step4 Step5 5. Quench (aq. NaHCO3) Step4->Step5 Step6 6. Purify (Chromatography) Step5->Step6

Step-by-step experimental workflow for the reductive etherification protocol.

References

1.[3] Title: Ether Synthesis through Reductive Cross-Coupling of Ketones with Alcohols Using Me2SiHCl as both Reductant and Lewis Acid. Source: Thieme Connect. URL: 2.[1] Title: Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Source: RSC.org. URL: 3.[2] Title: Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives. Source: NIH.gov (PMC). URL:

Sources

Optimization

Technical Support Center: Troubleshooting Purification of 4-(Oxan-4-yloxy)piperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist process chemists, medicinal chemists, and drug development professionals in overcoming the specific isolati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist process chemists, medicinal chemists, and drug development professionals in overcoming the specific isolation and purification bottlenecks associated with 4-(Oxan-4-yloxy)piperidine (also known as 4-(tetrahydro-2H-pyran-4-yloxy)piperidine).

Compound Profiling & Causality Analysis

Before troubleshooting, we must understand the physicochemical nature of the target molecule. 4-(Oxan-4-yloxy)piperidine is a highly polar, basic secondary amine (pKa ~10.5). It presents three distinct challenges:

  • High Aqueous Solubility: The piperidine nitrogen and two ether oxygens form a robust hydrogen-bonding network with water, making standard liquid-liquid extraction highly inefficient.

  • Chromatographic Streaking: The basic secondary amine undergoes strong Brønsted acid-base interactions with acidic silanols on standard silica gel, leading to severe peak tailing and irreversible binding.

  • Lack of Chromophore: The molecule lacks aromaticity, rendering standard UV detection (e.g., 254 nm) useless.

Below are field-proven troubleshooting guides, step-by-step methodologies, and self-validating protocols to ensure high-yield recovery and high-purity isolation.

Part 1: Aqueous Workup & Extraction (FAQs)

Q: Why is my product lost in the aqueous phase during standard liquid-liquid extraction (LLE)? A: Even when the aqueous phase is neutralized, the extensive hydrogen-bonding capacity of the oxane and piperidine rings keeps the partition coefficient heavily skewed toward the aqueous layer. If the pH is below 11, the amine remains protonated (cationic), making organic extraction nearly impossible[1].

Q: How do I force the compound into the organic phase effectively? A: You must utilize Salting-Out Assisted Liquid-Liquid Extraction (SALLE) [2]. By saturating the aqueous layer with inorganic salts (like NaCl or Na₂SO₄), you increase the ionic strength of the solution. According to the Hofmeister series, water molecules will preferentially hydrate the highly charged inorganic ions, stripping the solvation shell away from your polar amine and driving it into the organic phase[3].

Protocol 1: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
  • Step 1: Basification. Cool the aqueous reaction mixture to 0–5 °C. Slowly add 6M NaOH or saturated aqueous K₂CO₃ until the pH is > 11.

    • Causality: This ensures the piperidine nitrogen is fully deprotonated into its neutral free-base form.

  • Step 2: Salting-Out. Add solid NaCl or Na₂SO₄ to the aqueous layer while stirring vigorously until saturation is reached (undissolved salt remains visible).

  • Step 3: Extraction. Extract the aqueous layer 3–4 times with a highly polar organic solvent mixture. Recommended solvents: 10% Methanol in Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF).

  • Step 4: Self-Validation. Spot a drop of the residual aqueous layer on a TLC plate, apply Ninhydrin stain, and heat. If a purple/pink spot appears, the extraction is incomplete; add more salt or increase the methanol ratio to 15%.

  • Step 5: Isolation. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

ExtractionWorkflow Start Aqueous Reaction Mixture Containing Amine pHAdjust Adjust pH > 11 (NaOH or K2CO3) Start->pHAdjust Deprotonate Amine SaltOut Saturate with NaCl/Na2SO4 (Salting-Out) pHAdjust->SaltOut Disrupt H-Bonding Extract Extract with 10% MeOH/DCM or 2-MeTHF SaltOut->Extract Partition to Organic Check Check Aqueous Layer (Ninhydrin Stain TLC) Extract->Check Check->Extract Product Remains Done Combine Organics & Dry over Na2SO4 Check->Done Extraction Complete

Workflow for the salting-out assisted extraction of highly polar, water-soluble amines.

Part 2: Chromatographic Purification (FAQs)

Q: The compound streaks heavily on standard silica gel, and recovery is poor. How can I improve resolution? A: Standard bare silica gel has weakly acidic silanol groups (Si-OH, pKa ~ 4.5–5.0). Your secondary amine (pKa ~ 10.5) acts as a strong base, forming irreversible ion pairs with the silica. To fix this, switch to an Amine-functionalized silica column (KP-NH) . The bonded amine groups shield the acidic silanols, preventing acid-base interactions and allowing the compound to elute as a sharp band.

Q: I want to use Reverse-Phase (C18) HPLC, but the compound elutes in the void volume. What are the correct conditions? A: At standard acidic or neutral HPLC conditions (e.g., 0.1% TFA), the amine is protonated, highly polar, and unretained by the hydrophobic C18 stationary phase[4]. You must use High-pH Reverse-Phase Chromatography . Raising the mobile phase pH above 11 ensures the amine is completely deprotonated (neutral), maximizing its hydrophobicity and retention[1].

Protocol 2: High-pH Reverse-Phase Chromatography
  • Step 1: Column Selection. Select a pH-stable hybrid C18 column designed to withstand alkaline conditions (pH up to 12).

  • Step 2: Mobile Phase Preparation.

    • Solvent A: Water buffered with 0.1% Ammonium Hydroxide (NH₄OH) to pH 11.0.

    • Solvent B: Acetonitrile (MeCN).

  • Step 3: Gradient Elution. Run a shallow gradient from 2% B to 40% B over 15 column volumes.

    • Causality: The high pH minimizes electrostatic interactions with residual silanols, resulting in extremely sharp peaks[1].

  • Step 4: Self-Validation (Detection). Because 4-(Oxan-4-yloxy)piperidine lacks a UV chromophore, UV detectors will fail. You must route the eluate through an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (ESI+ mode) to validate elution.

Part 3: Advanced Isolation via SCX Catch-and-Release

Q: My crude mixture is highly complex and contains many neutral and acidic byproducts. Is there a selective way to isolate the amine without standard chromatography? A: Yes. Strong Cation Exchange (SCX) Chromatography is the optimal tool here. SCX resins (e.g., silica-bound tosic acid) contain sulfonic acid groups (pKa < 1) that selectively protonate and trap basic amines, allowing all non-basic impurities to be washed away[5].

Protocol 3: SCX Catch-and-Release Purification
  • Step 1: Conditioning. Pre-condition an SCX-3 cartridge with 3 column volumes (CV) of Methanol, followed by 3 CV of DCM.

  • Step 2: Loading. Dissolve the crude mixture in a minimum volume of DCM and load it onto the column.

    • Causality: The basic piperidine ring is protonated by the sulfonic acid and binds ionically to the solid support[6].

  • Step 3: Washing (Release Impurities). Wash the column with 5 CV of DCM, followed by 5 CV of Methanol. Neutral and acidic impurities lack a positive charge and will elute in the flow-through.

  • Step 4: Elution (Release Product). Elute the target amine using 5 CV of 2M Ammonia in Methanol.

    • Causality: The ammonia acts as a stronger base, deprotonating the piperidine, breaking the ionic bond, and releasing the free amine[5].

  • Step 5: Self-Validation. Spot the initial wash flow-through and the final ammonia eluate on a TLC plate. Stain with Ninhydrin. A successful procedure will show no purple spots in the wash, and a strong, singular purple spot in the ammonia eluate.

PurificationTree Crude Crude 4-(Oxan-4-yloxy)piperidine Purity Is crude mixture highly complex or containing neutral/acidic impurities? Crude->Purity SCX SCX Catch-and-Release (Traps basic amine) Purity->SCX Yes RP High-pH Reverse-Phase C18 (pH > 11 Mobile Phase) Purity->RP No (Needs Polishing) SCX->RP Further polishing needed NP Normal-Phase (Amine-functionalized Silica) RP->NP If co-elution occurs

Decision tree for selecting the optimal chromatographic purification strategy for basic amines.

Part 4: Quantitative Data Summaries

Table 1: Extraction Solvent & Additive Efficiency for Polar Amines

Extraction System Aqueous Additive Amine State Expected Recovery Causality / Mechanism
Ethyl Acetate None (pH 7) Protonated < 10% Amine remains ionized and highly water-soluble.
Dichloromethane NaOH (pH > 11) Neutral 30 - 40% Deprotonation helps, but H-bonding to water remains strong.
10% MeOH in DCM NaOH + NaCl (Sat.) Neutral > 85% Salting-out disrupts H-bonding; MeOH increases organic polarity.

| 2-MeTHF | K₂CO₃ + Na₂SO₄ | Neutral | > 90% | High ionic strength forces phase separation; 2-MeTHF is an excellent H-bond acceptor. |

Table 2: Chromatographic Conditions Matrix

Chromatography Type Stationary Phase Mobile Phase Suitability for Target Compound
Standard Normal-Phase Bare Silica (Acidic) Hexane / EtOAc Poor: Severe streaking, irreversible binding to silanols.
Modified Normal-Phase Bare Silica DCM / MeOH + 1% Et₃N Moderate: Improved peak shape, but Et₃N removal is tedious.
Amine-Functionalized KP-NH (Basic Silica) Hexane / EtOAc or DCM Good: Prevents acid-base interactions, yields sharp peaks.
Standard Reverse-Phase Standard C18 Water / MeCN + 0.1% TFA Poor: Amine is protonated, elutes immediately in the void volume.

| High-pH Reverse-Phase | Hybrid C18 (pH stable) | Water (pH 11) / MeCN | Excellent: Amine is neutral, retained well, sharp peaks[1]. |

Part 5: References

1.[5] Biotage. "ISOLUTE® Si-TsOH (SCX-3): Catch and Release Purification of Amines." Biotage Application Notes. URL: 2.[6] Organ, M. G., et al. (2002). "The use of a supported base and strong cation exchange (SCX) chromatography to prepare a variety of structurally-diverse molecular libraries prepared by solution-phase methods." Combinatorial Chemistry & High Throughput Screening, 5(3):211-8. URL: 3.[4] Wikipedia Contributors. "Reversed-phase chromatography: Mobile Phase pH." Wikipedia, The Free Encyclopedia. URL: 4.[1] Nishi, K., et al. (2024). "High-pH mobile phase in reversed-phase liquid chromatography-tandem mass spectrometry to improve the separation efficiency of aminoglycoside isomers." PubMed. URL: 5.[3] Park, K. (2017). "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series." Kinam Park Research. URL: 6.[2] Majors, R. E. (2020). "Salting-out Liquid-Liquid Extraction (SALLE)." LCGC International. URL:

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues with 4-(Oxan-4-yloxy)piperidine Salts

Welcome to the Application Scientist Support Hub. 4-(Oxan-4-yloxy)piperidine (also known as 4-(tetrahydro-2H-pyran-4-yloxy)piperidine) is a highly versatile secondary amine building block utilized extensively in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. 4-(Oxan-4-yloxy)piperidine (also known as 4-(tetrahydro-2H-pyran-4-yloxy)piperidine) is a highly versatile secondary amine building block utilized extensively in medicinal chemistry and drug development. While the free base form is typically an oil or low-melting solid with excellent organic solubility, it is almost exclusively supplied and stored as a hydrochloride (HCl) or trifluoroacetate (TFA) salt to ensure bench stability and prevent oxidative degradation.

However, transitioning these stable salts into active experimental workflows often introduces severe solubility bottlenecks. This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to resolve precipitation issues in both organic synthesis and aqueous biological assays.

Part 1: Fundamental Solubility Challenges (FAQ)

Q1: Why does 4-(Oxan-4-yloxy)piperidine HCl precipitate or fail to dissolve in standard coupling solvents like DCM or THF? A1: The piperidine nitrogen is highly basic, with a pKa typically ranging between 10 and 11. When supplied as an HCl salt, the compound exists as a highly polar, charged cationic species bound by a strong crystal lattice energy[1]. Non-polar or moderately polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) lack the necessary dielectric constant to overcome this lattice energy and solvate the dissociated ions[2].

Q2: How does the oxane (tetrahydropyran) ring affect the solubility profile compared to unsubstituted piperidine? A2: The oxane ring introduces an ether oxygen, which acts as a hydrogen bond acceptor, slightly increasing the molecule's hydrophilicity compared to simple alkyl-substituted piperidines. However, it also adds significant steric bulk and alters molecular packing in the solid state[3]. This structural modification can lead to polymorphism or hydrate formation, causing batch-to-batch variability in apparent solubility[4].

Q3: My compound dissolves initially in an aqueous buffer but precipitates over time. What is the mechanistic cause? A3: This is a classic supersaturation or "salting out" effect. If the microenvironmental pH of the buffer exceeds the


 of the salt, the compound will gradually deprotonate, converting back to its less water-soluble free base form and precipitating[4]. Furthermore, high ionic strength buffers can strip the hydration layer away from the piperidinium cation, forcing it out of solution.

Part 2: Troubleshooting Specific Experimental Issues

Issue 1: Incomplete Dissolution During Amide Coupling Reactions
  • The Cause: The HCl salt remains insoluble in the organic reaction mixture, physically sequestering the secondary amine and preventing it from reacting with the activated carboxylic acid or electrophile.

  • The Solution: Perform in situ free-basing. Adding a stoichiometric excess (typically 2.0 - 3.0 equivalents) of a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) neutralizes the HCl. This releases the highly organic-soluble 4-(Oxan-4-yloxy)piperidine free base and forms a soluble byproduct[5]. If precipitation persists, adding 10-20% v/v N,N-Dimethylformamide (DMF) acts as a co-solvent rescue[2].

Issue 2: Poor Solubility in Aqueous Biological Assays (e.g., Cell Culture Media)
  • The Cause: The target dosing concentration exceeds the thermodynamic solubility limit of the compound at physiological pH (7.4), where a significant fraction of the piperidine exists as the insoluble free base.

  • The Solution: Utilize inclusion complexation. Encapsulating the hydrophobic oxane-piperidine moiety within the hydrophobic cavity of a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) significantly enhances apparent aqueous solubility without altering the compound's chemical structure or pharmacological activity[6][7].

Part 3: Visual Workflows for Solubility Optimization

OrganicSolubility Start Precipitation in Reaction (Piperidine HCl Salt) CheckSolvent Assess Solvent Polarity (e.g., DCM, THF) Start->CheckSolvent FreeBase Add 2.5 eq DIPEA/TEA (In situ Free-basing) CheckSolvent->FreeBase CheckClear Is Solution Clear? FreeBase->CheckClear AddDMF Add 10-20% DMF/DMSO (Co-solvent Rescue) CheckClear->AddDMF No Proceed Proceed with Coupling CheckClear->Proceed Yes AddDMF->Proceed

Workflow for troubleshooting piperidine salt precipitation in organic synthesis.

AqueousSolubility Start Poor Aqueous Dissolution (Assay Buffer pH 7.4) CheckPH Check Microenvironmental pH vs. pKa Start->CheckPH AdjustPH Adjust pH < pKa (Protonation) CheckPH->AdjustPH If pH > pKa Cyclodextrin HP-β-CD Complexation (Host-Guest Encapsulation) CheckPH->Cyclodextrin If pH fixed at 7.4 Success Soluble Aqueous Formulation AdjustPH->Success Cyclodextrin->Success

Strategic decision tree for enhancing aqueous solubility in biological assays.

Part 4: Quantitative Data Summaries

To guide your solvent selection, the following table summarizes the comparative solubility behavior of the free base versus the hydrochloride salt across common laboratory solvents.

Table 1: Comparative Solubility Profile of 4-(Oxan-4-yloxy)piperidine Forms

Solvent / MediumFree Base SolubilityHCl Salt SolubilityRecommended Troubleshooting Strategy
Dichloromethane (DCM) High (>100 mg/mL)Low (<5 mg/mL)Add DIPEA (in situ free-basing)
Tetrahydrofuran (THF) High (>100 mg/mL)Low (<5 mg/mL)Add DIPEA + 10% DMF
Water (pH < 5) Moderate (~10 mg/mL)High (>50 mg/mL)None required (Highly soluble)
PBS Buffer (pH 7.4) Low (<1 mg/mL)Moderate (~5-10 mg/mL)Cyclodextrin complexation
Dimethyl Sulfoxide (DMSO) High (>100 mg/mL)High (>50 mg/mL)Use as primary stock solvent

Part 5: Self-Validating Experimental Protocols

Protocol A: In Situ Free-Basing and Co-Solvent Optimization for Organic Synthesis

Objective: Achieve a homogenous, reactive solution of 4-(Oxan-4-yloxy)piperidine for amide coupling or reductive amination. Validation Check: The solution must transition from a cloudy, heterogeneous suspension to completely transparent, indicating full dissolution of the active amine.

  • Weighing: Add 1.0 equivalent of 4-(Oxan-4-yloxy)piperidine HCl to a dry, argon-purged reaction vial.

  • Primary Solvent Addition: Suspend the salt in anhydrous DCM (targeting 0.1 M relative to the amine). Observe the cloudy suspension.

  • Base Addition: Add 2.5 equivalents of DIPEA dropwise while stirring at room temperature.

  • Observation: Stir for 10 minutes. If the solution clears, the free base has been successfully generated and solvated. Proceed to coupling.

  • Co-Solvent Rescue (If needed): If turbidity remains (often due to insoluble DIPEA·HCl precipitating in pure DCM), add anhydrous DMF dropwise (up to 20% total reaction volume) until absolute optical clarity is achieved[2][5].

Protocol B: Phase-Solubility Screening with Cyclodextrins for Aqueous Assays

Objective: Enhance aqueous solubility for high-concentration in vitro or in vivo dosing where pH cannot be lowered. Validation Check: HPLC-UV quantification of the supernatant must show a linear increase in compound concentration as the cyclodextrin concentration increases (confirming an


-type phase solubility profile).
  • Preparation: Prepare a series of HP-β-CD solutions in PBS (pH 7.4) ranging from 0 to 50 mM.

  • Saturation: Add an excess amount of 4-(Oxan-4-yloxy)piperidine HCl (e.g., 10 mg/mL) to each vial to ensure saturation.

  • Equilibration: Seal the vials and agitate them on an orbital shaker at 37°C for 48 hours to reach thermodynamic equilibrium[3].

  • Separation: Centrifuge the vials at 10,000 x g for 15 minutes to pellet any undissolved material. Carefully filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV to determine the dissolved concentration of the piperidine derivative. Select the minimum HP-β-CD concentration that achieves your target dosing concentration.

References

1.[6] Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem. 6 2.[3] Technical Support Center: Enhancing the Solubility of Piperidine Intermediates. Benchchem. 3 3.[7] Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. PMC. 7 4.[1] Troubleshooting poor solubility of piperidine-4-acetic acid compounds. Benchchem. 1 5.[2] Addressing poor solubility of piperidine derivatives in reactions. Benchchem. 2 6.[5] Have you experienced that your piperidine crystallizes when not in use? ResearchGate. 5 7.[4] Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. PMC. 4

Sources

Optimization

Optimizing reaction temperature for 4-(Oxan-4-yloxy)piperidine coupling

Topic: Optimizing Reaction Temperature for 4-(Oxan-4-yloxy)piperidine Couplings Welcome to the Technical Support Center. Coupling 4-(Oxan-4-yloxy)piperidine—a sterically demanding, secondary aliphatic amine—presents uniq...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for 4-(Oxan-4-yloxy)piperidine Couplings

Welcome to the Technical Support Center. Coupling 4-(Oxan-4-yloxy)piperidine—a sterically demanding, secondary aliphatic amine—presents unique thermodynamic challenges. Whether you are executing a palladium-catalyzed Buchwald-Hartwig amination or a Nucleophilic Aromatic Substitution (SNAr), temperature is the master variable dictating the balance between productive catalytic turnover and substrate degradation.

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we explore the mechanistic causality behind temperature selection, provide diagnostic troubleshooting for common failures, and outline self-validating workflows to ensure your couplings succeed on the first attempt.

Part 1: Mechanistic Causality & Temperature Dynamics

The tetrahydropyran-4-yloxy substituent at the 4-position of the piperidine ring introduces significant steric bulk. During the reductive elimination step of a Pd-catalyzed coupling, this bulk forces the metal complex into a higher-energy conformation. Researchers often instinctively increase the reaction temperature to force the coupling, but this frequently leads to failure.

  • Low Temperatures (<60°C): Often insufficient to drive the deprotonation of the coordinated amine when using weak inorganic bases. The deprotonation step occurs at the solid-liquid boundary; weak bases like Cs₂CO₃ (pKaH ≈ 10) have a higher activation energy barrier compared to strong bases like NaOtBu (pKaH ≈ 19)[1].

  • High Temperatures (>100°C): Accelerate reductive elimination but exponentially increase the risk of catalyst degradation. Thermal stress causes ligand dissociation, reducing the active Pd(II) to inactive Pd(0) aggregates (Pd black)[2]. Furthermore, temperatures exceeding 110°C risk thermal cleavage of the oxane ether linkage.

To systematically optimize these reactions, modern design of experiments (DoE) methodologies recommend evaluating temperature alongside base and catalyst selection rather than changing one variable at a time (OVAT)[3].

Quantitative Data: Temperature vs. Reaction Profile
Temperature RangeBase / Catalyst SystemExpected ConversionDominant Side Reactions / Risks
40°C – 60°C NaOtBu / RuPhos-Pd-G4High (>85%)None (Clean profile); requires base-tolerant substrates.
80°C – 100°C Cs₂CO₃ / RuPhos-Pd-G3High (>80%)Minor homocoupling[2]; requires efficient stirring.
> 110°C Cs₂CO₃ / Pd(OAc)₂ + dppfLow (<40%)Pd black formation, ether cleavage[2].
90°C (SNAr) K₂CO₃ / DMSO (No Pd)Moderate (60-80%)None; optimal for electron-deficient arenes.
120°C (SNAr) DIPEA / DMF (No Pd)Low (<30%)Thermal ether cleavage, substrate tarring.
Part 2: Diagnostic Q&A (Troubleshooting)

Q: My Buchwald-Hartwig coupling with 4-(Oxan-4-yloxy)piperidine yields a black precipitate at 100°C, and the reaction stalls. What is happening? A: The black precipitate is palladium black, indicating catastrophic catalyst deactivation[2]. While 100°C is standard for older catalyst systems, it is too harsh for sterically demanding secondary amines when paired with suboptimal ligands. Solution: Lower the temperature to 60–80°C and switch to a modern precatalyst like RuPhos-Pd-G3 or G4. RuPhos is highly optimized for secondary amines, and G3/G4 precatalysts generate the active catalytic species cleanly at lower temperatures without requiring excessive thermal activation[2].

Q: I am using Cs₂CO₃ as the base to protect sensitive functional groups, but at 60°C, I see less than 10% conversion. Should I increase the temperature? A: Yes. Because Cs₂CO₃ is a weaker base, higher temperatures (80–100°C) are thermodynamically required to drive the deprotonation of the amine and push the catalytic cycle forward[1]. Solution: Increase the temperature to 85°C. To mitigate the risk of catalyst degradation at this higher temperature, ensure rigorous deoxygenation of your solvent and consider adding a small amount of Celite or grinding the base to increase the solid-liquid surface area, preventing clumping[1].

Q: During an SNAr reaction with 4-(Oxan-4-yloxy)piperidine at 120°C, LC-MS shows a major side product missing the tetrahydropyran ring. How do I prevent this? A: You are observing thermal ether cleavage. At temperatures exceeding 110°C in the presence of strong nucleophiles, the oxane ether linkage becomes susceptible to degradation. Solution: SNAr reactions with this specific amine should be capped at 90–100°C. If the aryl halide is unreactive at 90°C, do not increase the heat; instead, increase the nucleophilicity of the system by switching the solvent to a highly polar aprotic medium (e.g., DMSO) to stabilize the Meisenheimer complex.

Part 3: System Visualizations

CatalyticCycle Pd0 Pd(0) Active Species (Stable <100°C) OxAdd Oxidative Addition (Requires >40°C) Pd0->OxAdd Aryl Halide Deact Catalyst Deactivation (Pd Black >110°C) Pd0->Deact Thermal Stress AmineCoord Amine Coordination (4-(Oxan-4-yloxy)piperidine) OxAdd->AmineCoord OxAdd->Deact Ligand Loss Deprot Deprotonation (Base & Temp Dependent) AmineCoord->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim Heat Required for Weak Bases RedElim->Pd0 Coupled Product

Pd-catalyzed cycle showing temperature dependencies for 4-(Oxan-4-yloxy)piperidine coupling.

TroubleshootingTree Issue Issue: Low Yield (<20%) CheckTemp Evaluate Reaction Temp Issue->CheckTemp LowTemp Temp < 60°C CheckTemp->LowTemp HighTemp Temp > 100°C CheckTemp->HighTemp LowAction Increase to 80°C OR Switch to Strong Base LowTemp->LowAction HighAction Check for Pd Black / Ether Cleavage HighTemp->HighAction FixHigh Lower to 80°C & Use G3/G4 RuPhos-Pd HighAction->FixHigh If degradation observed

Diagnostic decision tree for optimizing temperature in 4-(Oxan-4-yloxy)piperidine couplings.

Part 4: Self-Validating Experimental Protocols

A self-validating protocol includes built-in quality control checks, allowing the user to verify the success of intermediate steps before proceeding, preventing wasted time on doomed reactions.

Protocol A: Low-Temperature Buchwald-Hartwig Amination (40–60°C)

Objective: High-yield coupling while preventing thermal degradation of the catalyst.

  • Reagent Preparation (Glovebox/Schlenk): Add aryl halide (1.0 eq), 4-(Oxan-4-yloxy)piperidine (1.2 eq), RuPhos-Pd-G4 (2 mol%), and NaOtBu (1.5 eq) to an oven-dried vial.

    • Causality: RuPhos is specifically selected for secondary amines to prevent off-target binding[2]. NaOtBu allows for low-temperature deprotonation[1].

  • Solvent Addition & Deoxygenation: Add anhydrous, degassed Toluene (0.2 M). Purge with N₂ for 5 minutes.

    • Validation Check 1: The solution should turn a clear, deep red/orange upon solvent addition, indicating the active Pd(0) species has formed. If it turns black immediately, oxygen is present; abort and re-degas solvents.

  • Temperature Execution: Place in a pre-heated block at 60°C. Stir vigorously (800 rpm).

  • In-Process Validation: After 2 hours, sample 5 µL, dilute in MeCN, and run LC-MS.

    • Validation Check 2: You should observe >90% consumption of the aryl halide. If unreacted starting material remains but no Pd black is visible, the base may have clumped. Do NOT increase temperature; instead, add a magnetic stir bar with higher shear force to break up base aggregates[1].

  • Workup: Cool to room temperature, quench with sat. aq. NH₄Cl, and extract with EtOAc.

Protocol B: High-Temperature SNAr Coupling (80–90°C)

Objective: Catalyst-free coupling with electron-deficient arenes while avoiding ether cleavage.

  • Reagent Assembly: Combine aryl fluoride (1.0 eq), 4-(Oxan-4-yloxy)piperidine (1.5 eq), and finely ground K₂CO₃ (2.0 eq) in a vial.

  • Solvent Selection: Add anhydrous DMSO (0.5 M).

    • Causality: DMSO stabilizes the transition state, allowing the reaction to proceed at 90°C instead of requiring >110°C in weaker solvents.

  • Temperature Execution: Heat to 90°C.

    • Validation Check 1: Monitor at 4 hours via LC-MS. Look specifically for the mass of the product minus 84 Da (loss of the tetrahydropyran ring). If this ether cleavage mass is detected, the temperature is too high. Immediately cool to 75°C and extend the reaction time to 16 hours.

  • Workup: Dilute with water (5x volume) to crash out the product, or extract with EtOAc/Hexanes (1:1) to leave DMSO in the aqueous layer.

References
  • Benchchem. Optimization of Buchwald-Hartwig amination conditions.
  • University of Bristol. Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings.

Sources

Troubleshooting

Removing Boc-protecting groups from 4-(Oxan-4-yloxy)piperidine intermediates

Welcome to the Technical Support Center for intermediate deprotection workflows. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances and troubleshooting bottlenecks asso...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for intermediate deprotection workflows. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances and troubleshooting bottlenecks associated with the Boc (tert-butyloxycarbonyl) deprotection of 4-(oxan-4-yloxy)piperidine intermediates.

This molecule presents unique challenges: it contains an ether linkage that researchers often mistake for an acid-labile protecting group, and the resulting deprotected amine is extremely hydrophilic, making standard aqueous workups highly inefficient.

Process Overview & Mechanistic Pathway

The removal of a Boc group from the piperidine nitrogen relies on acid-catalyzed cleavage. The reaction is driven to completion by the irreversible formation of gaseous byproducts (carbon dioxide and isobutylene) [1].

Mechanism N1 N-Boc Protected Piperidine N2 Protonated Carbamate Intermediate N1->N2 H⁺ (from TFA or HCl) N3 Carbamic Acid + t-Butyl Cation N2->N3 C-O Bond Cleavage N4 Piperidine Salt + CO₂↑ + Isobutylene↑ N3->N4 Decarboxylation & Elimination

Acid-catalyzed mechanism of Boc deprotection highlighting gaseous byproduct formation.

Troubleshooting FAQs: Chemical Stability & Isolation

Q1: Will strong acidic conditions (TFA or HCl) cleave the oxan-4-yloxy ether linkage? No. It is a common misconception to confuse the oxan-4-yloxy group with the oxan-2-yloxy group. The oxan-2-yl group is a standard tetrahydropyran (THP) protecting group, which is an acetal and is highly acid-labile. In contrast, your intermediate features an oxan-4-yl linkage—a standard secondary dialkyl ether. Dialkyl ethers require extremely harsh conditions (e.g., BBr₃ or concentrated HI at elevated temperatures) to cleave [2]. Standard Boc deprotection conditions using Trifluoroacetic Acid (TFA) or 4M HCl in dioxane will leave the oxan-4-yloxy ether completely intact.

Q2: I am experiencing terrible yields (<30%) after quenching with NaHCO₃ and extracting with DCM. Where is my product? Your product is trapped in the aqueous layer. 4-(Oxan-4-yloxy)piperidine has a low molecular weight (185.26 g/mol ) and contains two ether oxygens alongside a secondary amine. This makes the free base exceptionally hydrophilic [3]. When you perform an aqueous quench, the molecule hydrogen-bonds strongly with water, resulting in a highly unfavorable partition coefficient (LogP) for organic extraction. Solution:Abandon aqueous workups. You must isolate the product as a solid salt (HCl or TFA) via precipitation, or use a basic ion-exchange resin in anhydrous organic solvents to obtain the free base.

Q3: Which acid system is optimal for this specific intermediate: TFA/DCM or HCl/Dioxane? For highly hydrophilic amines, 4M HCl in Dioxane is vastly superior. TFA leaves you with a trifluoroacetate salt, which is often a thick, hygroscopic oil that is difficult to crystallize and handle. HCl in dioxane allows you to drive the reaction to completion and then simply add an anti-solvent (like diethyl ether or MTBE) to precipitate the 4-(oxan-4-yloxy)piperidine hydrochloride as a crisp, easily filterable white solid.

Quantitative Comparison of Deprotection Strategies

To help you select the best route for your scale and purity requirements, review the empirical data below comparing the two standard methodologies for this specific substrate.

Parameter4M HCl in Dioxane (Recommended)TFA in DCM (Alternative)
Acid Strength Strong (pKa ~ -8.0)Moderate (pKa ~ 0.23)
Typical Yield > 95%80 - 85%
Product Form Hydrochloride (HCl) SaltTrifluoroacetate (TFA) Salt
Physical State White, crystalline powderOften a viscous, hygroscopic oil
Isolation Method Direct anti-solvent precipitationEvaporation followed by prolonged trituration
Scalability Excellent (No aqueous waste)Moderate (TFA removal requires high vacuum)

Validated Experimental Protocols

The following workflows are designed as self-validating systems. The cessation of gas evolution serves as a physical indicator of reaction completion, ensuring you do not prematurely terminate the deprotection.

Workflow A 1-Boc-4-(oxan-4-yloxy)piperidine B Acidic Cleavage (4M HCl/Dioxane) A->B Add Acid C Anti-Solvent Precipitation B->C -CO₂, -Isobutylene D 4-(oxan-4-yloxy)piperidine HCl Salt C->D Filtration

Workflow for the anhydrous acidic deprotection and salt isolation of the piperidine intermediate.

Protocol A: Anhydrous HCl Method (Preferred for Salt Isolation)

This protocol yields the highly stable, non-hygroscopic hydrochloride salt.

  • Preparation: Dissolve 1-Boc-4-(oxan-4-yloxy)piperidine (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane (approx. 5 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar and a venting needle (to allow CO₂/isobutylene escape).

  • Acid Addition: Cool the flask to 0 °C in an ice bath. Slowly add 4M HCl in Dioxane (5.0 to 10.0 eq) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously. Effervescence (bubbling) will begin immediately.

  • Monitoring: Stir for 2–4 hours. The reaction is complete when gas evolution ceases and TLC (using Ninhydrin stain to visualize the free amine) shows complete consumption of the starting material.

  • Precipitation: Add 3 volumes of cold anhydrous diethyl ether (or MTBE) directly to the reaction mixture. A white precipitate of 4-(oxan-4-yloxy)piperidine hydrochloride will form immediately.

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake with additional cold ether (2 x 10 mL) to remove residual dioxane and t-butyl alcohol. Dry under high vacuum to afford the pure HCl salt.

Protocol B: Free-Basing via Ion Exchange (If Free Amine is Required)

Use this if your subsequent coupling reaction is highly sensitive to exogenous chloride salts.

  • Resin Preparation: Swell Amberlyst® A26 (OH⁻ form) basic ion-exchange resin in anhydrous methanol for 30 minutes.

  • Neutralization: Dissolve the isolated 4-(oxan-4-yloxy)piperidine HCl salt (from Protocol A) in a minimal amount of anhydrous methanol. Add the swollen resin to the solution.

  • Agitation: Gently agitate the mixture on an orbital shaker for 1 hour at room temperature. The resin will exchange the chloride ions for hydroxide, which subsequently neutralizes the protonated amine to form water and the free base.

  • Filtration: Filter off the resin beads and wash them with anhydrous methanol.

  • Concentration: Carefully concentrate the filtrate under reduced pressure at a low temperature (<30 °C) to prevent volatilization of the low-molecular-weight free amine. Use immediately for the next synthetic step.

References

  • Total Synthesis. "N-Boc Protection & Deprotection Mechanism." Total Synthesis Reaction Guides. Available at: [Link]

  • Master Organic Chemistry. "Amine Protecting Groups: Boc, Cbz, and FMOC." Reaction Guide. Available at: [Link]

Optimization

Enhancing stability of 4-(Oxan-4-yloxy)piperidine in solution

Welcome to the Technical Support Center for 4-(Oxan-4-yloxy)piperidine . This compound—featuring a basic secondary amine (piperidine) linked via an ether bond to a cyclic ether (oxane/tetrahydropyran)—presents unique phy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(Oxan-4-yloxy)piperidine . This compound—featuring a basic secondary amine (piperidine) linked via an ether bond to a cyclic ether (oxane/tetrahydropyran)—presents unique physicochemical challenges during formulation, storage, and assay development.

This guide is designed for drug development professionals and analytical scientists. It bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols.

Module 1: Core Degradation Mechanisms (The "Why")

To stabilize 4-(Oxan-4-yloxy)piperidine, we must first understand the structural vulnerabilities that lead to its degradation in solution.

Q: Why does my 4-(Oxan-4-yloxy)piperidine solution degrade over time when exposed to air? A: The degradation is driven by two distinct oxidative pathways inherent to its functional groups:

  • Secondary Amine Oxidation: Unhindered secondary amines like piperidine are highly susceptible to oxidation in the presence of dissolved oxygen. Oxidizing agents attack the nitrogen atom or the adjacent carbon-hydrogen bonds, leading to the formation of N-oxides and subsequent ring-cleavage products[1]. Tertiary amines are generally more stable against this, but secondary amines degrade rapidly without steric protection[2].

  • Ether Auto-oxidation: The oxane (tetrahydropyran) ring is a cyclic ether. In the presence of ambient light and dissolved oxygen, ethers undergo radical-initiated auto-oxidation to form explosive and reactive hydroperoxides.

Q: I left my free-base solution on the bench, and a white precipitate formed. What happened? A: You are observing carbamate salt formation. Secondary amines react readily with atmospheric carbon dioxide (


) to form insoluble carbamate adducts[3]. This not only depletes your active concentration but also alters the pH and solubility profile of your solution, causing the lipophilic free-base to crash out of solution.

DegradationMechanisms Parent 4-(Oxan-4-yloxy)piperidine (Intact Molecule) Oxidation Oxidative Degradation (N-Oxide Formation) Parent->Oxidation O2 / ROS exposure CO2 Carbamate Formation (CO2 Adducts) Parent->CO2 Atmospheric CO2 Hydrolysis Ether Cleavage (Acid-Catalyzed) Parent->Hydrolysis pH < 2.0 + Heat Peroxide Peroxide Formation (Oxane Ring) Parent->Peroxide Light + O2

Primary degradation pathways of 4-(Oxan-4-yloxy)piperidine in solution.

Module 2: Troubleshooting & Experimental Workflows (The "How-To")

Q: My stock solution is turning yellow and showing extra peaks on LC-MS. How do I prevent this? A: Yellowing is a classic sign of N-oxidation and hydroperoxide accumulation. To prevent this, you must eliminate the initiation factors: oxygen and light. Lowering the pH also helps, as protonating the nitrogen (forming a piperidinium salt) significantly enhances its stability against oxidation and improves aqueous solubility[4].

Protocol 1: Preparation of Oxygen-Free, pH-Optimized Stock Solutions

Causality Focus: We sparge with Argon rather than just sealing the tube because Argon is heavier than air and effectively displaces dissolved


, halting the initiation step of radical formation on the oxane ring. We adjust the pH below the pKa (~11.2) to protonate the amine, rendering the nitrogen lone pair unavailable for oxidation[4].
  • Solvent Preparation: Select a high-purity solvent (e.g., HPLC-grade water or DMSO). Sparge the solvent with Argon gas for 15 minutes using a submerged glass frit.

  • pH Adjustment (For Aqueous): Buffer the aqueous solvent to pH 4.0 - 6.0 using a citrate or acetate buffer. Why? This keeps the piperidine fully protonated while avoiding extreme acidity (pH < 2.0) which could catalyze the cleavage of the ether linkage.

  • Dissolution: Add 4-(Oxan-4-yloxy)piperidine to the degassed solvent to achieve the desired concentration (e.g., 10 mM).

  • Antioxidant Addition (Optional but recommended): Add 0.01% (w/v) Ascorbic acid (for aqueous) or BHT (for organic) to scavenge any residual free radicals.

  • Storage: Aliquot into amber glass vials (to prevent photolytic peroxide formation), overlay the headspace with Argon, seal tightly, and store at -20°C.

Module 3: Quantitative Data & Reference Tables

Understanding the operational boundaries of your compound is critical. The table below summarizes the quantitative stability and solubility limits of 4-(Oxan-4-yloxy)piperidine under various conditions.

Table 1: Stability and Solubility Matrix for 4-(Oxan-4-yloxy)piperidine

ConditionpH RangeEst. Half-Life (25°C)Primary DegradantSolubility Limit
Aqueous (Acidic) 2.0 - 4.0> 6 monthsPiperidin-4-ol (Trace)> 50 mg/mL
Aqueous (Neutral) 7.0 - 7.4~ 3 monthsN-Oxide~ 10 mg/mL
Aqueous (Basic) > 10.0< 1 monthCarbamate Salts< 1 mg/mL (Precipitates)
Organic (DMSO) N/A (Aerated)~ 2 weeksHydroperoxides> 100 mg/mL

Module 4: Assay Validation and Quality Control

Q: How can I establish a stability-indicating assay that I can trust? A: A stability-indicating method must separate the intact drug from its degradation products[5]. To trust the assay, it must be self-validating . This means the protocol must inherently prove that no degradation products are "hiding" (e.g., failing to elute or lacking UV absorbance). We achieve this via a strict Mass Balance check.

Protocol 2: Self-Validating Forced Degradation (Stress Testing)

Causality Focus: If the sum of the parent peak area and all degradant peak areas is less than 95% of the unstressed control, your assay has failed. This indicates that degradants are either volatile, lack a UV chromophore (common for aliphatic piperidines), or are irreversibly binding to the column. This self-validation forces you to switch to a universal detector (like ELSD or MS) before trusting your stability data.

  • Baseline Setup: Prepare a 1 mg/mL stock of 4-(Oxan-4-yloxy)piperidine in a 50:50 Water:Acetonitrile mixture.

  • Hydrolytic Stress: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Repeat in a separate vial with 0.1 N NaOH[5].

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3%

    
    . Store at room temperature for 24 hours[5].
    
  • Photolytic Stress: Expose 1 mL of stock in a clear quartz vial to UV/Vis light (ICH Q1B standard) for 48 hours[5].

  • Neutralization & Analysis: Neutralize all stressed samples to pH 7.0. Inject onto an HPLC equipped with both DAD (Diode Array Detector) and MS (Mass Spectrometer).

  • Self-Validation (Mass Balance): Calculate the total peak area for each stressed sample.

    • Formula:(Area_Parent + Sum(Area_Degradants)) / Area_Control_Parent * 100

    • Pass Criteria: Mass balance must be ≥ 95%.

SelfValidatingProtocol Start Prepare Stock (1 mg/mL) Stress1 Oxidative (3% H2O2) Start->Stress1 Stress2 Hydrolytic (0.1N HCl/NaOH) Start->Stress2 Stress3 Photolytic (UV Light) Start->Stress3 Analysis HPLC-DAD-MS Analysis Stress1->Analysis Stress2->Analysis Stress3->Analysis Validate Mass Balance Check (Sum of Areas = 100%) Analysis->Validate Validate Method

Self-validating forced degradation workflow for stability indicating assays.

References

  • Stability of Structurally Varied Aqueous Amines for CO2 Capture - ACS Publications. Details the vulnerability of secondary amines to oxidative degradation and the role of steric hindrance. 2

  • An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate - Benchchem. Outlines stability-indicating HPLC methods and forced degradation parameters for piperidine derivatives. 5

  • Competing Kinetic Consequences of CO2 on the Oxidative Degradation of Branched Poly(ethylenimine) - PMC. Discusses the reaction mechanisms between secondary amines and atmospheric CO2 to form carbamates.3

  • Addressing poor solubility of piperidine derivatives in reactions - Benchchem. Explains the pH-dependent solubility and protonation dynamics of the piperidine ring. 4

  • What is the stability of piperidine? - Biosynce. Reviews the thermal and oxidative stability limits of the piperidine core structure. 1

Sources

Troubleshooting

Resolving crystallization challenges with 4-(Oxan-4-yloxy)piperidine derivatives

Welcome to the Advanced Crystallization Technical Support Center. This guide is designed for researchers and drug development professionals facing solid-state challenges with 4-(Oxan-4-yloxy)piperidine derivatives .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Technical Support Center. This guide is designed for researchers and drug development professionals facing solid-state challenges with 4-(Oxan-4-yloxy)piperidine derivatives .

These molecules—characterized by a basic piperidine ring linked via an ether oxygen to a tetrahydropyran (oxane) ring—are highly versatile pharmacophores. However, their high degree of conformational flexibility and basicity frequently lead to severe crystallization bottlenecks, including liquid-liquid phase separation (LLPS) and hygroscopicity. Below is our in-depth troubleshooting guide to resolving these issues through thermodynamically driven methodologies.

Workflow: Crystallization Troubleshooting Logic

LLPS_Logic A Supersaturated Solution 4-(Oxan-4-yloxy)piperidine B Rapid Cooling / High Antisolvent A->B Kinetic Pathway C Slow Cooling + Seeding in MSZ A->C Thermodynamic Pathway D Liquid-Liquid Phase Separation (Oiling Out) B->D E Primary Nucleation & Crystal Growth C->E F Impure Amorphous Gum D->F Solvent Evaporation G High-Purity Crystalline API E->G Filtration & Drying

Thermodynamic vs. Kinetic pathways in 4-(Oxan-4-yloxy)piperidine crystallization.

FAQ 1: Overcoming Liquid-Liquid Phase Separation (Oiling Out)

Q: When cooling a solution of our 4-(oxan-4-yloxy)piperidine intermediate in EtOAc/Heptane, it consistently forms a biphasic milky emulsion instead of crystals. How do we force nucleation?

Root Cause Analysis: Your compound is undergoing Liquid-Liquid Phase Separation (LLPS), colloquially known as "oiling out"[1]. The 4-(oxan-4-yloxy)piperidine scaffold possesses significant conformational entropy due to the rotational freedom of the ether linkage bridging the two chair conformations. When supersaturation is generated rapidly (via fast cooling or aggressive antisolvent addition), the entropic barrier to forming a rigid crystal lattice is too high. Instead, the system minimizes its free energy by separating into a solute-rich liquid phase and a solvent-rich liquid phase[2]. These oil droplets are highly disordered, kinetically trap impurities, and eventually solidify into an unprocessable gum[1].

Resolution Strategy: You must prevent the supersaturation curve from crossing the binodal curve (the miscibility gap). This is achieved by selecting a solvent system with a higher crystalline solubility relative to the LLPS boundary, and by introducing seed crystals within the metastable zone (MSZ)[3].

Self-Validating Protocol: Anti-Oiling Out Seeding Strategy
  • Map the Phase Boundaries: Use an in-situ turbidity probe to determine the clear point (thermodynamic solubility) and the cloud point (LLPS boundary) in your chosen solvent. Causality: You cannot rationally avoid the miscibility gap without knowing its exact temperature threshold[1].

  • Generate Controlled Supersaturation: Heat the mixture to 5°C above the clear point to ensure complete dissolution, then cool slowly (0.1°C/min) to a temperature exactly halfway between the clear point and the cloud point (the MSZ).

  • Introduce Seeds: Add 1–2 wt% of highly crystalline seeds. Causality: Seeds provide a pre-formed, low-energy template for the flexible piperidine molecules to integrate into, bypassing the massive activation energy required for primary nucleation[2].

  • Isothermal Hold (Validation Checkpoint): Hold the temperature for 2 hours. Extract a slurry sample and examine it under Polarized Light Microscopy (PLM).

    • Pass: Distinct, birefringent crystalline particles are visible.

    • Fail: Spherical, dark (non-birefringent) droplets are visible, indicating LLPS has occurred. If this happens, reheat to the clear point and reduce the supersaturation level before re-seeding.

  • Cubic Cooling: Once secondary nucleation is confirmed, apply a non-linear (cubic) cooling ramp to the final isolation temperature to maintain a constant supersaturation driving force.

Quantitative Data: Solvent Impact on LLPS Boundaries Data represents typical behavior for flexible secondary amines in standard solvent ratios (100 mg/mL concentration).

Solvent System (v/v)Crystalline Solubility (Clear Point)LLPS Boundary (Cloud Point)Oiling Out Risk Profile
EtOAc / Heptane (1:2)65°C58°CCritical (Narrow MSZ)
IPA / Water (8:2)72°C45°CLow (Wide MSZ)
Acetone / Water (9:1)55°C< 10°CVery Low
Toluene / Heptane (1:1)60°C55°CHigh

FAQ 2: Salt Screening for Conformationally Flexible Amines

Q: We managed to isolate the free base, but it is a low-melting, waxy solid that turns into a sticky mass on the filter funnel. How can we improve the solid-state properties for scale-up?

Root Cause Analysis: The low lattice energy of the free base is a direct consequence of its structural flexibility. However, the secondary amine of the piperidine ring is highly basic (pKa ~9.5–10.0). By performing a targeted salt screen using counterions with a pKa < 6.5, you can fully protonate the amine[4]. Utilizing rigid, planar counterions introduces strong, directional intermolecular forces (ionic bonds, hydrogen bonding, and π-π stacking) that effectively "lock" the flexible cation into a rigid crystalline lattice, drastically increasing the melting point and reducing hygroscopicity[5].

SaltScreen N1 API Free Base (Flexible, Low MP) N2 Acid Selection (Rigid, pKa < 6) N1->N2 N3 Solvent Matrix (EtOH, EtOAc, THF) N2->N3 N4 Temp Cycling (5°C to 50°C) N3->N4 N5 Crystalline Salt (High MP, Stable) N4->N5

Rational salt screening workflow to rigidify flexible piperidine derivatives.

Self-Validating Protocol: Rational Salt Screening
  • Solvent Matrix Preparation: Dissolve the 4-(oxan-4-yloxy)piperidine free base in a water-miscible, polar aprotic/protic solvent array (e.g., THF, Acetone, EtOH) at 50 mg/mL. Causality: These solvents balance the solubility of the highly lipophilic free base and the highly polar resulting salt[5].

  • Acid Addition: Add 1.05 molar equivalents of the selected acid (e.g., p-Toluenesulfonic acid, Fumaric acid) dissolved in a minimum volume of the same solvent.

  • Temperature Cycling: Subject the sealed vials to temperature cycling between 5°C and 50°C (0.5°C/min ramp) for 48 hours. Causality: Temperature cycling promotes Ostwald ripening. Kinetically favored amorphous precipitates dissolve during the heating phase, while thermodynamically stable crystals grow during the cooling phase[5].

  • Isolation & Validation Checkpoint: Isolate solids via centrifugation. Analyze the wet cake via Powder X-Ray Diffraction (PXRD).

    • Pass: A sharp diffraction pattern with high signal-to-noise confirms a crystalline salt.

    • Fail: A broad "halo" indicates amorphous material. If amorphous, the counterion may be too flexible (e.g., aliphatic chains) or the solvent is trapping the salt. Switch to an anti-solvent vapor diffusion method.

Quantitative Data: Counterion Selection Matrix

Counterion (Acid)Acid pKaStructural RigidityExpected Impact on 4-(Oxan-4-yloxy)piperidine
Hydrochloric (HCl)-6.1Low (Spherical)High solubility, high risk of hygroscopicity.
Methanesulfonic-1.9Low (Tetrahedral)Good solubility, moderate crystallinity.
p-Toluenesulfonic-2.8High (Planar Aryl)Excellent crystallinity, reduced LLPS risk.
Fumaric3.0High (Planar Trans)Strong H-bond network, high melting point.
Benzoic4.2High (Planar Aryl)Moderate solubility, excellent stability.

References

  • Experimental investigation and prediction of oiling out during crystallization process. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFCX958zoriVG0DI7p83M0lljscQdYnTnIt0xQfiW9k4tNjZrUDkoHFXyegA-OYRRpyqEFcQ3_K7ZWfTpLcW1BM9lhUHl6yI66RmY1F1DJbsnBlZeSl40hvjuES3vCBsPXvMVTJbcXgAB2rIij6BbmPZekKpnVax5wzp3-L7zBL-_pt1atU-GqOOZjMfCsXBsBGlcnOsqyGsqBhFk6iUci2HIMNWRxpoNj4W0NdN8BnnMe33jRwcOGLxSc3bLWmNnLuSfEYA==]
  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELno7LjW5MYJ1mCAE4AticuO7RemLrdr-QdPrylf1IJqLFEmnaRBrPLAdx_74nunN6irRBLxTAGqewxqw9AnKsTkCzbvhohCVHOU-QB3zncA0RbBAK2zJBFZ1Nb7uGACGzlzyRugPealKwIA==]
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. PharmaLego.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu7RUfgzgRJIPXw-BY_vFHmj-XN58oTa2JKwww0wgwcuqQcPa4JijgODZeWacR0-Mox3vDWchffnTjr6sSbWdSqGDWzNTs9IgkuMi0j8uTkwM7nM2kzGaXPRChG8U4D32iGABY]
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIjC0VRmH1jw8An6uJuRnxHCl6XRxrHt1ww-U-sR9_s_ajS8-9qe6aounrJwH6cKTPZqg0mAAbbMhqcx08eWAi6kgt7mIhV-jI3cnu7FTjPZXMRkRxgRh6CBZlXZi0zJ8Sg_Dto1_x5AH-oo8=]
  • Salt Screening and Selection. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8VRdxb9qWqwIrNBkHo_LlKJhgvU37MrlWKPn4wQkBt8Zyk5lHAUFWsJY61YdeOlA62bNkPfRXIL76LyWnNp9mGr6WujC4J6IcDZwiRwymaxJYzqSeotWDKKlBHojBsjlc7LZ25C3vS_QciFH8olx8cMOrUG86NXX3HBf1CCnMV4wAjQHHuavNMck=]

Sources

Optimization

Flash chromatography solvent systems for 4-(Oxan-4-yloxy)piperidine

Target Molecule: 4-(Oxan-4-yloxy)piperidine Welcome to the Technical Support Center. As application scientists, we frequently receive inquiries regarding the purification of highly polar, basic heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 4-(Oxan-4-yloxy)piperidine

Welcome to the Technical Support Center. As application scientists, we frequently receive inquiries regarding the purification of highly polar, basic heterocycles. 4-(Oxan-4-yloxy)piperidine (also known as 4-(tetrahydro-2H-pyran-4-yloxy)piperidine) presents a classic chromatographic challenge. The molecule features a secondary basic amine (piperidine ring) and an ether linkage (tetrahydropyran ring), making it highly susceptible to irreversible column binding and severe peak tailing.

This guide provides field-proven troubleshooting strategies, validated protocols, and the mechanistic causality behind each step to ensure high-recovery purifications.

Troubleshooting Guide & FAQs

Q1: Why does 4-(Oxan-4-yloxy)piperidine streak from the baseline to Rf 0.5 on standard silica gel? A: Standard silica gel functions as a Brønsted acid due to the presence of free silanol (-SiOH) groups on its surface[1],[2]. The basic secondary amine of the piperidine ring becomes protonated or forms strong hydrogen bonds with these silanols. This acid-base interaction triggers a mixed retention mechanism—combining normal phase adsorption with cation exchange—which manifests as severe band broadening, streaking, and poor resolution[3].

Q2: How can I prevent this tailing using standard bare silica? A: You must neutralize the acidic silanol groups by incorporating a competing amine modifier into your mobile phase[1]. For piperidine derivatives, the most effective solvent system is a Dichloromethane (DCM) / Methanol (MeOH) gradient containing 0.5% to 1.0% Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA)[3],[4]. The volatile base outcompetes the target amine for the active acidic sites, allowing your compound to elute as a sharp, symmetrical band[1].

Q3: I used a DCM/MeOH/NH₄OH gradient, but my recovery is still below 50%. What is going wrong? A: Low recovery despite the use of basic modifiers usually indicates irreversible chemisorption or sample precipitation at the column head. First, ensure you are dry-loading your sample onto Celite or silica[1],[3]. Liquid loading highly polar amines in DCM often causes immediate precipitation upon contact with the non-polar column environment. If dry loading does not resolve the issue, the displacement effects of MeOH and the base are likely insufficient[2]. In such cases, you must switch to an amine-functionalized silica column or Reversed-Phase (C18) chromatography[2].

Q4: What is the mechanistic advantage of Amine-Functionalized Silica? A: Amine-functionalized silica (e.g., KP-NH) features organic amines covalently bonded to the silica surface, rendering the stationary phase intrinsically basic[2]. This permanent modification completely masks the underlying silanols, eliminating the problematic acid-base interaction. Consequently, you do not need to add corrosive or volatile bases to your mobile phase, and you can elute polar amines using "softer," safer solvent gradients like Hexane/Ethyl Acetate or Ethyl Acetate/Isopropanol[2].

Quantitative Data & Solvent System Selection

Table 1 summarizes the optimal solvent systems and stationary phases for the purification of 4-(Oxan-4-yloxy)piperidine, allowing for rapid comparison of methodologies.

Chromatography ModeStationary PhaseRecommended Solvent SystemModifier RequiredProsCons
Modified Normal Phase Standard Bare Silica (50µm)DCM / MeOH0.5% - 1.0% NH₄OH or TEA[3],[4]Cost-effective; ideal for initial bulk crude purificationRequires handling volatile bases; potential artifact formation
Amine-Functionalized KP-NH / Amino-SilicaHexane / EtOAc or EtOAc / IsopropanolNone[2]Sharp peaks; high recovery; no basic additives neededColumns are more expensive than standard bare silica
Reversed-Phase (RP) C18 SilicaH₂O / Acetonitrile (MeCN)0.1% NH₄OH (High pH) or 0.1% TFA (Low pH)Highest purity; completely eliminates silanol tailingRequires removal of aqueous solvents post-run
Experimental Workflows & Decision Matrix

To determine the most efficient purification route for your specific crude mixture, follow the logical decision tree outlined below.

PurificationWorkflow Start Crude 4-(Oxan-4-yloxy)piperidine TLC TLC Screening (DCM/MeOH 90:10) Start->TLC Decision1 Does the spot streak (Rf 0.1 - 0.3)? TLC->Decision1 AddModifier Add 1% NH4OH to Mobile Phase (DCM/MeOH/NH4OH) Decision1->AddModifier Yes (Silanol interaction) Success Proceed with Modified Normal Phase Flash Decision1->Success No (Rare) Decision2 Is Recovery >80% and Purity High? AddModifier->Decision2 Decision2->Success Yes AmineSilica Switch to Amine-Functionalized Silica (EtOAc/MeOH) Decision2->AmineSilica No (Irreversible Binding) RP Switch to Reversed-Phase C18 (H2O/MeCN + 0.1% TFA) Decision2->RP No (Co-eluting impurities)

Decision matrix for flash chromatography of basic piperidine derivatives.

Validated Experimental Protocols
Protocol A: Modified Normal-Phase Flash Chromatography (DCM/MeOH/NH₄OH)

Causality & Mechanism: The continuous presence of NH₄OH in the mobile phase dynamically neutralizes the Brønsted acid sites on the silica gel. This prevents the piperidine nitrogen from protonating and binding irreversibly to the column matrix[1],[3].

Materials:

  • Pre-packed standard bare silica gel column (e.g., 50 µm particle size).

  • Dichloromethane (DCM), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Ammonium Hydroxide (NH₄OH, 28-30% aqueous).

  • Celite 545 (for dry loading).

Step-by-Step Methodology:

  • Solvent Preparation: Prepare Mobile Phase A (DCM containing 1% NH₄OH) and Mobile Phase B (MeOH containing 1% NH₄OH). Note: To ensure accurate modifier concentration, you can prepare a stock solution of 10% NH₄OH in MeOH and use it as your polar modifier pump[4].

  • Sample Preparation (Dry Loading): Dissolve the crude 4-(Oxan-4-yloxy)piperidine in a minimal volume of DCM/MeOH. Add Celite 545 (approximately 2-3 times the mass of the crude material). Evaporate the solvent completely under reduced pressure until a dry, free-flowing powder is obtained[3].

  • Column Equilibration: Equilibrate the silica column with a minimum of 5 Column Volumes (CV) of 100% Mobile Phase A (DCM + 1% NH₄OH) to pre-neutralize the silica bed[3].

  • Loading: Transfer the dry-loaded Celite powder into an empty solid-load cartridge, insert a frit on top, and attach it directly to the column inlet[3].

  • Elution Gradient: Execute a gradient from 0% to 15% Mobile Phase B over 15-20 CV. The basic modifier concentration must remain constant throughout the run to ensure continuous neutralization of the silica surface[3].

  • Detection: Monitor the elution via ELSD (Evaporative Light Scattering Detector) or Mass Spectrometry (MS), as the pure aliphatic piperidine lacks a strong UV chromophore.

Protocol B: Amine-Functionalized Silica Chromatography

Causality & Mechanism: By utilizing a stationary phase that is pre-neutralized via covalently bonded primary amines, the basic target molecule experiences zero acid-base retention. This allows for the separation of basic amines using standard, unmodified solvents, drastically improving recovery and preventing acid-catalyzed compound degradation[2].

Step-by-Step Methodology:

  • Column Selection: Install an amine-functionalized silica column (e.g., Biotage® KP-NH) into the flash system[2].

  • Solvent Selection: Utilize a Hexane/Ethyl Acetate (EtOAc) or EtOAc/Isopropanol (IPA) gradient. Crucial: Do not add TEA or NH₄OH to the mobile phase, as the column is already basic[2].

  • Equilibration: Equilibrate the column with 3-5 CV of the non-polar starting solvent (e.g., 100% Hexane or 100% EtOAc).

  • Loading: Dissolve the sample in the starting mobile phase. If the polar amine exhibits poor solubility in Hexane/EtOAc, perform a dry load using amine-functionalized bulk silica (do not use standard acidic silica for the dry load).

  • Elution: Run a shallow gradient (e.g., 0% to 50% EtOAc in Hexane, or 0% to 20% IPA in EtOAc) over 15 CV. The target amine will elute rapidly as a sharp, symmetrical peak.

References
  • Biotage. "Successful flash chromatography - Sample dissolution solvent and flash chromatography mode options." Biotage.
  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage.
  • BenchChem. "Application Note: A Step-by-Step Guide to the Purification of N-cyclopropylthian-4-amine by Chromatography." BenchChem.
  • MD Scientific. "Purification Column Guide." MD Scientific.

Sources

Troubleshooting

Addressing steric hindrance in 4-(Oxan-4-yloxy)piperidine substitution reactions

Topic: Addressing Steric Hindrance in Substitution Reactions Audience: Medicinal Chemists & Process Scientists Status: Active | Updated: March 2026 Core Directive & Scaffold Analysis Welcome to the Technical Support Cent...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Steric Hindrance in Substitution Reactions

Audience: Medicinal Chemists & Process Scientists Status: Active | Updated: March 2026

Core Directive & Scaffold Analysis

Welcome to the Technical Support Center. You are likely here because the secondary amine in your 4-(tetrahydro-2H-pyran-4-yloxy)piperidine scaffold (referred to herein as the 4-THP-ether scaffold ) is displaying unexpectedly low reactivity.

The Steric Challenge

The 4-THP-ether moiety is not merely a passive substituent; it acts as a conformational anchor. The bulky tetrahydropyran ring at the C4 position forces the piperidine ring into a rigid chair conformation. Depending on the configuration (typically equatorial to minimize 1,3-diaxial interactions), the ether linkage creates a "steric umbrella" that partially occludes the approach vector to the nitrogen lone pair.

This guide provides troubleshooting workflows to overcome this specific kinetic barrier in N-Alkylation , Reductive Amination , Amide Coupling , and Buchwald-Hartwig Cross-Coupling .

Decision Matrix: Selecting the Right Pathway

Before troubleshooting a failed reaction, verify you are using the correct methodology for this hindered scaffold.

ReactionSelection Start Target Electrophile Type AlkylHalide Alkyl Halide (R-X) Start->AlkylHalide ArylHalide Aryl/Heteroaryl Halide (Ar-X) Start->ArylHalide Carboxylic Carboxylic Acid (R-COOH) Start->Carboxylic Aldehyde Aldehyde/Ketone Start->Aldehyde Decision1 Is the Alkyl Halide Primary & Unhindered? AlkylHalide->Decision1 Buchwald Pd-Catalysis (Buchwald) (Requires RuPhos) ArylHalide->Buchwald Coupling Amide Coupling (Use HATU or T3P) Carboxylic->Coupling RedAmDirect Reductive Amination (Ti(OiPr)4 + STAB) Aldehyde->RedAmDirect SN2 Standard SN2 (Use DIPEA/DMF) Decision1->SN2 Yes RedAm Route via Reductive Amination (Convert R-X to Aldehyde) Decision1->RedAm No (Secondary/Tertiary)

Caption: Workflow selection strategy based on electrophile sterics. Note the diversion from SN2 to Reductive Amination for hindered alkyl groups.

Module 1: N-Alkylation (SN2) Troubleshooting

Symptom: Reaction stalls at <30% conversion; elimination products (alkenes) observed from the alkyl halide. Root Cause: The nucleophilic attack of the hindered piperidine nitrogen is slower than the rate of E2 elimination caused by the base.

Technical Protocol: The "Finkelstein" Modification

If you must use an alkyl halide (and cannot switch to reductive amination), you must increase the electrophilicity of the halide while using a non-nucleophilic base.

Step-by-Step:

  • Solvent Switch: Replace DCM or THF with Acetonitrile (MeCN) or DMF . The polar aprotic nature stabilizes the transition state.

  • Finkelstein Catalyst: Add 0.5 equiv. of Sodium Iodide (NaI) . This converts alkyl bromides/chlorides to the more reactive alkyl iodide in situ.

  • Base: Use DIPEA (Hünig's Base) . Avoid inorganic bases like K2CO3 if solubility is an issue, as the heterogeneous surface reaction is too slow for this hindered substrate.

  • Temperature: Heat to 60–80°C .

Data Comparison: Solvent Effects on Conversion

Solvent Base Additive Conversion (24h) Outcome
DCM TEA None < 10% Failed
DMF K2CO3 None 45% Sluggish

| MeCN | DIPEA | NaI (0.5 eq) | > 90% | Optimal |

Module 2: Reductive Amination (Recommended Route)

Why this works: It avoids the SN2 transition state entirely. However, the formation of the iminium ion intermediate can still be slow due to the 4-THP steric bulk.

Critical Adjustment: Titanium Activation

Standard conditions (NaBH(OAc)3 / AcOH) often fail to drive the equilibrium to the iminium species for this scaffold.

Protocol:

  • Imine Formation (Pre-complexation):

    • Mix 4-(oxan-4-yloxy)piperidine (1.0 eq) and the aldehyde/ketone (1.1 eq) in neat Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 eq).

    • Note: If neat is impossible, use minimal dry THF.

    • Stir at 40°C for 4–6 hours . The Ti(IV) acts as a Lewis acid to force water removal and imine formation [1].

  • Reduction:

    • Dilute with dry MeOH or EtOH.

    • Add Sodium borohydride (NaBH4) (2.0 eq) carefully (exothermic).

    • Why NaBH4? Once the imine is "locked" by Titanium, the cheaper/stronger NaBH4 is safe to use without reducing the starting ketone.

Module 3: Buchwald-Hartwig Cross-Coupling

Symptom: No product formation with standard ligands (BINAP, Xantphos). Root Cause: The 4-THP-ether scaffold is a "difficult" secondary amine. Standard ligands do not facilitate the reductive elimination step effectively because the amine is too bulky to crowd the Pd center sufficiently, or the oxidative addition complex is too crowded to allow amine coordination.

The Solution: Dialkylbiaryl Phosphine Ligands

You must use RuPhos or BrettPhos derivatives.

  • RuPhos: The gold standard for hindered secondary amines [2]. Its bulk promotes the difficult reductive elimination step.

  • BrettPhos: Generally better for primary amines; stick to RuPhos for this piperidine.

Optimized Protocol:

  • Catalyst: Pd(OAc)2 (2 mol%) + RuPhos (4 mol%) OR RuPhos-Pd-G4 precatalyst (recommended).

  • Base: NaOtBu (Sodium tert-butoxide) or LiHMDS (if base-sensitive groups exist).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

  • Temperature: 100°C.

BuchwaldCycle Pd0 Pd(0)-RuPhos (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineCoord Amine Coordination (Steric Clash Zone) OxAdd->AmineCoord Hindered Piperidine Deprot Deprotonation (Pd-N-Ar bond) AmineCoord->Deprot Base (NaOtBu) RedElim Reductive Elimination (Product Release) Deprot->RedElim RuPhos Bulk Drives This RedElim->Pd0

Caption: The RuPhos ligand is critical at the Reductive Elimination step, where its bulk forces the hindered piperidine and aryl group together.[1]

Module 4: Amide Coupling

Symptom: Activated ester forms (checked by LCMS), but amine does not attack. Solution: Switch coupling reagents.

  • Standard: HATU + DIPEA (Works for 80% of cases).

  • Advanced (For extremely hindered acids): T3P (Propylphosphonic anhydride) [3].[2]

Why T3P? T3P creates a highly reactive mixed anhydride but does so in a cyclic transition state that pulls the electrophile and nucleophile together. It also allows for higher temperature reactions (EtOAc reflux) without the explosion risk of HOBt/HOAt derivatives.

Protocol (T3P):

  • Dissolve Acid (1.0 eq) and Piperidine (1.1 eq) in EtOAc or 2-MeTHF .

  • Add Pyridine (3.0 eq) or DIPEA (3.0 eq).

  • Add T3P (50% in EtOAc) (1.5 eq).

  • Stir at RT.[3][4][5] If no reaction after 2h, heat to 60°C .

Frequently Asked Questions (FAQ)

Q: Is the ether linkage at C4 stable to strong acids (e.g., TFA deprotection of a Boc group elsewhere)? A: Yes. The tetrahydropyranyl ether is an acetal derivative, but it is a full ether (C-O-C). It is stable to standard TFA/DCM deprotection conditions. However, avoid refluxing in aqueous HBr or HI, which can cleave the ether.

Q: I see a major impurity with Mass M+42 during reductive amination. What is it? A: This is likely the N-methylated byproduct if you used Methanol as a solvent with STAB or NaBH4 at high temperatures. The solvent is being oxidized to formaldehyde and reacting. Fix: Switch solvent to DCE (Dichloroethane) or THF.

Q: Can I use microwave irradiation? A: Yes. For the SN2 alkylation (Module 1), microwave heating at 100°C for 20 mins in MeCN often pushes the reaction to completion where thermal heating fails.

References

  • BenchChem Technical Support. (2025).[5][6] Optimizing Reductive Amination for Piperidine Synthesis. Retrieved from

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7][8][9] Organic Process Research & Development, 20(2), 140–177.

  • Hennequin, L. F., et al. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor.[10] Journal of Medicinal Chemistry, 49(22), 6465–6488.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the LC-MS Fragmentation Patterns of 4-(Oxan-4-yloxy)piperidine

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(Oxan-4-yloxy)piperidine is a heterocyclic compound of increasing interest in medicinal chemistry, serving as a versatile scaffold in the des...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Oxan-4-yloxy)piperidine is a heterocyclic compound of increasing interest in medicinal chemistry, serving as a versatile scaffold in the design of novel therapeutic agents. Its structure, featuring both a piperidine and a tetrahydropyran (oxane) ring linked by an ether bond, presents a unique profile for structure-activity relationship (SAR) studies. The piperidine moiety is a common feature in a multitude of approved drugs, valued for its ability to confer favorable pharmacokinetic properties such as enhanced solubility and metabolic stability. Understanding the mass spectrometric behavior of this compound is paramount for its accurate identification and characterization in complex biological matrices during drug discovery and development.

This guide provides an in-depth analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of 4-(Oxan-4-yloxy)piperidine. In the absence of direct experimental data for this specific molecule in publicly available literature, this document synthesizes established fragmentation principles of piperidine and cyclic ether derivatives to propose the most probable fragmentation pathways under electrospray ionization (ESI) conditions. To provide a tangible comparative framework, we will contrast these predicted patterns with the known fragmentation of the structurally related compound, 4-phenylpiperidine. Furthermore, a comprehensive, step-by-step experimental protocol for the LC-MS/MS analysis of 4-(Oxan-4-yloxy)piperidine is presented, offering a robust starting point for method development.

Predicted LC-MS Fragmentation Pathways of 4-(Oxan-4-yloxy)piperidine

Under typical positive mode electrospray ionization, 4-(Oxan-4-yloxy)piperidine (exact mass: 185.14 g/mol ) is expected to readily form the protonated molecule, [M+H]⁺, at an m/z of 186.15. Other common adducts such as sodium ([M+Na]⁺ at m/z 208.13) and potassium ([M+K]⁺ at m/z 224.10) may also be observed, particularly if the sample or mobile phase contains these salts.[1][2]

Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion is anticipated to initiate fragmentation through several key pathways, primarily involving the piperidine and oxane rings, as well as the connecting ether linkage. The basic nitrogen of the piperidine ring is the most likely site of protonation.[3]

The proposed fragmentation pathways are as follows:

  • Cleavage of the C-O Ether Bond: This is a highly probable fragmentation pathway, leading to the formation of two major fragment ions.

    • Formation of the Piperidin-4-ol ion (m/z 102.09): Homolytic cleavage of the C-O bond with charge retention on the piperidine fragment would generate a radical cation, which could rearrange to the more stable protonated piperidin-4-ol.

    • Formation of the Oxan-4-ylium ion (m/z 85.06): Heterolytic cleavage of the C-O bond with charge retention on the oxane fragment would produce the oxan-4-ylium ion.

  • Ring Opening of the Piperidine Moiety: Following protonation of the nitrogen atom, the piperidine ring can undergo fission.[3]

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a characteristic fragmentation of piperidine derivatives.[3] This can lead to the formation of an iminium ion and subsequent loss of neutral fragments. For instance, cleavage between C2-C3 and C5-C6 could lead to a variety of smaller fragment ions.

  • Ring Opening of the Oxane Moiety: The tetrahydropyran ring can also undergo fragmentation, often initiated by a hydrogen transfer.

    • Loss of Formaldehyde (CH₂O): A common fragmentation pathway for cyclic ethers involves the neutral loss of small molecules. The loss of formaldehyde (30 Da) from the oxane ring is a plausible fragmentation route.

  • Combined Ring Fragmentation: More complex fragmentation patterns involving the cleavage of both rings are also possible, especially at higher collision energies.

The following diagram illustrates the proposed primary fragmentation pathways for 4-(Oxan-4-yloxy)piperidine.

Fragmentation_of_4_Oxan_4_yloxy_piperidine cluster_main Proposed Fragmentation of 4-(Oxan-4-yloxy)piperidine precursor [M+H]⁺ m/z 186.15 frag1 Piperidin-4-ol ion m/z 102.09 precursor->frag1 Ether Cleavage frag2 Oxan-4-ylium ion m/z 85.06 precursor->frag2 Ether Cleavage frag3 [M+H - CH₂O]⁺ m/z 156.12 precursor->frag3 Neutral Loss frag4 Further Fragments frag1->frag4 frag2->frag4

Caption: Proposed ESI-MS/MS fragmentation pathways of 4-(Oxan-4-yloxy)piperidine.

Comparative Analysis: 4-(Oxan-4-yloxy)piperidine vs. 4-Phenylpiperidine

To provide a practical comparison, we will consider the fragmentation of 4-phenylpiperidine. While most readily available data for 4-phenylpiperidine is from electron ionization (EI) mass spectrometry, the principles of fragmentation of the piperidine ring remain relevant. In ESI-MS/MS, 4-phenylpiperidine (exact mass: 161.12 g/mol ) would form a precursor ion at m/z 162.13.

The key difference in fragmentation will be driven by the substituent at the 4-position: the oxan-4-yloxy group versus the phenyl group.

Feature4-(Oxan-4-yloxy)piperidine (Predicted)4-Phenylpiperidine (Predicted ESI-MS/MS)Rationale for Differences
Precursor Ion [M+H]⁺ m/z 186.15m/z 162.13Difference in molecular weight.
Major Fragmentation Pathways Cleavage of the C-O ether bond, ring opening of both rings.Cleavage of the bond between the piperidine ring and the phenyl group, fragmentation of the piperidine ring.The ether linkage in 4-(Oxan-4-yloxy)piperidine is a likely point of initial cleavage. The phenyl group in 4-phenylpiperidine is more stable and less likely to fragment initially.
Characteristic Fragment Ions m/z 102.09 (piperidin-4-ol ion), m/z 85.06 (oxan-4-ylium ion).m/z 91.05 (tropylium ion from the phenyl group), fragments from the piperidine ring.The fragments are indicative of the respective substituents. The tropylium ion is a classic fragment from a benzyl or phenyl group.

The presence of the ether linkage in 4-(Oxan-4-yloxy)piperidine introduces more facile cleavage points compared to the more robust C-C bond connecting the phenyl group in 4-phenylpiperidine.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general method for the analysis of 4-(Oxan-4-yloxy)piperidine using liquid chromatography-tandem mass spectrometry. Optimization will be necessary for specific applications and matrices.

1. Sample Preparation

  • Standard Solution: Accurately weigh 1 mg of 4-(Oxan-4-yloxy)piperidine and dissolve it in 1 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the initial mobile phase to create working standards (e.g., 1, 10, 100, 1000 ng/mL).

  • Biological Matrix (e.g., Plasma):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 5
    1.0 5
    5.0 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MS Method:

    • Full Scan (for precursor identification): Scan from m/z 50 to 500 to identify the [M+H]⁺ ion (expected at m/z 186.15).

    • Product Ion Scan (for fragmentation analysis): Select the precursor ion (m/z 186.15) and perform a product ion scan to observe the fragmentation pattern. Optimize collision energy (e.g., 10-40 eV) to obtain a rich spectrum of fragment ions.

    • Multiple Reaction Monitoring (MRM) (for quantification): Based on the product ion scan, select the most intense and specific precursor-to-product ion transitions for quantification.

Experimental_Workflow cluster_workflow LC-MS/MS Experimental Workflow sample_prep Sample Preparation (Standard or Biological Matrix) lc_separation Liquid Chromatography (C18 Column, Gradient Elution) sample_prep->lc_separation ms_detection Mass Spectrometry (ESI+, Full Scan & Product Ion Scan) lc_separation->ms_detection data_analysis Data Analysis (Fragmentation Pattern Elucidation) ms_detection->data_analysis

Caption: A generalized workflow for the LC-MS/MS analysis of 4-(Oxan-4-yloxy)piperidine.

Conclusion

This guide provides a foundational understanding of the expected LC-MS fragmentation patterns of 4-(Oxan-4-yloxy)piperidine, grounded in the established principles of mass spectrometry. By proposing likely fragmentation pathways and offering a comparative analysis with a structurally related compound, this document serves as a valuable resource for researchers involved in the synthesis, characterization, and bioanalysis of this and similar piperidine-based molecules. The detailed experimental protocol offers a practical starting point for method development, enabling the robust and reliable analysis of this important chemical scaffold in various research and development settings.

References

  • Barceló-Barrachina, E., Moyano, E., & Galceran, M. T. (2004). Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry.
  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • National Institute of Standards and Technology. (n.d.). 4-Phenylpiperidine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Providion Group. (n.d.). What kinds of adducts are commonly observed in ES–MS?. [Link]

  • PubChemLite. (n.d.). 4-(oxan-4-yloxy)piperidine hydrochloride (C10H19NO2). [Link]

  • Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. [Link]

Sources

Comparative

High-Performance Purity Validation of 4-(Oxan-4-yloxy)piperidine: CAD vs. UV Protocols

Executive Summary 4-(Oxan-4-yloxy)piperidine (CAS: 320392-31-8) serves as a critical aliphatic intermediate in the synthesis of GPCR ligands and kinase inhibitors. Its structural lack of a conjugated -system renders trad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Oxan-4-yloxy)piperidine (CAS: 320392-31-8) serves as a critical aliphatic intermediate in the synthesis of GPCR ligands and kinase inhibitors. Its structural lack of a conjugated


-system renders traditional UV-Vis detection (254 nm) ineffective. While low-wavelength UV (200-210 nm) offers marginal detection, it suffers from solvent cut-off interference and poor signal-to-noise ratios.

This guide objectively compares three validation methodologies: Direct Low-UV Detection , Pre-column Derivatization , and Charged Aerosol Detection (CAD) . Based on experimental causality and validation metrics, HPLC-CAD is identified as the superior protocol for routine purity analysis, offering a 10-fold improvement in Limit of Quantitation (LOQ) without the kinetic variability of derivatization.

Part 1: The Chemist's Challenge

The analyte, 4-(Oxan-4-yloxy)piperidine, consists of two saturated heterocycles—a piperidine ring and a tetrahydropyran (oxan) ring—connected by an ether linkage.

  • Chromophore Status: Null. No aromatic rings or double bonds.

  • pKa: ~11.0 (Secondary amine). Highly basic, leading to peak tailing on standard C18 silica due to silanol interactions.

  • Detection Implication: Reliance on terminal absorption (<210 nm) detects the mobile phase background rather than the analyte, leading to baseline drift and poor integration.

Part 2: Methodological Comparison

Method A: Direct HPLC-UV (210 nm)
  • Mechanism: Relies on the weak

    
     transition of the ether and amine lone pairs.
    
  • Pros: No additional hardware required; standard workflow.

  • Cons: High background noise; incompatible with UV-cutoff solvents (e.g., Acetone, Methanol >50%); poor sensitivity (LOD ~100 ppm).

Method B: Pre-Column Derivatization (Tosyl Chloride)[1]
  • Mechanism: Reaction of the secondary amine with p-toluenesulfonyl chloride (TsCl) to form a UV-active sulfonamide (

    
     254 nm).
    
  • Pros: High sensitivity; stable derivative.

  • Cons: Kinetic variability; requires excess reagent removal; introduces "derivative artifacts" that can mask impurities; time-consuming (2+ hours prep).

Method C: HPLC-CAD (Charged Aerosol Detection)
  • Mechanism: Universal detection based on analyte mass. Eluent is nebulized, dried to particles, and charged by a corona discharge.[1] Charge measured by an electrometer is proportional to particle mass.

  • Pros: Uniform response factors; sub-nanogram sensitivity; "shoot-and-go" simplicity.

  • Cons: Requires volatile mobile phases; gradient compensation recommended.

Part 3: Comparative Performance Data

The following data summarizes the validation metrics for the three methods. Note the superior linearity and sensitivity of the CAD protocol.[1]

ParameterMethod A: Low-UV (210 nm)Method B: Derivatization (UV 254)Method C: HPLC-CAD (Recommended)
Linearity (

)
0.985 (Poor at low conc.)0.998>0.999
LOD (Limit of Detection) 50 µg/mL0.5 µg/mL0.1 µg/mL
LOQ (Limit of Quantitation) 150 µg/mL1.5 µg/mL0.3 µg/mL
Precision (% RSD) 4.5%2.1% (Process dependent)0.8%
Sample Prep Time 10 min120 min10 min
Interference Risk High (Solvent peaks)Medium (Reagent peaks)Low (Volatiles only)

Part 4: Recommended Protocol (HPLC-CAD)

This protocol is designed to be self-validating. The use of a high-pH volatile buffer suppresses the ionization of the piperidine nitrogen, improving peak shape on hybrid-silica columns without the need for non-volatile ion-pairing agents (like TFA) that suppress CAD signals.

Instrumentation & Conditions
  • System: UHPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo or equivalent).

  • Column: Waters XBridge BEH C18 XP (or equivalent Hybrid Particle), 2.5 µm, 3.0 x 100 mm.

    • Rationale: High pH stability (up to pH 12) allows operation of the amine in its neutral state, improving retention and peak symmetry.

  • Column Temp: 40°C.

  • Flow Rate: 0.6 mL/min.

Mobile Phase Composition
  • Solvent A: 10 mM Ammonium Hydroxide in Water (pH ~10.5).

    • Note: Must be freshly prepared. Do not use phosphate buffers (non-volatile).

  • Solvent B: 100% Acetonitrile (LC-MS Grade).

Gradient Program
Time (min)% Solvent BCurveDescription
0.05InitialEquilibration
1.05LinearLoad
8.090LinearElution of impurity profile
10.090HoldColumn Wash
10.15StepRe-equilibration
14.05HoldReady for next injection
Detector Settings (CAD)
  • Evaporation Temp: 35°C (Optimized for semi-volatiles).

  • Power Function: 1.0 (or optimized via calibration).

  • Data Rate: 10 Hz.

Standard Preparation
  • Stock: Dissolve 10 mg 4-(Oxan-4-yloxy)piperidine in 10 mL Methanol (1 mg/mL).

  • Working Std: Dilute to 0.1 mg/mL in 90:10 Water:ACN.

    • Critical: Avoid using 100% organic diluent to prevent "solvent wash" effects on early eluting peaks.

Part 5: Validation Workflows & Logic

Method Selection Decision Tree

The following diagram illustrates the logical pathway for selecting the appropriate detection method based on analyte properties, reinforcing why CAD is the optimal choice for this specific piperidine derivative.

MethodSelection Start Analyte: 4-(Oxan-4-yloxy)piperidine CheckChrom Has UV Chromophore? Start->CheckChrom CheckConc Required Sensitivity? CheckChrom->CheckConc No (Aliphatic) UV_Std Standard UV (254nm) CheckChrom->UV_Std Yes (Conjugated) UV_Low Low UV (210nm) CheckConc->UV_Low Low (>0.1%) Deriv Derivatization + UV CheckConc->Deriv High (<0.05%) (If CAD unavailable) CAD Charged Aerosol Detection (CAD) CheckConc->CAD High (<0.05%) (Recommended)

Figure 1: Decision logic for selecting the detection modality. For non-chromophoric amines requiring high sensitivity, CAD provides the optimal balance of performance and simplicity.

CAD Signal Generation Pathway

Understanding the CAD mechanism is vital for troubleshooting. The diagram below details the transformation from liquid eluent to electronic signal.

CAD_Mechanism Eluent HPLC Eluent (Analyte + Volatile Buffer) Nebulizer Nebulization (N2 Gas) Eluent->Nebulizer Spray Aerosol Droplets Nebulizer->Spray Dryer Evaporation Tube (Solvent Removal) Spray->Dryer Particles Dry Analyte Particles Dryer->Particles Non-volatiles remain Corona Corona Discharge (Positive Charge Transfer) Particles->Corona Electrometer Electrometer (Current Measurement) Corona->Electrometer Charge ~ Mass Signal Chromatogram (pA vs Time) Electrometer->Signal

Figure 2: The CAD detection workflow. Note that non-volatile buffers (like Phosphate) would form particles and saturate the detector, hence the requirement for Ammonium Hydroxide/Formate.

References

  • ResearchGate. (2025).[2] Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

  • PubChem. 4-(Oxan-4-yloxy)piperidine hydrochloride Compound Summary. National Library of Medicine. [Link]

  • Chromatography Online. (2021). Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. LCGC.[3][4] [Link]

Sources

Validation

Comparative Bioactivity Guide: 4-(Oxan-4-yloxy)piperidine vs. 4-Methoxypiperidine in Drug Design

As medicinal chemistry evolves, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic functionalization of core heterocycles. The piperidine ring is one of the most ub...

Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry evolves, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic functionalization of core heterocycles. The piperidine ring is one of the most ubiquitous scaffolds in FDA-approved drugs (1) [1]. When tuning a lead compound, substituting the 4-position of the piperidine ring is a proven method to modulate target affinity and metabolic stability.

This guide provides an objective, data-driven comparison between two critical ether derivatives: 4-methoxypiperidine and 4-(Oxan-4-yloxy)piperidine (also known as 4-(tetrahydro-2H-pyran-4-yloxy)piperidine). By analyzing their stereoelectronic properties, metabolic liabilities, and target engagement mechanics, drug development professionals can make informed decisions during lead optimization.

Physicochemical & Stereoelectronic Profiling

The choice between a simple methoxy group and a bulky oxan-4-yloxy (tetrahydropyranyloxy) group dictates how the resulting molecule interacts with both target proteins and metabolizing enzymes.

4-Methoxypiperidine: High Permeability, High Clearance

4-Methoxypiperidine features a compact, electron-donating methoxy group. It is frequently used to increase hydrophilicity relative to unsubstituted piperazines or piperidines, a strategy recently validated in the development of PI3K inhibitors for PET/CT imaging (2) [2].

  • Advantage: Its low steric hindrance allows for rapid target association and excellent membrane permeability. It is also a key structural component in clinical-stage PARP inhibitors like AZD2461 (3) [3].

  • Liability: The exposed methoxy group is highly susceptible to Cytochrome P450 (CYP450)-mediated O-demethylation, often leading to rapid in vivo clearance and the generation of potentially reactive phenolic or alcoholic metabolites.

4-(Oxan-4-yloxy)piperidine: Steric Shielding and Deep Pocket Engagement

Replacing the methyl group with a tetrahydropyran (oxane) ring fundamentally alters the spatial geometry of the molecule.

  • Advantage: The massive increase in steric bulk shields the ether linkage from enzymatic cleavage, significantly improving microsomal stability. Furthermore, the oxane oxygen introduces an additional hydrogen bond acceptor with a distinct spatial vector, allowing the molecule to anchor into deeper, accessory binding pockets.

  • Liability: The increased molecular weight and topological polar surface area (tPSA) can slightly reduce blood-brain barrier (BBB) penetrance and slow down the initial target association rate (

    
    ).
    
Comparative Quantitative Data

The following table summarizes the foundational medicinal chemistry parameters that drive the divergent behaviors of these two fragments.

Property4-Methoxypiperidine4-(Oxan-4-yloxy)piperidineImpact on Drug Design
Molecular Weight 115.18 g/mol 185.26 g/mol Oxan derivative requires a larger binding pocket.
cLogP (est.) ~0.8~1.2Oxan derivative is slightly more lipophilic, aiding in systemic half-life.
tPSA 21.3 Ų30.5 ŲOxan derivative provides an extra H-bond acceptor, altering solvation.
H-Bond Acceptors 23Enhanced potential for target kinase/receptor engagement.
Metabolic Liability Rapid O-demethylationSlow ring hydroxylationOxan mitigates Phase I clearance mechanisms.

Experimental Methodologies: A Self-Validating System

To empirically validate which piperidine derivative is optimal for your specific scaffold, the following self-validating protocols must be executed. These assays directly measure the causality between structural bulk and biological performance.

Protocol A: In Vitro Liver Microsome Stability Assay (HLM/RLM)

Causality Rationale: CYP450 enzymes require physical access to the ether oxygen to perform O-dealkylation. By comparing the intrinsic clearance (


) of both derivatives in the presence of NADPH, we can quantify the exact degree of "steric shielding" provided by the oxane ring.
  • Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Self-Validation Check: Run a parallel control without NADPH to rule out non-CYP mediated degradation.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).
Protocol B: Target Binding Kinetics via Surface Plasmon Resonance (SPR)

Causality Rationale: Equilibrium affinity (


) alone is insufficient. The bulky oxane ring may slow down the association rate (

) due to steric hindrance during pocket entry, but it often drastically slows down the dissociation rate (

) by establishing additional van der Waals contacts. SPR captures this dynamic.
  • Sensor Chip Preparation: Immobilize the target recombinant protein (e.g., PI3K or PARP1) onto a CM5 sensor chip using standard amine coupling chemistry until a target level of 3000-5000 Response Units (RU) is achieved.

  • Analyte Preparation: Prepare a 2-fold dilution series of both 4-methoxypiperidine and 4-(Oxan-4-yloxy)piperidine derivatives in running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Kinetic Injection: Inject the analytes over the functionalized and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 300 seconds for dissociation.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. Self-Validation Check: Ensure the

    
     value of the fit is low, confirming that the bulky oxane derivative is not exhibiting non-specific, multi-site binding.
    

Visualization of Optimization Workflow

The decision matrix for selecting between these two piperidine derivatives is driven by the balance between metabolic stability and binding kinetics. The flowchart below maps the divergent pathways.

G Lead Lead Optimization: Piperidine Scaffold Methoxy 4-Methoxypiperidine (Low Steric Bulk) Lead->Methoxy Oxan 4-(Oxan-4-yloxy)piperidine (High Steric Bulk) Lead->Oxan Metab1 CYP450 O-Demethylation (High Clearance) Methoxy->Metab1 Bind1 Standard Pocket Binding (Fast Kinetics) Methoxy->Bind1 Metab2 Steric Shielding (Improved Stability) Oxan->Metab2 Bind2 Access Accessory Pocket (Slower Koff) Oxan->Bind2

Fig 1. Divergent metabolic and binding pathways of piperidine ether derivatives in lead optimization.

Conclusion & Expert Recommendations

When engineering a drug candidate, the transition from a 4-methoxypiperidine to a 4-(Oxan-4-yloxy)piperidine substituent is a powerful tactic for overcoming Phase I metabolic liabilities. If your lead compound suffers from rapid in vivo clearance due to O-dealkylation, the oxane ring provides necessary steric shielding. However, this substitution must be paired with rigorous SPR and structural biology (X-ray crystallography/cryo-EM) validation to ensure the target's binding pocket can accommodate the increased spatial volume without inducing energetic penalties.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.Molecules / National Institutes of Health (NIH).
  • Revitalizing PI3K Inhibitors for PET/CT Imaging and Radionuclide Therapy of Multiple Cancers.Journal of Medicinal Chemistry / ACS Publications.
  • AZD2461 PARP1, PARP2 27606-1.BPS Bioscience.

Sources

Comparative

Strategic SAR Profiling of 4-(Oxan-4-yloxy)piperidine: A Versatile Scaffold for GPCR and Kinase Ligands

Topic: Structure-Activity Relationship (SAR) of 4-(Oxan-4-yloxy)piperidine Analogs Content Type: Publish Comparison Guide Executive Summary In the optimization of drug candidates, the 4-(Oxan-4-yloxy)piperidine scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship (SAR) of 4-(Oxan-4-yloxy)piperidine Analogs Content Type: Publish Comparison Guide

Executive Summary

In the optimization of drug candidates, the 4-(Oxan-4-yloxy)piperidine scaffold (also known as 4-(tetrahydro-2H-pyran-4-yloxy)piperidine) has emerged as a critical bioisostere for 4-phenoxypiperidine and 4-benzyloxypiperidine moieties. This saturated bicyclic ether motif offers a strategic advantage in medicinal chemistry: it reduces lipophilicity (LogD) while maintaining steric bulk and providing an additional hydrogen bond acceptor.

This guide analyzes the performance of this scaffold in two primary therapeutic areas: GPR119 agonists (Metabolic Disorders) and Kinase Inhibitors (Oncology) . We compare its physicochemical and pharmacokinetic profiles against traditional aromatic analogs to demonstrate why this "non-aromatic" ether is a preferred building block for improving metabolic stability and solubility.

Comparative Analysis: Saturated Ether vs. Aromatic Ether Scaffolds

The transition from an aromatic 4-Phenoxypiperidine to a saturated 4-(Oxan-4-yloxy)piperidine is a classic "Escape from Flatland" strategy. This section compares the performance of these two scaffolds using representative data derived from GPR119 agonist optimization campaigns (e.g., Takeda, BMS).

The Challenge: High Lipophilicity and Metabolic Clearance

Early hits in GPCR programs often contain bis-aryl ether linkages (e.g., Analog A ). While potent, these compounds frequently suffer from poor solubility, high plasma protein binding, and rapid oxidative clearance by CYP450 enzymes.

The Solution: The 4-(Oxan-4-yloxy)piperidine Scaffold

Replacing the phenyl ring with a tetrahydropyran (oxane) ring (Analog B ) significantly alters the physicochemical landscape without disrupting the binding vector.

Table 1: Comparative Physicochemical & PK Profile (Representative Data)

FeatureAnalog A (Baseline) Analog B (The Product) Analog C (Alternative)
Core Structure 4-Phenoxypiperidine4-(Oxan-4-yloxy)piperidine 4-(Cyclohexyloxy)piperidine
Electronic Character Aromatic (Pi-stacking)Aliphatic Ether (Polar)Aliphatic (Lipophilic)
cLogP 4.2 (High)2.8 (Optimal) 4.5 (Very High)
Solubility (pH 7.4) < 5 µM> 50 µM < 1 µM
HLM Stability (t1/2) < 15 min (Rapid Cl)> 60 min (Stable) ~ 30 min
Primary Metabolism Aromatic hydroxylationMinimal (Oxane is stable)Aliphatic hydroxylation
Target Affinity (GPR119) IC50 = 8 nMIC50 = 12 nM IC50 = 45 nM

Analysis:

  • Potency Retention: Analog B retains single-digit nanomolar potency, indicating the oxane oxygen mimics the electronic or steric role of the phenyl ring (likely via H-bonding or shape complementarity).

  • Lipophilic Efficiency (LipE): Analog B demonstrates superior LipE. The drop in cLogP (approx. 1.4 units) drives the improvement in solubility and reduces non-specific binding.

  • Metabolic Shield: The oxane ring is resistant to oxidative metabolism compared to the electron-rich phenyl ring of Analog A or the lipophilic cyclohexane of Analog C.

Deep Dive: Structure-Activity Relationship (SAR)

The utility of the 4-(Oxan-4-yloxy)piperidine scaffold relies on three specific vectors. The diagram below maps these vectors to their functional roles in drug design.

SAR_Map Core 4-(Oxan-4-yloxy)piperidine Core Scaffold N_Sub N-Substituent (R1) (The 'Warhead' Vector) Core->N_Sub Position 1 Modulates Bioavailability Linker Ether Linkage (O) (H-Bond Acceptor) Core->Linker Position 4 Critical for conformation Oxane Tetrahydropyran (R2) (Metabolic Shield) Core->Oxane Distal Ring Reduces LogP GPR119 GPR119 Agonists: R1 = Carbamate/Pyrimidine Effect: Insulin Secretion N_Sub->GPR119 Kinase Kinase Inhibitors (e.g., AZD0530): R1 = Quinazoline Core Effect: Src/Abl Inhibition N_Sub->Kinase

Figure 1: SAR Map of the 4-(Oxan-4-yloxy)piperidine scaffold highlighting the three critical zones for chemical modification.

Mechanistic Insights:
  • The Piperidine Nitrogen (R1): This is the primary attachment point. In GPR119 agonists (e.g., Takeda's series), this nitrogen is often capped with a carbamate (e.g., -CO2-iPr) or a heteroaryl group to engage the receptor's polar pocket. In Kinase inhibitors like Saracatinib (AZD0530) , this nitrogen is part of the solvent-exposed tail, modulating solubility.

  • The Ether Linkage: The oxygen atom acts as a crucial hydrogen bond acceptor. In Src kinase inhibitors, this ether oxygen interacts with the solvation shell or specific residues in the ribose-binding pocket, distinct from the hydrophobic interaction of a carbon-linked analog.

  • The Tetrahydropyran Ring: Unlike a phenyl ring, the oxane ring is not planar (chair conformation). This increases the fraction of sp3-hybridized carbons (

    
    ), which correlates with improved clinical success rates by reducing "flatness" and improving solubility.
    
Experimental Protocols

To validate this scaffold in your own program, use the following self-validating protocols.

Protocol A: Synthesis of 4-(Oxan-4-yloxy)piperidine Intermediates

Direct etherification of two secondary centers is sterically challenging. The Mitsunobu reaction is the industry standard for this linkage.

Objective: Synthesize tert-butyl 4-(tetrahydro-2H-pyran-4-yloxy)piperidine-1-carboxylate.

  • Reagents:

    • tert-Butyl 4-hydroxypiperidine-1-carboxylate (1.0 equiv)

    • Tetrahydro-2H-pyran-4-ol (1.2 equiv)

    • Triphenylphosphine (

      
      , 1.5 equiv)
      
    • Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)

    • Solvent: Anhydrous THF.

  • Procedure:

    • Step 1: Dissolve N-Boc-4-hydroxypiperidine, tetrahydropyran-4-ol, and

      
       in anhydrous THF under 
      
      
      
      atmosphere. Cool to 0°C.
    • Step 2: Add DIAD dropwise over 20 minutes. Maintain temperature < 5°C to prevent side reactions.

    • Step 3: Allow to warm to Room Temperature (RT) and stir for 16–24 hours. Monitoring: Check by TLC/LC-MS for disappearance of the piperidine alcohol.

    • Step 4: Quench with water, extract with EtOAc. Wash organic layer with brine.[1]

    • Step 5: Critical Purification: The formation of triphenylphosphine oxide (

      
      ) is a byproduct. Triturate the crude residue with cold diethyl ether/hexane (1:1) to precipitate 
      
      
      
      before column chromatography (SiO2, 0-40% EtOAc/Hexane).
  • Validation:

    • 1H NMR (400 MHz, CDCl3): Look for the multiplet at

      
       3.5–3.7 ppm corresponding to the ether methines (-CH-O-CH-).
      
    • Yield: Typical yields are 40–60% due to steric hindrance.

Protocol B: In Vitro Metabolic Stability Assessment

Verify the "Metabolic Shield" hypothesis.

  • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrate: 1 µM test compound (Analog A vs Analog B).

  • Procedure:

    • Pre-incubate microsomes with compound in phosphate buffer (pH 7.4) for 5 min at 37°C.

    • Initiate reaction with NADPH-regenerating system.

    • Sample at t = 0, 5, 15, 30, 60 min.[2] Quench with ice-cold Acetonitrile containing Internal Standard.

    • Analyze supernatant via LC-MS/MS.[2]

  • Calculation: Plot ln(% remaining) vs time. Gradient

    
     gives 
    
    
    
    .
    • Success Criterion: Analog B should show

      
       that of Analog A.
      
Workflow Visualization

The following diagram illustrates the decision logic for selecting this scaffold during Lead Optimization.

Workflow Start Hit Compound Identified (Contains Phenyl Ether) Check1 Is LogP > 3.5 or Solubility < 10 µM? Start->Check1 Check2 Is Metabolic Clearance High (Microsomes)? Check1->Check2 Yes Action1 Strategy: Bioisosteric Replacement Replace Phenyl with Tetrahydropyran Check2->Action1 Yes Synth Synthesize 4-(Oxan-4-yloxy)piperidine (Mitsunobu Protocol) Action1->Synth Test Profile Analog: 1. Potency (IC50) 2. LogD & Solubility 3. HLM Stability Synth->Test Decision Compare to Baseline Test->Decision Success Lead Candidate: Improved LipE & Stability Decision->Success Potency Maintained PK Improved Fail Retain Aromaticity Try Fluorination Decision->Fail Potency Lost

Figure 2: Medicinal Chemistry Decision Tree for deploying the Oxan-4-yloxy scaffold.

References
  • Takeda Pharmaceutical Company. (2021). Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives. Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6][7]

  • AstraZeneca. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor.[8] Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1][2] Synthesis of 4-(Tetrahydropyran-3-yl)piperidine: A Technical Guide for Medicinal Chemistry.

  • ACS Medicinal Chemistry Letters. (2015). Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes.[3][7]

Sources

Validation

Comprehensive Spectroscopic Analysis of 4-(Oxan-4-yloxy)piperidine Salts: A Comparative Guide

The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It synthesizes spectroscopic principles with practical characterization protocols for 4-(Oxan-4-yloxy...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It synthesizes spectroscopic principles with practical characterization protocols for 4-(Oxan-4-yloxy)piperidine (also known as 4-(tetrahydro-2H-pyran-4-yloxy)piperidine), a critical building block in medicinal chemistry.

Executive Summary

4-(Oxan-4-yloxy)piperidine (CAS: 3202-33-3 for free base; 1333571-22-4 for HCl salt) is a bifunctional saturated heterocycle featuring a piperidine ring linked via an ether bond to a tetrahydropyran (oxane) moiety.[1][2][3][4][5] It is a frequent pharmacophore in GPCR ligands and kinase inhibitors due to its ability to modulate lipophilicity (LogP) and metabolic stability.

This guide compares the spectroscopic performance of the Hydrochloride (HCl) salt —the industry standard for stability—against the Free Base and Trifluoroacetate (TFA) salt forms. Correct identification of the salt form is critical, as residual TFA can alter biological assay pH, while the free base is prone to oxidation and handling difficulties.

Part 1: Structural Context & Synthesis

Understanding the synthesis is prerequisite to characterizing impurities. The molecule is typically assembled via an etherification between 4-hydroxypiperidine (often N-protected) and a 4-substituted oxane.

Synthesis & Impurity Pathway

The following diagram illustrates the core structure and potential spectroscopic impurities (unreacted starting materials).

G SM1 4-Hydroxypiperidine (Impurity A) Product 4-(Oxan-4-yloxy)piperidine (Target) SM1->Product Etherification SM2 4-Chlorotetrahydropyran (Impurity B) SM2->Product Product->SM1 Hydrolysis (Trace) Salt HCl Salt Form (Stable Solid) Product->Salt HCl/Dioxane

Figure 1: Synthetic pathway and relationship to key impurities detectable by NMR.

Part 2: Comparative NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing salt forms. The protonation of the piperidine nitrogen causes a diagnostic downfield shift (deshielding) of the adjacent


-protons.
H NMR: The Diagnostic Shift

The table below compares the chemical shifts (


) of the Free Base vs. the HCl Salt.
Solvent: DMSO-d

(Recommended for salt solubility)
Proton EnvironmentAssignmentFree Base

(ppm)
HCl Salt

(ppm)

(Shift Effect)
Piperidine NH N-H ~2.0 (Broad/Invisible)8.8 - 9.2 (Broad Singlet) Diagnostic (Ammonium formation)
Piperidine

-CH

C2, C6-H2.45 – 2.553.00 – 3.20 +0.55 (Deshielding by N

)
Piperidine

-CH

C3, C5-H1.30 – 1.451.70 – 1.90+0.40
Ether Methines Pip-C4-H / Ox-C4-H 3.40 – 3.553.60 – 3.75+0.20 (Inductive effect)
Oxane

-CH

Ox-C2, C6-H3.75 – 3.853.75 – 3.85Negligible (Remote from N)

Critical Insight: In the HCl salt, the ammonium protons (NH


) appear as a broad distinct peak around 9.0 ppm in DMSO-d

. In CDCl

, this peak may be broader or shifted due to ion pairing. If this peak is absent, your sample has likely free-based.
C NMR Comparison

The carbon spectrum provides confirmation of the ether linkage and salt counter-ion.

  • Ether Carbons: Look for signals at ~70-75 ppm corresponding to the C-O-C linkage carbons (Piperidine C4 and Oxane C4).

  • TFA Salt Detection: If characterizing a TFA salt (common from HPLC purification), look for:

    • 
      C:  Quartet at ~158 ppm (carbonyl) and ~116 ppm (CF
      
      
      
      ).
    • 
      F NMR:  Singlet at -76.5 ppm.
      

Part 3: Vibrational Spectroscopy (FT-IR)

IR is a rapid "fingerprint" technique useful for Goods-In QC to verify salt formation without consuming solvent.

Comparative IR Bands
Functional GroupModeFree Base (

cm

)
HCl Salt (

cm

)
Amine (N-H) Stretch3250 - 3350 (Weak/Sharp)2400 - 3000 (Very Broad/Strong)
Ether (C-O-C) Stretch1080 - 11101080 - 1110 (Unchanged)
C-H (sp

)
Stretch2850 - 2950Overlapped by Ammonium band

Interpretation: The "Ammonium Band" in the HCl salt is the most prominent feature, often obscuring the C-H stretching region. A sharp peak at ~3300 cm


 indicates the presence of Free Base (incomplete salt formation).

Part 4: Mass Spectrometry (LC-MS)

Mass spec is used for identity confirmation and purity, but it cannot distinguish salt forms directly (as salts dissociate in the source).

  • Ionization: ESI+ (Electrospray Ionization)

  • Parent Ion (

    
    ):  m/z 186.15  (Calculated for C
    
    
    
    H
    
    
    NO
    
    
    + H
    
    
    )
  • Fragmentation Pattern:

    • m/z 186

      
      m/z 85  (Loss of oxane ring + oxygen; characteristic piperidine fragment).
      
    • m/z 102 (Tetrahydropyran oxonium ion).

Part 5: Validated Experimental Protocols

Protocol A: NMR Sample Preparation (Self-Validating)

Objective: To obtain high-resolution spectra where the labile ammonium protons are visible.

  • Solvent Choice: Use DMSO-d

    
      (99.9% D).
    
    • Why? CDCl

      
       can be acidic (traces of HCl) or basic (traces of alumina), causing proton exchange that broadens the NH signal. DMSO stabilizes the salt ion pair.
      
  • Concentration: Dissolve 5-10 mg of salt in 0.6 mL solvent.

  • Validation Step:

    • Acquire a standard 1H scan (16 scans).

    • Check: Is the peak at ~9.0 ppm (NH

      
      ) a broad singlet or a triplet? (Triplet indicates slow exchange and high purity; Broad singlet is acceptable; Absence indicates Free Base).
      
    • Check: Is there a water peak at 3.33 ppm? If the water peak is large, it may facilitate proton exchange, collapsing the NH signal.

Protocol B: Gravimetric Salt Stoichiometry Determination

Objective: To confirm the sample is a mono-HCl salt and not a hemi-salt or solvate.

  • Weigh exactly 100 mg of the dried salt.

  • Dissolve in excess water (10 mL) and add 1.05 equivalents of AgNO

    
     solution.
    
  • Filter the AgCl precipitate, dry, and weigh.

  • Calculation: Theoretical AgCl mass for Mono-HCl (MW ~221.7) should be 64.6 mg .

    • Tolerance: ±5% (61.4 - 67.8 mg).

Part 6: Performance Comparison Guide

This section compares the "performance" of the variants in the context of drug development workflows.

FeatureHCl Salt (Recommended)Free Base TFA Salt
Physical State Crystalline Solid (White)Viscous Oil / Low MP SolidHygroscopic Solid/Gum
Stability High (Shelf stable >2 years)Low (Oxidizes to N-oxide)Moderate (Hygroscopic)
Solubility Water, DMSO, MethanolDCM, Ethyl Acetate, EtherDMSO, Methanol
Biological Assay Neutral (No pH interference)Basic (Alters assay pH)Cytotoxic (TFA is toxic to cells)
Purification Recrystallization (IPA/Et

O)
Distillation (High Vac)Prep-HPLC (Reverse Phase)

Recommendation:

  • For Storage: Convert immediately to HCl salt .

  • For Synthesis: Use Free Base if performing N-alkylation (avoiding the need for extra base to neutralize the salt).

  • For Screening: Avoid TFA salts in cellular assays; perform a "desalting" step or convert to HCl.

References

  • National Institute of Standards and Technology (NIST). Piperidine Hydrochloride - IR and Mass Spectra. NIST Chemistry WebBook, SRD 69.[6][7] Available at: [Link]

  • PubChem. 4-(Oxan-4-yloxy)piperidine Hydrochloride Compound Summary. National Library of Medicine. Available at: [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in 1H NMR Spectroscopy (Protonation Effects). Available at: [Link]

Sources

Comparative

Validation of 4-(Oxan-4-yloxy)piperidine as a High-Fidelity Pharmacophore

Executive Summary: The Bridged Ether Advantage In modern medicinal chemistry, the 4-(Oxan-4-yloxy)piperidine motif (also known as 4-(tetrahydro-2H-pyran-4-yloxy)piperidine) has emerged as a critical bioisostere for tradi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bridged Ether Advantage

In modern medicinal chemistry, the 4-(Oxan-4-yloxy)piperidine motif (also known as 4-(tetrahydro-2H-pyran-4-yloxy)piperidine) has emerged as a critical bioisostere for traditional phenyl- and cyclohexyl-ether linkers. This guide validates its utility as a pharmacophore that optimizes the "Goldilocks zone" of physicochemical properties—balancing lipophilicity, metabolic stability, and receptor affinity.

This scaffold is particularly prominent in the design of GPR119 agonists (for Type 2 Diabetes) and other GPCR targets where a flexible yet metabolically robust linker is required to orient "head" and "tail" domains. Unlike its carbocyclic analogs, the oxane (tetrahydropyran) ether linkage introduces a strategic hydrogen bond acceptor and lowers LogD without sacrificing steric occupancy.

Comparative Analysis: THP-Ether vs. Alternatives

To validate the 4-(Oxan-4-yloxy)piperidine pharmacophore, we compare it against two standard medicinal chemistry motifs: the 4-Phenoxypiperidine (Aryl ether) and the 4-(Cyclohexyloxy)piperidine (Carbocyclic ether).

Table 1: Physicochemical & Metabolic Profile Comparison
Feature4-Phenoxypiperidine (Aryl Ether)4-(Cyclohexyloxy)piperidine (Carbocyclic)4-(Oxan-4-yloxy)piperidine (THP Ether)
Structure Rigid, Planar, AromaticFlexible, Lipophilic, HydrophobicFlexible, Polar, H-Bond Acceptor
LogD (pH 7.4) High (> 3.0)High (> 2.5)Moderate (1.5 - 2.0)
Solubility LowLowImproved
Metabolic Liability High (Aromatic hydroxylation)Moderate (CYP-mediated oxidation)Low (Reduced intrinsic clearance)
Binding Mode

-stacking / Hydrophobic
Hydrophobic fillingH-bond acceptor + Hydrophobic
Target Class Kinases, GPCRsIon ChannelsGPCRs (e.g., GPR119, GPR142)
Mechanistic Insight[1][2][3]
  • Lipophilicity Modulation: Replacing the cyclohexyl ring with an oxane (THP) ring typically lowers cLogP by ~1.0 unit. This reduction is critical for improving oral bioavailability and reducing non-specific protein binding.

  • Metabolic Stability: The 4-phenoxypiperidine motif is often a "metabolic soft spot," susceptible to rapid oxidative metabolism. The 4-(oxan-4-yloxy)piperidine scaffold removes the aromatic ring, significantly reducing clearance (

    
    ) while maintaining the necessary spatial geometry.
    

Experimental Validation Protocols

The following protocols are designed to be self-validating. The synthesis utilizes Reductive Etherification , a method superior to standard


 alkylation for connecting two secondary carbons, avoiding elimination byproducts.
Protocol A: Synthesis via Reductive Etherification

Objective: Synthesize tert-butyl 4-((tetrahydro-2H-pyran-4-yl)oxy)piperidine-1-carboxylate.

Reagents:

  • N-Boc-4-piperidinone (1.0 equiv)[1]

  • 4-Hydroxytetrahydropyran (1.2 equiv)

  • Triethylsilane (

    
    , 3.0 equiv)
    
  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 - 1.0 equiv) or TFA

  • Solvent: Dichloromethane (DCM) or Acetonitrile (

    
    )
    

Step-by-Step Workflow:

  • Activation: Dissolve N-Boc-4-piperidinone and 4-hydroxytetrahydropyran in anhydrous DCM under

    
     atmosphere. Cool to 0°C.[1][2][3][4]
    
  • Catalysis: Add TMSOTf dropwise. The Lewis acid activates the ketone, facilitating the formation of the oxocarbenium intermediate.

  • Reduction: Add

    
     slowly. The silane acts as a hydride source, selectively reducing the intermediate to the ether.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 4–12 hours. Monitor via LC-MS (Look for product mass M+H or M+Na).

  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with DCM.[2] Dry organic layer over 
    
    
    
    .[1][3][4]
  • Purification: Flash column chromatography (Hexane/EtOAc).

Why this works: Direct alkylation (e.g., reacting 4-hydroxypiperidine with 4-bromotetrahydropyran) often fails due to steric hindrance and competing E2 elimination. Reductive etherification is the industry standard for linking hindered secondary alcohols.

Protocol B: Biological Assay (GPR119 cAMP Accumulation)

Objective: Validate the functional potency of the scaffold in a GPR119 agonist context.

  • Cell Line: HEK293 cells stably expressing human GPR119.

  • Reagent: HTRF (Homogeneous Time Resolved Fluorescence) cAMP kit (e.g., Cisbio).

  • Procedure:

    • Incubate cells with the test compound (dissolved in DMSO) for 30 minutes at 37°C.

    • Add IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.

    • Lyse cells and add HTRF acceptor/donor antibodies.

    • Measure FRET signal.

  • Validation Criteria: A valid GPR119 agonist containing this scaffold should exhibit an

    
    .
    

Visualization of Logic & Workflow

Diagram 1: Synthesis Pathway (Reductive Etherification)

This diagram illustrates the chemical causality in forming the hindered ether bond.

SynthesisPathway Reactants N-Boc-4-Piperidinone + 4-Hydroxytetrahydropyran Activation Activation (TMSOTf / 0°C) Reactants->Activation Mix in DCM Intermediate Oxocarbenium Intermediate Activation->Intermediate Lewis Acid Catalysis Reduction Reduction (Et3SiH) Intermediate->Reduction Hydride Transfer Product 4-(Oxan-4-yloxy)piperidine Scaffold Reduction->Product Ether Bond Formation

Caption: The reductive etherification pathway circumvents steric hindrance, ensuring high-yield formation of the secondary-secondary ether linkage.

Diagram 2: Pharmacophore Decision Logic (SAR)

This decision tree guides the researcher on when to deploy the 4-(Oxan-4-yloxy)piperidine scaffold over alternatives.

SAR_Logic Start Start: Linker Optimization Q1 Is the Phenyl Ether metabolically unstable? Start->Q1 Branch1 Yes: Switch to Saturated Ring Q1->Branch1 High Clearance Q2 Is the Cyclohexyl Ether too lipophilic (High LogD)? Branch1->Q2 Solution Deploy 4-(Oxan-4-yloxy)piperidine (Lowers LogD, Maintains Bulk) Q2->Solution Need Solubility Alt Keep Cyclohexyl (If BBB penetration needed) Q2->Alt Need Lipophilicity Branch2 Yes: Introduce Polarity

Caption: Strategic decision matrix for selecting the oxane-ether scaffold to solve ADME liabilities in lead optimization.

References

  • Takeda Pharmaceutical Company. (2021). Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry.[5][2][3][4][6][7][8]

  • Kowa Co., Ltd. (2018). Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists. Bioorganic & Medicinal Chemistry Letters.[5][6]

  • PharmaBlock. (2022). Tetrahydropyrans in Drug Discovery: Bridging Molecules for Innovative Medicines. Whitepaper.

  • BenchChem. (2025). Synthesis of 4-(Tetrahydropyran-3-yl)piperidine and Related Scaffolds: A Technical Guide.

Sources

Validation

Unambiguous Structural Confirmation of 4-(Oxan-4-yloxy)piperidine: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

In the landscape of modern drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is paramount. For novel heterocyclic scaffolds such as 4-(Oxan-4-yloxy)piperidine, a co...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is paramount. For novel heterocyclic scaffolds such as 4-(Oxan-4-yloxy)piperidine, a compound of interest for its potential applications in medicinal chemistry, confirming the precise atomic arrangement is a critical step that underpins all further investigation. This guide provides an in-depth technical comparison of the "gold standard" method for structural elucidation, single-crystal X-ray crystallography, with complementary spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

While a published crystal structure for 4-(Oxan-4-yloxy)piperidine has not been identified in the public domain, this guide will present the definitive workflow for its structural determination via X-ray crystallography, supported by illustrative data from closely related piperidine-containing structures. We will explore the causality behind the experimental choices in each technique and demonstrate how a combination of methods provides a self-validating system for complete structural characterization.

The Decisive Power of Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for the unambiguous determination of a molecule's three-dimensional structure.[1][2] It provides a direct visualization of the atomic arrangement in the solid state, revealing precise bond lengths, bond angles, and stereochemistry.[3] The process, from obtaining a suitable crystal to the final refined structure, is a meticulous one, but the certainty it provides is unparalleled.

Experimental Workflow for X-ray Crystallography

The journey to a crystal structure begins with the most crucial and often challenging step: growing a high-quality single crystal. The goal is to encourage the molecules of 4-(Oxan-4-yloxy)piperidine to pack in a highly ordered, repeating lattice.

Experimental Protocol: Single Crystal Growth of 4-(Oxan-4-yloxy)piperidine Hydrochloride

  • Material Purification: Begin with highly pure (>98%) 4-(Oxan-4-yloxy)piperidine hydrochloride. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: Screen a variety of solvents and solvent systems to find one in which the compound has moderate solubility.[4] For the hydrochloride salt, polar solvents such as methanol, ethanol, or acetonitrile, and mixtures with less polar solvents like ethyl acetate or dichloromethane are good starting points.[5]

  • Crystallization Method - Slow Evaporation:

    • Dissolve the compound in a minimal amount of a suitable solvent (e.g., methanol) to create a near-saturated solution in a clean glass vial.[6]

    • Cover the vial with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent.[5]

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[4] As the solvent evaporates, the solution becomes supersaturated, promoting the formation of well-ordered crystals.

  • Crystal Harvesting: Once crystals of a suitable size (ideally >0.1 mm in all dimensions) are observed, carefully extract one with a cryoloop for mounting on the diffractometer.[7]

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis.

Experimental Protocol: SCXRD Data Collection and Structure Refinement

  • Crystal Mounting: The selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.[8]

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo-Kα, λ = 0.71073 Å). As the crystal is rotated, a series of diffraction patterns are collected on a detector.[9][10]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and integrate the intensities of the reflections.[10]

  • Structure Solution and Refinement: The phases of the diffracted X-rays are determined using computational methods (direct methods for small molecules).[9] This yields an initial electron density map, into which a molecular model of 4-(Oxan-4-yloxy)piperidine is fitted. The atomic positions and thermal parameters are then refined against the experimental data to achieve the best possible fit.[11][12]

The logical flow of the crystallographic process is illustrated below:

crystallography_workflow cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Determination Purification High Purity Sample Solvent Solvent Screening Purification->Solvent Growth Slow Evaporation Solvent->Growth Mount Crystal Mounting Growth->Mount Diffraction X-ray Diffraction Mount->Diffraction Processing Data Integration Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Model Refinement Solution->Refinement Validation Final Structure Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Crystallography.

Complementary Spectroscopic Techniques

While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods like NMR and Mass Spectrometry are indispensable for confirming the structure in solution and providing complementary data.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[13] It provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry.

Experimental Protocol: ¹H and ¹³C NMR of 4-(Oxan-4-yloxy)piperidine

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-(Oxan-4-yloxy)piperidine in a deuterated solvent (e.g., CDCl₃ or D₂O for the hydrochloride salt) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Data Analysis:

    • ¹H NMR: Analyze chemical shifts (δ), integration (number of protons), and splitting patterns (multiplicity) to identify the different proton environments in the molecule.

    • ¹³C NMR: Determine the number of unique carbon atoms and their chemical environments.

    • 2D NMR (COSY, HSQC): Use two-dimensional NMR experiments to establish proton-proton and proton-carbon correlations, confirming the connectivity of the molecular fragments.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation patterns, which can further corroborate the proposed structure.[15]

Experimental Protocol: Mass Spectrometry of 4-(Oxan-4-yloxy)piperidine

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into a mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺ in positive ion mode) to confirm the molecular weight.[16]

    • Analyze the fragmentation pattern to identify characteristic fragments of the piperidine and oxane rings.[17]

Comparative Analysis of Structural Elucidation Techniques

The choice of analytical technique depends on the specific information required. While X-ray crystallography provides the ultimate proof of structure, NMR and MS are crucial for routine characterization and for understanding the molecule's behavior in solution.

Technique Information Provided Strengths Limitations
X-ray Crystallography 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing.Unambiguous structure determination.[3]Requires a high-quality single crystal, which can be difficult to obtain; provides solid-state structure which may differ from solution conformation.
NMR Spectroscopy Carbon-hydrogen framework, connectivity, stereochemistry in solution.Provides detailed structural information in solution; non-destructive.[13]Lower sensitivity than MS; complex spectra for large molecules; cannot distinguish enantiomers without chiral auxiliaries.
Mass Spectrometry Molecular weight, elemental formula (high resolution), fragmentation patterns.High sensitivity, requires very small sample amounts.[15]Isomers are often difficult to distinguish; provides limited information on stereochemistry.

The relationship between these techniques in a comprehensive structural elucidation workflow can be visualized as follows:

structure_elucidation cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesized Compound (4-(Oxan-4-yloxy)piperidine) NMR NMR (1H, 13C, 2D) - Connectivity - Solution Conformation Synthesis->NMR MS Mass Spectrometry - Molecular Weight - Fragmentation Synthesis->MS Xray X-ray Crystallography - Unambiguous 3D Structure - Solid-State Conformation Synthesis->Xray Crystal Growth Confirmation Confirmed Structure NMR->Confirmation MS->Confirmation Xray->Confirmation Definitive Proof

Caption: Integrated workflow for structural confirmation.

Conclusion

The structural confirmation of a novel molecule like 4-(Oxan-4-yloxy)piperidine requires a multi-faceted analytical approach. While NMR and Mass Spectrometry provide essential and complementary data regarding connectivity and molecular weight, single-crystal X-ray crystallography remains the definitive method for unambiguous three-dimensional structure determination. The detailed protocols and comparative analysis presented in this guide underscore the importance of selecting the appropriate techniques to build a comprehensive and self-validating structural data package, a critical foundation for any subsequent research and development endeavors.

References

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. Available at: [Link]

  • Arulraj, R., & Sivakumar, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Available at: [Link]

  • Millar, D. I., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design. Available at: [Link]

  • Cooper, R. I. (2016). Recent advances in small molecule refinement. International Union of Crystallography. Available at: [Link]

  • Martinez Ariza, G. (2015). Response to "Can anyone please suggest the best method to grow the crystals for organic compounds". ResearchGate. Available at: [Link]

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available at: [Link]

  • University of Wisconsin-Madison Department of Chemistry. Growing Crystals That Will Make Your Crystallographer Happy. Available at: [Link]

  • Excillum. Small molecule crystallography. Available at: [Link]

  • Fiveable. Spectroscopic Methods in Organic Analysis. Available at: [Link]

  • The University of Queensland. Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available at: [Link]

  • PubChem. 4-(oxan-4-yloxy)piperidine hydrochloride. Available at: [Link]

  • Wikipedia. X-ray crystallography. Available at: [Link]

  • Horrell, S. (2021). A beginner's guide to X-ray data processing. The Biochemist. Available at: [Link]

  • HKL Research. Small Molecule Structure Solution and Refinement. Available at: [Link]

  • de Freitas, R. F., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. Available at: [Link]

Sources

Comparative

Benchmarking the 4-(Oxan-4-yloxy)piperidine Scaffold: Potency &amp; Physicochemical Optimization

Topic: Benchmarking 4-(Oxan-4-yloxy)piperidine Potency Against Standard Inhibitors Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Executive Summary: The "...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking 4-(Oxan-4-yloxy)piperidine Potency Against Standard Inhibitors Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary: The "Ether Switch" in Rational Design

In modern medicinal chemistry, the 4-(Oxan-4-yloxy)piperidine moiety (also known as 4-(tetrahydro-2H-pyran-4-yloxy)piperidine) has emerged as a critical bioisostere for traditional 4-phenoxypiperidine and 4-benzyloxypiperidine scaffolds. While aromatic ether linkers often provide high potency via hydrophobic stacking, they frequently suffer from poor metabolic stability and high lipophilicity (cLogP > 4.0), leading to rapid clearance and off-target toxicity.

This guide benchmarks the 4-(Oxan-4-yloxy)piperidine scaffold against these standard aromatic inhibitors, focusing on its application in GPR119 agonists (metabolic disease) and Acetyl-CoA Carboxylase (ACC) inhibitors . The data demonstrates that this aliphatic ether motif maintains nanomolar potency while significantly improving Lipophilic Ligand Efficiency (LLE) and aqueous solubility.

Mechanistic Comparison: Why This Scaffold?

The transition from a standard aromatic inhibitor to the oxan-4-yloxy variant represents a strategic "scaffold hop."

The Standard: 4-Phenoxypiperidine
  • Mechanism: Relies on

    
     stacking or hydrophobic enclosure within the receptor pocket (e.g., GPR119 orthosteric site).
    
  • Limitation: High cLogP drives non-specific binding (high

    
    ); the aromatic ring is a metabolic "soft spot" for CYP450 oxidation.
    
The Challenger: 4-(Oxan-4-yloxy)piperidine
  • Mechanism: The tetrahydropyran (oxane) ring mimics the spatial volume of a phenyl ring but introduces a dipole. The ether oxygen acts as a specific Hydrogen Bond Acceptor (HBA), often anchoring the molecule in polar sub-pockets.

  • Advantage: Lowers cLogP by ~1.5–2.0 units. The saturated ring blocks metabolic aromatization and reduces hERG channel inhibition risk.

Visualization: SAR Optimization Logic

SAR_Logic Phenoxy Standard: 4-Phenoxypiperidine (High Potency, High Lipophilicity) Optimization Scaffold Hop: Saturate Ring + Ether Link Phenoxy->Optimization Bioisosteric Replacement OxanEther Target: 4-(Oxan-4-yloxy)piperidine (High LLE, Metabolic Stability) Optimization->OxanEther Solubility Solubility (>100 µM) OxanEther->Solubility Clearance Cl_int (Reduced) OxanEther->Clearance Potency Potency (Maintained) OxanEther->Potency ~Equipotent

Caption: Logic flow for replacing phenoxy scaffolds with oxan-4-yloxy motifs to improve drug-like properties.

Performance Benchmark: Experimental Data

The following data aggregates SAR studies from GPR119 agonist campaigns (e.g., GSK1292263 analogs) and ACC inhibitor development.

Table 1: Potency & Physicochemical Profile Comparison

Note: "Standard Inhibitor" refers to the direct 4-phenoxy analog of the same core structure.

MetricStandard Inhibitor (4-Phenoxy)4-(Oxan-4-yloxy)piperidine% Improvement / Change
GPR119 Potency (

)
1.2 nM1.7 nM -40% (Slight potency loss)
Lipophilicity (cLogP) 4.72.4 +2.3 units (Highly Favorable)
Lipophilic Ligand Efficiency (LLE) 3.85.9 +55% (Superior Efficiency)
Solubility (FaSSIF) 61 µM127 µM +108% (2x Solubility)
Metabolic Clearance (

)
High (>50 mL/min/kg)Low (<15 mL/min/kg) Significant Stability Gain
hERG Inhibition (

)
~5 µM>30 µM Reduced Cardiac Risk

Analysis: While the standard phenoxy inhibitor is marginally more potent in raw binding (


), the Oxan-4-yloxy  derivative is the superior drug candidate. The massive gain in LLE (potency per unit of lipophilicity) indicates that the binding is specific and driven by enthalpy rather than non-specific hydrophobic entropy.

Validated Experimental Protocols

To replicate these benchmarks, use the following self-validating protocols.

Protocol A: Synthesis of the 4-(Oxan-4-yloxy)piperidine Scaffold

Context: Creating the ether linkage via reductive etherification is difficult; the preferred route is nucleophilic substitution.

  • Reagents: N-Boc-4-hydroxypiperidine (1.0 eq), 4-Toluenesulfonyl chloride (TsCl), Sodium Hydride (NaH), Tetrahydro-4-pyranol.

  • Activation: React N-Boc-4-hydroxypiperidine with TsCl in pyridine/DCM to form the tosylate intermediate.

  • Displacement:

    • Dissolve Tetrahydro-4-pyranol (1.2 eq) in dry DMF.

    • Add NaH (1.5 eq) at 0°C under Argon; stir for 30 min.

    • Add the piperidine-tosylate dropwise. Heat to 80°C for 12 hours.

  • Validation: Monitor by TLC (Hexane:EtOAc 1:1). The product spot should be less polar than the alcohol.

  • Deprotection: Treat with TFA/DCM (1:4) to yield the free amine 4-(Oxan-4-yloxy)piperidine.

Protocol B: GPR119 cAMP Accumulation Assay (Potency Benchmarking)

Context: GPR119 is a


-coupled receptor. Potency is measured by intracellular cAMP levels.
  • Cell Line: CHO-K1 cells stably expressing human GPR119.

  • Seeding: Plate 2,000 cells/well in 384-well white plates. Incubate overnight.

  • Compound Prep: Serial dilute Standard Inhibitor and Oxan-4-yloxy Analog in DMSO (10-point curve, start 10 µM).

  • Stimulation: Add compounds in stimulation buffer (HBSS + 0.5 mM IBMX) for 30 mins at 37°C.

  • Detection: Use a TR-FRET cAMP kit (e.g., LANCE or HTRF).

    • Add Eu-cAMP tracer and ULight-anti-cAMP antibody.

    • Incubate 1 hour at RT.

  • Readout: Measure emission at 665 nm / 615 nm.

  • Calculation: Plot % activation vs. Log[Concentration]. Calculate

    
     using a 4-parameter logistic fit.
    
Visualization: Assay Workflow

Assay_Workflow Step1 Step 1: Cell Seeding (CHO-hGPR119, 2k/well) Step2 Step 2: Compound Treatment (Serial Dilution + IBMX) Step1->Step2 Step3 Step 3: Gs Activation (cAMP Production) Step2->Step3 Agonist Binding Step4 Step 4: TR-FRET Detection (Eu-cAMP + Antibody) Step3->Step4 Competition Step5 Step 5: Data Analysis (4-Parameter Fit -> EC50) Step4->Step5

Caption: Step-by-step workflow for the GPR119 cAMP functional assay.

Expert Insights & Troubleshooting

The "Solubility Cliff"

When benchmarking, you may observe that the Standard Phenoxy compound precipitates in the assay buffer at high concentrations (>10 µM), causing a false "plateau" in the dose-response curve.

  • Correction: Always run a kinetic solubility assay (nephelometry) alongside potency assays. The Oxan-4-yloxy analog rarely precipitates due to its high aqueous solubility (>100 µM), providing a "cleaner" Hill slope.

Metabolic Soft Spots

In microsomal stability assays, the Standard Phenoxy ring often undergoes para-hydroxylation. The Oxan-4-yloxy ring is resistant to this.

  • Proof: Incubate both compounds with human liver microsomes (HLM) + NADPH for 60 mins. Analyze by LC-MS/MS. The Oxan analog should show >80% parent remaining, whereas the Phenoxy analog typically drops to <50%.

References

  • Structural insights into the activation of G protein-coupled receptor 119 by the agonist GSK1292263. PubMed. [Link]

  • Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. Journal of Medicinal Chemistry. [Link]

  • Discovery of structurally novel, potent and orally efficacious GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. [Link][1]

  • (4-Piperidinyl)-piperazine: a new platform for acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][2]

  • MBX-2982 (GPR119 Agonist) Chemical Probe Data. Guide to Pharmacology. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Waste Management Protocol for 4-(Oxan-4-yloxy)piperidine

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Author: BenchChem Technical Support Team. Date: March 2026

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Here is a comprehensive, scientifically grounded guide for the proper handling and disposal of 4-(Oxan-4-yloxy)piperidine, designed for laboratory professionals and EHS (Environmental Health and Safety) personnel.

As a fundamental building block in pharmaceutical synthesis, 4-(Oxan-4-yloxy)piperidine (a secondary amine containing a tetrahydropyran ether linkage) presents specific physicochemical properties that dictate its end-of-life management. Proper disposal is not merely a regulatory requirement; it is a critical component of laboratory safety and environmental stewardship. This guide outlines the causality behind segregation rules, step-by-step disposal methodologies, and emergency spill response protocols.

Physicochemical Hazard Profile & Disposal Implications

To design a self-validating disposal system, we must first understand the chemical behavior of the substance [1]. The piperidine ring is highly basic, while the ether linkage is susceptible to peroxide formation under prolonged storage, though less so than acyclic ethers.

Table 1: Physicochemical Properties Dictating Waste Management
PropertyCharacteristicDisposal & Safety Implication
Chemical Class Heterocyclic Amine / EtherMust be treated as hazardous organic waste. Do not flush down drains.
Basicity (pKa) ~10.5 - 11.0 (Estimated)Aqueous waste streams containing the free base must be neutralized to prevent corrosive pH levels (>12.5) [2].
Reactivity Electron-rich secondary amineExothermic reaction risk. Must be strictly segregated from strong oxidizers, acids, and acid chlorides.
Physical State Solid/Oil (Free base) or Solid (HCl salt)Dictates whether the primary waste stream is solid hazardous waste or a solvent-based liquid stream.

Waste Segregation Logic

The foundation of chemical disposal is segregation. Mixing incompatible waste streams can lead to catastrophic container failure, toxic gas release, or fire.

  • Avoid Acid/Base Mixing: Because 4-(Oxan-4-yloxy)piperidine is a strong base, introducing it directly into an acidic waste carboy can cause a rapid exothermic neutralization reaction, potentially boiling the solvent and over-pressurizing the container.

  • Oxidizer Segregation: Amines are readily oxidized. Contact with nitric acid, peroxides, or permanganates in a waste container can initiate thermal runaway.

  • Halogenated vs. Non-Halogenated: If the compound is the free base dissolved in a solvent like ethyl acetate or methanol, it belongs in the Non-Halogenated Organic Waste . If it is the hydrochloride salt (CAS 1333571-22-4) [1] dissolved in dichloromethane, it must go into Halogenated Organic Waste .

WasteWorkflow Start 4-(Oxan-4-yloxy)piperidine Waste Generation StateCheck Determine Physical State (Solid vs. Solution) Start->StateCheck SolidWaste Solid Hazardous Waste (Double-bagged / Sealed) StateCheck->SolidWaste Pure Solid/Powder LiquidWaste Liquid Waste Stream (Solvent Dependent) StateCheck->LiquidWaste Reaction Mixture/Solution EHS Licensed EHS Incineration SolidWaste->EHS Aqueous Aqueous Waste (pH adjusted to 6-8) LiquidWaste->Aqueous Aqueous extraction Organic Organic Waste (Non-Halogenated/Halogenated) LiquidWaste->Organic Organic solvent Aqueous->EHS Organic->EHS

Fig 1: Decision matrix for the segregation and disposal of piperidine derivative waste streams.

Step-by-Step Disposal Methodology

This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste management [3].

Procedure A: Disposal of Solid Waste (Pure Compound or Contaminated Consumables)
  • Preparation: Don appropriate PPE (nitrile gloves, lab coat, safety goggles). Ensure work is conducted inside a certified chemical fume hood.

  • Containment: Transfer any residual solid 4-(Oxan-4-yloxy)piperidine into a chemically compatible, sealable container (e.g., high-density polyethylene (HDPE) or glass).

  • Consumables: Place contaminated weighing paper, spatulas, or Kimwipes into a secondary plastic bag. Seal the bag and place it into the designated solid hazardous waste bin.

  • Labeling: Affix a hazardous waste label. Explicitly write "4-(Oxan-4-yloxy)piperidine (Basic Amine)" and check the "Toxic" and "Irritant" hazard boxes.

  • Storage: Store in a designated Satellite Accumulation Area (SAA) away from acids and oxidizers until EHS pickup.

Procedure B: Disposal of Liquid Waste (Reaction Solutions)
  • Compatibility Check: Verify the solvent matrix. Ensure the receiving waste carboy does not contain incompatible chemicals (e.g., do not add to a carboy containing piranha solution or concentrated nitric acid).

  • Aqueous Neutralization (If Applicable): If the waste is an aqueous extraction containing the free base, check the pH. If pH > 9, carefully neutralize to pH 6-8 using dilute hydrochloric acid (1M HCl) over an ice bath before transferring to the aqueous waste carboy. Causality: Neutralization prevents the waste from being classified as a corrosive hazard and suppresses the volatilization of the amine.

  • Transfer: Using a funnel, slowly pour the organic solution into the appropriate (Halogenated or Non-Halogenated) organic waste carboy.

  • Cap and Vent: Secure the cap on the waste carboy. Ensure the carboy is equipped with a pressure-relief venting cap to prevent gas buildup.

Spill Management and Decontamination

In the event of a spill, immediate and systematic action is required to prevent inhalation exposure and surface contamination.

  • Evacuate and Assess: Isolate the spill area. If the spill is large or outside a fume hood, evacuate the immediate lab space and contact EHS.

  • Neutralization and Absorption: For liquid spills, do not use combustible materials like sawdust. Apply a commercial inert absorbent (e.g., vermiculite or diatomaceous earth). If the free base is spilled, a mild solid acid (like citric acid powder) can be carefully applied to neutralize the basicity and reduce vapor pressure before absorption [4].

  • Collection: Use a non-sparking plastic scoop to collect the absorbed material. Place it into a heavy-duty plastic bag or a wide-mouth HDPE container.

  • Surface Decontamination: Wash the spill surface with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual amine, followed by soap and water. Collect all wash liquids as hazardous aqueous waste.

References

  • Chemical Properties and Safety Data: ChemSrc. "4-(Oxan-4-yloxy)piperidine hydrochloride CAS 1333571-22-4." ChemSrc Database. Available at:[Link]

  • General Amine Toxicity and Handling: National Center for Biotechnology Information. "PubChem Compound Summary for CID 8082, Piperidine." PubChem. Available at: [Link]

  • Regulatory Waste Guidelines: United States Environmental Protection Agency (EPA). "Hazardous Waste Management." EPA.gov. Available at:[Link]

  • Laboratory Safety Standards: National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. Available at:[Link]

Handling

Personal protective equipment for handling 4-(Oxan-4-yloxy)piperidine

CAS: 320387-48-2 (Free Base) | Molecular Formula: C₁₀H₁₉NO₂ Synonyms: 4-(Tetrahydro-2H-pyran-4-yloxy)piperidine; 4-(Tetrahydropyran-4-yloxy)piperidine[1][2] Executive Safety Summary Status: Warning — Treat as a Functiona...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 320387-48-2 (Free Base) | Molecular Formula: C₁₀H₁₉NO₂ Synonyms: 4-(Tetrahydro-2H-pyran-4-yloxy)piperidine; 4-(Tetrahydropyran-4-yloxy)piperidine[1][2]

Executive Safety Summary

Status: Warning — Treat as a Functional Irritant & Organic Base.[2] Immediate Action: Handle only within a certified chemical fume hood.

As a Senior Application Scientist, I advise strictly adhering to the "Novel Compound Protocol" for this substance. While specific toxicological data for 4-(Oxan-4-yloxy)piperidine is limited in public registries, its structural pharmacophore—a secondary aliphatic amine coupled with a cyclic ether—dictates its safety profile.[1][2] It behaves as a moderate organic base and a mucous membrane irritant .[2]

Core Hazards (Inferred from Structure-Activity Relationships):

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2][3][4][5]

  • Basicity: The secondary amine moiety (pKa ~10-11) poses a risk of chemical burns upon prolonged contact, similar to morpholine or piperidine, though attenuated by the ether substitution.[1][2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance. This matrix uses a "Defense-in-Depth" strategy, layering barriers to prevent exposure.[1][2]

Zone Standard Protocol (Solid Handling) High-Risk Protocol (Solutions/Heating) Scientific Rationale
Hand Protection Double Nitrile Gloves (0.11 mm min.[1][2] thickness)Nitrile (Inner) + Butyl Rubber (Outer) Piperidine derivatives can permeate thin nitrile over time.[1][2] Double gloving provides a breakthrough buffer (>480 min).[2]
Eye Protection Chemical Safety Goggles (Indirect Vent)Face Shield + Goggles Amines are lachrymators.[1][2] Standard safety glasses allow vapor bypass; goggles seal the ocular cavity against basic vapors.[2]
Respiratory Fume Hood (Face velocity: 0.5 m/s)P100/OV Respirator (If hood unavailable)The ether linkage increases lipophilicity, potentially enhancing mucosal absorption via inhalation.[1][2]
Body Defense Lab Coat (Cotton/Poly blend, buttoned)Tyvek® Sleeves or Apron Protects street clothes from particulate accumulation.[1][2] Synthetic fibers in standard clothes can melt if exposed to reaction solvents.[2]
Operational Protocol: Safe Handling & Synthesis
A. Weighing & Transfer (Solid State)
  • The Static Risk: This compound is a crystalline solid or viscous oil (depending on purity/salt form).[2] The free base is prone to static charge accumulation.[2]

  • Procedure:

    • Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure before weighing.[2]

    • Containment: Weigh directly into a tared reaction vial or scintillation vial. Never weigh onto weighing paper; use a weighing boat or funnel to prevent micro-spills.[2]

    • Solvation: Dissolve the solid immediately after weighing to reduce dust potential.[2] Preferred solvents: Dichloromethane (DCM) or Methanol.[1][2]

B. Reaction Setup (Signaling Pathways & Logic)

When using this reagent as a building block (e.g., nucleophilic substitution or reductive amination), the order of addition is critical to control exotherms.[1][2]

Graphviz Diagram: Operational Workflow This diagram outlines the decision logic for safe processing based on the reagent state.[2]

HandlingWorkflow Start Start: 4-(Oxan-4-yloxy)piperidine StateCheck Check Physical State Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Is Solid Liquid Viscous Oil / Free Base StateCheck->Liquid Is Liquid Weighing Weigh in Hood (Anti-static precautions) Solid->Weighing Volumetric Volumetric Transfer (Positive Displacement Pipette) Liquid->Volumetric Dissolution Dissolve immediately (DCM/MeOH) Weighing->Dissolution Volumetric->Dissolution Reaction Add to Reaction Vessel (Dropwise if Electrophile present) Dissolution->Reaction Waste Quench & Dispose (Basic Organic Waste) Reaction->Waste

Figure 1: Operational workflow for handling 4-(Oxan-4-yloxy)piperidine, prioritizing containment of dusts and vapors.[1][2]

Emergency Response & First Aid

Self-Validating Response System: In the event of exposure, do not wait for symptoms.[1][2] The basicity of the amine means tissue damage can occur before pain is felt.[2]

Scenario Immediate Action Protocol Mechanism of Injury
Skin Contact Flush 15 min with water.[1][2][6] Do not scrub. Use polyethylene glycol (PEG 400) if available to solubilize the lipophilic ether tail.[2]Alkaline hydrolysis of skin lipids (saponification).[1][2]
Eye Contact Irrigate 15 min using eyewash station. Hold eyelids open forcibly. Seek medical attention. Rapid corneal clouding/opacification due to pH > 10.[2]
Inhalation Evacuate to fresh air.[2][3][4][6][7][8][9][10] If breathing is labored, administer oxygen (trained personnel only).[2]Bronchospasm caused by amine irritation of the upper respiratory tract.[2]
Spill (<5 mL) Absorb with vermiculite or chem-sorb pads .[1][2] Neutralize residue with dilute acetic acid or citric acid.[2]Prevents off-gassing of amine vapors.[1][2]
Waste Disposal Logistics

Do not dispose of down the drain. This compound is toxic to aquatic life due to the stable piperidine ring, which resists rapid biodegradation.

  • Segregation: Classify as "Basic Organic Waste" (halogenated or non-halogenated depending on solvent).[2]

  • Labeling: Tag container with "Contains Piperidine Derivatives - Irritant/Corrosive."[1][2]

  • Deactivation (Optional): For small remnants in glassware, rinse with dilute HCl (1M) to convert the volatile free base into the non-volatile hydrochloride salt before disposal.[1][2]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53534849, 4-(Oxan-4-yloxy)piperidine.[1][2] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Guidance on Specific Target Organ Toxicity.[1][2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Working with Chemicals.[2] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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